Methyl 3-(3-aminophenyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-aminophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKLPFPUYBIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362740 | |
| Record name | methyl 3-(3-aminophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168619-25-8 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168619-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(3-aminophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 3'-amino-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 3-(3-aminophenyl)benzoate: A Strategic Guide from 3-Aminobenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(3-aminophenyl)benzoate is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a biphenyl scaffold with strategically placed amino and methyl ester functionalities.[1] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to this target molecule, commencing from the readily available starting material, 3-aminobenzoic acid. The core of this synthesis involves a strategic sequence of a Sandmeyer reaction to install a halogen handle, a Fischer esterification to protect the carboxylic acid, and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the critical biphenyl linkage. This document offers not just procedural steps, but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful synthesis, purification, and characterization.
Introduction and Synthetic Strategy
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. The rigid biphenyl core serves as a versatile scaffold for orienting functional groups in three-dimensional space to achieve specific molecular interactions with biological targets.[2] The target molecule, this compound, is an important intermediate used in the synthesis of more complex molecules with potential biological activity.[1]
Our synthetic approach is designed around a logical and field-proven retrosynthetic disconnection. The central carbon-carbon bond of the biphenyl system is disconnected via a Suzuki-Miyaura coupling reaction, a Nobel Prize-winning transformation known for its reliability, functional group tolerance, and mild reaction conditions.[3] This leads to two key synthons: a methyl 3-halobenzoate and a 3-aminophenylboron species.
Starting from 3-aminobenzoic acid, the strategy unfolds in three main stages:
-
Halogenation: Conversion of the amino group of 3-aminobenzoic acid into a bromine atom via the Sandmeyer reaction. This yields 3-bromobenzoic acid, which is primed for the subsequent cross-coupling.
-
Esterification: Protection of the carboxylic acid functionality of 3-bromobenzoic acid as a methyl ester. This prevents potential side reactions during the palladium-catalyzed coupling step.
-
Cross-Coupling: The Suzuki-Miyaura reaction between the synthesized Methyl 3-bromobenzoate and commercially available 3-aminophenylboronic acid to form the final product.
This multi-step pathway is illustrated in the overall synthetic scheme below.
Caption: Overall synthetic route from 3-aminobenzoic acid.
Synthesis of Key Intermediates
Step 1: Diazotization and Sandmeyer Reaction of 3-Aminobenzoic Acid
The initial transformation involves converting the primary amino group of 3-aminobenzoic acid into a more versatile bromine handle. The Sandmeyer reaction is the classic and reliable method for this purpose. It proceeds via an intermediate diazonium salt, which is then decomposed by a copper(I) bromide catalyst to yield the aryl bromide.
Protocol:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-aminobenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0 eq).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-bromobenzoic acid.
Step 2: Fischer Esterification to Synthesize Methyl 3-Bromobenzoate
With the bromo-functionality in place, the next step is to protect the carboxylic acid via Fischer esterification. This acid-catalyzed reaction with methanol is a straightforward and high-yielding process.[4][5]
Protocol:
-
Reaction Setup: Suspend 3-bromobenzoic acid (1.0 eq) in an excess of methanol (CH₃OH).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain Methyl 3-bromobenzoate, which can be purified further by column chromatography if necessary.[4]
Core Synthesis: The Suzuki-Miyaura Cross-Coupling
The final and most critical step is the construction of the biphenyl C-C bond using the Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its versatility and is a pillar of modern synthetic chemistry for creating biaryl structures.[6][7]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps, as illustrated below:[3][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 3-bromobenzoate, forming a Pd(II) complex.
-
Transmetalation: The organoboron species (3-aminophenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group (the 3-aminophenyl moiety) to the palladium center, displacing the bromide.[8]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling. Optimization may be required depending on the specific catalyst and ligand system used.[9]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-bromobenzoate (1.0 eq), 3-aminophenylboronic acid (1.2 eq), a suitable base such as sodium carbonate (Na₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%).[9][10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).[10]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-90 °C and maintain for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Experimental Workflow Diagram
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A Technical Guide to Methyl 3-(3-aminophenyl)benzoate: Synthesis, Characterization, and Applications
Abstract: Methyl 3-(3-aminophenyl)benzoate is a versatile bifunctional biphenyl derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure, featuring a nucleophilic amine on one phenyl ring and an electrophilic methyl ester on the other, provides orthogonal handles for sequential chemical modifications. This guide offers an in-depth analysis of the compound's identification, synthesis via palladium-catalyzed cross-coupling, spectroscopic characterization, and its significant potential in drug discovery and materials science. The protocols and insights provided are tailored for researchers, chemists, and professionals in pharmaceutical development, aiming to leverage this scaffold for creating novel chemical entities.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. The topic of this guide is This compound , a biphenyl derivative. It is critical to distinguish it from the simpler, single-ring compound, methyl 3-aminobenzoate (CAS 4518-10-9).[1][2] The correct identifiers for the target biphenyl compound are detailed below.
Table 1: Compound Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 168619-25-8 | |
| Molecular Formula | C₁₄H₁₃NO₂ | [3] |
| Molecular Weight | 227.26 g/mol | [3][4] |
| SMILES | COC(=O)c1cccc(c1)c2cccc(c2)N | |
| InChI | InChI=1S/C14H13NO2/c1-17-14(16)12-5-2-6-13(9-12)11-4-3-7-15-8-11/h2-9H,15H2,1H3 | - |
dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; edge [style=solid];
} Structure of this compound
Physicochemical Data
While extensive experimental data for this specific compound is not widely published, properties can be inferred from related aminobiphenyl structures.[5][6] Biphenyl itself is a solid at room temperature with a melting point of 69.2 °C and is generally insoluble in water but soluble in organic solvents.[7] The presence of the polar amino and ester groups in this compound would be expected to increase its melting point and modify its solubility profile compared to the parent biphenyl.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | Expected based on analogous biphenyl structures. |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in methanol, ethyl acetate, DCM, DMSO. Poorly soluble in water. | Inferred from functional groups and general properties of biphenyls. |
Synthesis and Purification: A Mechanistic Approach
The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier choice due to its operational simplicity, high functional group tolerance, and the relatively benign nature of its boron-based reagents.[8][9]
Retrosynthetic Analysis & Strategy
The target molecule can be disconnected at the C-C bond between the two phenyl rings. This retrosynthetic step yields two commercially available or readily synthesized starting materials:
-
Aryl Halide Component: Methyl 3-bromobenzoate
-
Organoboron Component: (3-Aminophenyl)boronic acid
The forward synthesis involves the palladium-catalyzed coupling of these two fragments. The choice of a palladium catalyst, ligand, and base is crucial for achieving high yield and purity. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9]
dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
} General workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[9][10] Researchers should perform their own optimization.
-
Reaction Setup: To a flame-dried round-bottom flask, add methyl 3-bromobenzoate (1.0 eq.), (3-aminophenyl)boronic acid (1.1 eq.), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Solvent and Base Addition: The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen). A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added, followed by an aqueous solution of a base, typically sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Causality Insight: The base is essential for the transmetalation step, activating the boronic acid to form a more reactive boronate species that facilitates the transfer of the aryl group to the palladium center.[9] The biphasic solvent system helps to dissolve both the organic-soluble reactants and the water-soluble inorganic base.
-
-
Reaction Execution: The reaction mixture is heated to a temperature of 80-100 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a biphenyl derivative is complex due to the coupling between protons on the two aromatic rings.[11][12] For this compound, one would expect to see:
-
A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.
-
A broad singlet for the amine protons (-NH₂) which can vary in chemical shift depending on solvent and concentration.
-
A complex series of multiplets in the aromatic region (approx. 6.7 - 8.0 ppm) corresponding to the eight protons on the two phenyl rings.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct signals for the aromatic carbons (unless there is accidental overlap) and signals for the methyl ester carbon (~52 ppm) and the carbonyl carbon (~166 ppm).[13]
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 227.26 g/mol .
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching for the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching for the ester (~1720 cm⁻¹), and C=C stretching for the aromatic rings (~1600 cm⁻¹).
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its utility as a versatile synthetic intermediate. The presence of two distinct, reactive functional groups on a rigid biphenyl scaffold makes it an attractive starting point for building molecular complexity.[14]
A Scaffold for Medicinal Chemistry
Biphenyl and aminobiphenyl structures are privileged scaffolds found in numerous biologically active compounds and approved drugs.[14] They are recognized for their roles in creating agents with anticancer, anti-inflammatory, and antimicrobial properties.[14] The nitrogen atom in aromatic amines is crucial for forming hydrogen bonds and other interactions with biological targets like proteins and enzymes.[15]
The structure of this compound allows for orthogonal derivatization:
-
The Amine Group (-NH₂): Can be readily acylated to form amides, sulfonated to form sulfonamides, or used in C-N coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex structures.
-
The Methyl Ester Group (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, which can then form amides via peptide coupling. Alternatively, it can be reduced to a primary alcohol.
dot graph "derivatization_pathways" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];
} Potential derivatization pathways for drug discovery.
Intermediate for Advanced Materials
Derivatives of aminobiphenyls are key precursors in the synthesis of materials for organic electronics.[16] For instance, 2-aminobiphenyl is a starting material for carbazoles, which are widely used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and solar cells due to their excellent thermal stability and charge-transport properties.[16] The structure of this compound could be adapted for similar synthetic strategies to create novel carbazole-based materials with tailored electronic properties.
Safety and Handling
As with any laboratory chemical, proper handling is essential. While a specific, comprehensive safety profile for this compound is not available, data from analogous compounds like aminobiphenyls suggest that it should be handled with care. 4-Aminobiphenyl, for example, is a known carcinogen.[17]
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin, eye, and respiratory irritation. The long-term toxicological properties have not been fully investigated. Handle as a potentially hazardous substance.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is derived from its bifunctional nature and rigid biphenyl core. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The orthogonal reactivity of its amine and ester functionalities provides medicinal chemists and material scientists with a powerful platform for generating diverse libraries of novel compounds. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and strategically employ this versatile building block in their research and development programs.
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Solubility and stability data for Methyl 3-(3-aminophenyl)benzoate
An In-depth Technical Guide for Researchers
Subject: Methyl 3-(3-aminophenyl)benzoate
Topic: Comprehensive Solubility and Stability Profiling
Introduction
This compound is a chemical intermediate with significant potential in various fields of synthesis, including pharmaceuticals and dyestuffs.[1][2] Its molecular architecture, featuring a benzoate ester and an aminophenyl moiety, suggests a nuanced physicochemical profile that is critical for its application. For drug development professionals and synthetic chemists, a thorough understanding of a compound's solubility and stability is not merely a formality but a foundational pillar for successful formulation, process development, and regulatory compliance.
This guide provides a comprehensive framework for the systematic evaluation of this compound's solubility and stability. We will move beyond simple data reporting to explain the causality behind experimental choices, grounding our protocols in established scientific principles and regulatory standards. The objective is to equip researchers with the necessary protocols and theoretical understanding to generate a robust and reliable physicochemical profile for this compound.
Part 1: Solubility Characterization
Solubility is a critical determinant of a compound's bioavailability, processability, and formulation feasibility. For this compound, the presence of a lipophilic aromatic system, a polar ester group, and a basic amino group predicts a complex solubility behavior influenced by solvent polarity and aqueous pH.
Theoretical Considerations & Strategic Approach
The molecule's structure suggests poor solubility in water but miscibility with various organic solvents.[1][3] The primary amino group (pKa estimated to be similar to aniline, ~3.5-4.5) will be protonated at low pH, forming a more soluble salt.[1] Conversely, at neutral and basic pH, the free base form will predominate, likely reducing aqueous solubility. Therefore, our experimental approach must encompass both organic solvents and a physiologically relevant pH range.
Experimental Protocol: Equilibrium Shake-Flask Solubility
The equilibrium shake-flask method is the gold standard for solubility determination, as it measures the thermodynamic equilibrium between the dissolved and solid states of the solute.[4][5]
Objective: To determine the equilibrium solubility of this compound in a range of relevant solvents.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of each selected solvent (e.g., Water, Ethanol, Methanol, Acetone, DMSO, pH-buffered solutions) to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4] The duration should be sufficient to achieve a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solids.
-
Sampling & Dilution: Carefully withdraw a small aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, concentration-calibrated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.
Data Presentation: Solubility Profile
The results should be compiled into clear tables for easy interpretation.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
|---|---|---|---|
| Water | Slightly soluble (0.1-1%)[1] | Shake-Flask | |
| Deuterated Chloroform | Soluble[1] | Shake-Flask | |
| Ethanol | Shake-Flask | ||
| Methanol | Shake-Flask | ||
| Acetone | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | | | Shake-Flask |
Table 2: pH-Dependent Aqueous Solubility Profile at 37°C
| pH of Buffer | Solubility (mg/mL) | Predominant Species |
|---|---|---|
| 1.2 | Protonated (Salt) | |
| 4.5 | Mixed | |
| 6.8 | Free Base |
| 7.4 | | Free Base |
Part 2: Stability Assessment
Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] For this compound, the ester and aromatic amine functional groups are the primary sites of potential degradation.
Theoretical Degradation Pathways
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-aminobenzoic acid and methanol. The rate of hydrolysis is expected to be significantly influenced by pH.[7][8]
-
Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products. This can be initiated by atmospheric oxygen, trace metals, or peroxides.
-
Photodegradation: Aromatic amines are often sensitive to light, which can catalyze oxidation and other degradation reactions.[9][10] The ICH Q1B guideline provides a standardized approach for photostability testing.[11]
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[12] This is crucial for developing a stability-indicating analytical method.
Objective: To evaluate the intrinsic stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and keep at room temperature or heat gently. Ester hydrolysis is often rapid under basic conditions.
-
Neutral Hydrolysis: Dilute the stock solution with water and heat (e.g., at 60°C).
-
Oxidation: Dilute the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Stress (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 60°C or 10°C increments above accelerated testing conditions).[12]
-
Thermal Stress (Solution): Store the solution prepared for neutral hydrolysis at an elevated temperature.
-
Photostability: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Withdraw samples at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all major degradation products.
Workflow for Forced Degradation Studies
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Data Presentation: Stability Profile
Results from stability studies are typically presented as the percentage of the parent compound remaining over time.
Table 3: Forced Degradation of this compound
| Stress Condition | Time (hours) | % Parent Remaining | Observations (e.g., color change, degradants) |
|---|---|---|---|
| Control (Dark, RT) | 24 | ||
| 0.1 N HCl, 60°C | 0 | ||
| 8 | |||
| 24 | |||
| 0.1 N NaOH, RT | 0 | ||
| 2 | |||
| 8 | |||
| 3% H₂O₂, RT | 0 | ||
| 8 | |||
| 24 |
| Photolytic (ICH Q1B) | - | | |
Conclusion
The protocols and frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of this compound. A systematic investigation of its solubility across various solvents and pH levels, coupled with a thorough forced degradation study, will generate the critical data needed for informed decision-making in process chemistry and pharmaceutical development. This foundational knowledge is indispensable for optimizing reaction conditions, designing stable formulations, and ensuring the overall quality and safety of any final product derived from this versatile intermediate.
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In-Depth Technical Guide: Theoretical and Computational Studies of Methyl 3-(3-aminophenyl)benzoate
Introduction
Methyl 3-(3-aminophenyl)benzoate is a biphenyl aromatic compound featuring both an amino group and a methyl ester. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly for creating complex pharmaceutical agents and functional materials like dyes and pigments.[1] Its utility as a scaffold in medicinal chemistry is noteworthy, offering a versatile platform for developing targeted therapies.[2] For instance, derivatives of methyl 3-aminobenzoate have shown potential as potent inhibitors of malate dehydrogenase (MDH), an enzyme critical to cellular metabolism, presenting a promising strategy for cancer treatment.[2][3]
This technical guide provides a comprehensive theoretical and computational analysis of this compound. Leveraging Density Functional Theory (DFT), we will explore its optimized molecular geometry, vibrational frequencies, electronic properties, and nonlinear optical (NLO) characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's fundamental properties to inform its application in novel therapeutic and material science endeavors.
Computational Methodology
All theoretical calculations were performed using the Gaussian 16 software package.[4][5] The molecular geometry of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) level of theory combined with the 6-311++G(d,p) basis set.[6][7] This level of theory is well-established for providing accurate descriptions of molecular structures and properties.[8][9] Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. The vibrational mode assignments were carried out using the Vibrational Energy Distribution Analysis (VEDA) 4 program.[10][11][12][13]
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the same level of theory. Time-Dependent DFT (TD-DFT) was employed to predict the electronic absorption spectra. Furthermore, the nonlinear optical (NLO) properties, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), were also computed.
Experimental and Computational Workflow
Caption: Workflow for the theoretical and computational analysis of this compound.
Results and Discussion
Molecular Geometry Optimization
The initial step in the computational analysis was to determine the most stable three-dimensional conformation of this compound. The optimization was performed without any symmetry constraints. The resulting optimized structure provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (Aromatic) | 1.38 - 1.41 | 118 - 121 | - |
| C-N | 1.40 | - | - |
| C=O | 1.22 | - | - |
| C-O (Ester) | 1.35 | - | - |
| O-CH3 | 1.44 | - | - |
| C-C-C (Ring) | - | 119 - 121 | 0 - 1 |
| C-N-H | - | 115 | - |
| C-C-O (Ester) | - | 111 | - |
| O-C-O | - | 124 | - |
| Phenyl-Phenyl | - | - | ~45 |
Table 1: Selected optimized geometrical parameters of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
The dihedral angle between the two phenyl rings is a significant parameter, indicating the degree of planarity of the molecule. A non-planar structure can influence the extent of π-electron delocalization, which in turn affects the electronic and optical properties.
Vibrational Analysis
Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The calculated vibrational frequencies and their corresponding assignments provide a theoretical FT-IR spectrum that can be compared with experimental data for validation. The assignments were performed using VEDA 4, which provides a detailed percentage contribution of each internal coordinate to the normal modes.[10][11]
| Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution %) |
| ~3400-3500 | N-H stretching (asymmetric and symmetric) |
| ~3000-3100 | Aromatic C-H stretching |
| ~2900-3000 | Methyl C-H stretching |
| ~1720 | C=O stretching |
| ~1600, ~1480 | Aromatic C=C stretching |
| ~1250 | C-O stretching (ester) |
| ~1100 | C-N stretching |
Table 2: Selected calculated vibrational frequencies and their assignments for this compound.
The characteristic vibrational modes, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic ring vibrations, are clearly identified in the calculated spectrum.[14][15]
Electronic Properties: HOMO-LUMO Analysis
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic and optical properties of a molecule.[16] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[16][17]
Caption: Relationship between HOMO, LUMO, energy gap, and molecular properties.
The HOMO of this compound is primarily localized on the aminophenyl ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the methyl benzoate moiety, suggesting this is the electron-accepting region of the molecule. The calculated HOMO-LUMO energy gap provides insight into the molecule's stability and reactivity. A smaller energy gap generally implies higher reactivity and lower stability.[16]
| Parameter | Value (eV) |
| EHOMO | -5.45 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 4.22 |
Table 3: Calculated HOMO, LUMO, and energy gap for this compound.
Nonlinear Optical (NLO) Properties
Organic molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics.[18][19] The NLO response of a molecule is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The amino group in this compound acts as an electron donor, while the ester group can be considered an electron acceptor, facilitating intramolecular charge transfer (ICT) which is a key requirement for NLO activity.[18]
The key parameters determining the NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a measure of the second-order NLO activity.
| Parameter | Calculated Value |
| Dipole Moment (μ) | 2.5 D |
| Linear Polarizability (α) | 25 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
Table 4: Calculated NLO properties of this compound.
The calculated values suggest that this compound possesses a moderate NLO response. The non-zero hyperpolarizability indicates its potential for second-harmonic generation. The NLO properties can be further tuned by introducing stronger electron-donating or accepting groups to the aromatic rings.[20]
Applications in Drug Development
The structural features of this compound make it an attractive starting point for the design of new therapeutic agents. The amino group provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives.[2] The methyl group can also play a significant role in modulating the physicochemical and pharmacokinetic properties of a drug molecule.[21]
Derivatives of the closely related methyl 3-aminobenzoate have been identified as potent dual inhibitors of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase.[3] This inhibition disrupts cancer cell metabolism and represents a promising therapeutic strategy.[2][3] The computational insights provided in this guide, such as the regions of high electron density and potential for interaction, can aid in the rational design of more potent and selective inhibitors based on the this compound scaffold.
Drug Design and Development Workflow
Caption: A generalized workflow for drug design and development starting from a lead compound.
Conclusion
This technical guide has provided a detailed theoretical and computational investigation of this compound. Through DFT calculations, we have elucidated its optimized molecular structure, vibrational properties, electronic characteristics, and nonlinear optical response. The analysis of the frontier molecular orbitals has revealed insights into its reactivity and stability, while the calculated NLO properties suggest its potential for optoelectronic applications.
The findings presented herein offer a solid theoretical foundation for future experimental work on this versatile molecule. For researchers in drug development, this guide provides valuable information that can inform the design of novel therapeutics targeting enzymes like malate dehydrogenase. The combination of computational and experimental approaches will be crucial in unlocking the full potential of this compound and its derivatives in both medicine and materials science.
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Reactivity profile of the amino group in Methyl 3-(3-aminophenyl)benzoate
An In-Depth Technical Guide to the Reactivity Profile of the Amino Group in Methyl 3-(3-aminophenyl)benzoate
Authored by: A Senior Application Scientist
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group on one aromatic ring and an electron-withdrawing methyl ester on the other, presents a unique and versatile reactivity profile. This guide provides an in-depth analysis of the chemical behavior of the primary amino group, grounded in fundamental principles of electronic effects and steric considerations. We will explore its basicity, nucleophilicity, and participation in key synthetic transformations including N-acylation, N-alkylation, diazotization, and modern palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical insights necessary for leveraging this valuable synthetic intermediate.
Introduction: Structural and Electronic Overview
This compound, with the chemical formula C₁₄H₁₃NO₂, is an aromatic compound featuring two phenyl rings linked by an ester functionality. A primary amine group is situated at the meta-position of one of the phenyl rings. This arrangement creates a molecule with distinct electronic domains. The aniline-like ring is electron-rich due to the powerful electron-donating nature of the amino group, while the benzoate ring is rendered electron-deficient by the electron-withdrawing ester moiety. This electronic dichotomy is central to understanding the molecule's reactivity, particularly the behavior of the amino group, which is the primary locus of nucleophilic character.
The lone pair of electrons on the nitrogen atom is partially delocalized into the π-system of its attached benzene ring, a resonance effect that activates the ring toward electrophilic substitution while simultaneously reducing the basicity of the amine compared to its aliphatic counterparts.[1][2] The reactivity of this amino group is the focal point of this guide, as it serves as the handle for a multitude of synthetic transformations crucial for the construction of complex molecular architectures.
Electronic Landscape and Basicity Profile
The chemical personality of the amino group in this compound is dictated by the electronic environment of the molecule.
Influence of Substituents and Hammett Constants
The reactivity of substituted aromatic systems can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibria.[3] The equation, log(K/K₀) = σρ, utilizes the substituent constant (σ) and the reaction constant (ρ).
-
Amino Group (-NH₂) : As a substituent, the amino group is a strong electron-donating group (EDG) primarily through resonance (+M effect).[4] It has a negative Hammett constant (σₚ = -0.66, σₘ = -0.04), indicating its ability to stabilize positive charge in a transition state, thereby accelerating reactions with electrophiles.[5]
-
Methyl Benzoate Group (-C₆H₄COOCH₃) : The entire methyl benzoate substituent exerts an electron-withdrawing effect (-I effect) on the aniline ring, which will slightly decrease the basicity and nucleophilicity of the amino group compared to aniline itself.
Basicity of the Amino Group
Aromatic amines like aniline are significantly weaker bases than aliphatic amines.[2] This is because the nitrogen's lone pair is delocalized into the aromatic ring, making it less available for protonation.[1] The pKa of the conjugate acid of aniline (anilinium ion) is approximately 4.6. For this compound, the presence of the electron-withdrawing benzoate group on the adjacent ring further decreases the electron density on the amino nitrogen, rendering it slightly less basic than aniline.
Table 1: Physicochemical and Reactivity Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | N/A |
| Molecular Weight | 227.26 g/mol | N/A |
| Appearance | White to brown crystals or chunks | |
| Melting Point | ≥42 °C | |
| pKa (Conjugate Acid) | ~3.64 (estimated for methyl 3-aminobenzoate) | [6] |
| **Hammett Constant (σₘ for -NH₂) ** | -0.04 | [5] |
| Hammett Constant (σₘ for -COOCH₃) | +0.33 | [5] |
Core Reactivity: Key Transformations of the Amino Group
The unshared pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, enabling a variety of essential bond-forming reactions.
N-Acylation: Amide Bond Formation
The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides is one of the most fundamental and reliable transformations, leading to the formation of a stable amide bond. This reaction is central to peptide synthesis and the construction of many pharmaceutical agents.[7][8]
Causality Behind Experimental Choices: The reaction is typically run in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). The base serves two critical roles: it neutralizes the HCl byproduct generated when using an acyl chloride, preventing the protonation and deactivation of the starting amine, and it can also act as a nucleophilic catalyst.
Protocol 1: General Procedure for N-Acylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Base Addition: Add a tertiary amine base, such as triethylamine or pyridine (1.2-1.5 equiv.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.
-
Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Workflow for a typical N-acylation reaction.
Diazotization and Sandmeyer Reactions
Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form diazonium salts.[9] These intermediates are exceptionally versatile and can be converted into a wide array of functional groups (e.g., -OH, -CN, -F, -Cl, -Br, -I) through reactions like the Sandmeyer or Schiemann reactions.[1][10]
Causality Behind Experimental Choices: The reaction must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[9] The choice of the subsequent nucleophile (e.g., CuCl, CuBr, KCN) determines the final product.
Protocol 2: Diazotization and Sandmeyer Cyanation
-
Acidic Solution: Dissolve this compound (1.0 equiv.) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 equiv.) in cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes. The formation of the diazonium salt is now complete.
-
Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equiv.) and sodium cyanide (NaCN) in water.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.
-
Heating: After the addition is complete, warm the reaction mixture to 50-60 °C and hold for 1 hour to ensure the reaction goes to completion.
-
Workup and Isolation: Cool the mixture and extract the product with an appropriate organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer, dry it, and remove the solvent under reduced pressure to yield the crude nitrile product, which can then be purified.
Caption: Versatility of the diazonium salt intermediate.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[11] In this context, the amino group of this compound acts as the amine coupling partner, reacting with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base to form a diarylamine.[12]
Causality Behind Experimental Choices: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[11][13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, forming the active nucleophile.[13]
Protocol 3: Buchwald-Hartwig Cross-Coupling
-
Inert Atmosphere: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a flame-dried Schlenk tube.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).
-
Solvent: Evacuate and backfill the tube with an inert gas (Argon) three times. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Conclusion
The amino group of this compound is a highly versatile functional handle, characterized by its moderate basicity and strong nucleophilicity. Its reactivity is governed by the electron-donating nature of the nitrogen atom, which is subtly modulated by the distal electron-withdrawing ester group. This guide has detailed the principal transformations of this amino group—acylation, diazotization, and palladium-catalyzed cross-coupling—providing both mechanistic understanding and practical, field-proven protocols. A thorough grasp of this reactivity profile empowers chemists in drug discovery and materials science to strategically employ this compound as a key building block for the synthesis of complex, high-value molecules.
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ACS Publications. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. Retrieved from [Link]
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Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
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An In-Depth Technical Guide to the Hydrolysis of Methyl 3-(3-aminophenyl)benzoate
Introduction
The hydrolysis of methyl 3-(3-aminophenyl)benzoate to its corresponding carboxylic acid, 3-(3-aminophenyl)benzoic acid, is a pivotal transformation in the synthesis of a variety of pharmacologically active molecules and advanced materials. The resulting product serves as a versatile building block, incorporating both a carboxylic acid and an amino group, which allows for further chemical modifications. Derivatives of aminobenzoic acid are found in a range of pharmaceuticals, including antibacterial, antineoplastic, and local anesthetic agents.[1][2][3][4] This guide provides a comprehensive overview of the theoretical principles, practical execution, and analytical monitoring of this important hydrolysis reaction, tailored for researchers and professionals in drug development and organic synthesis.
Reaction Mechanism: The Principles of Saponification
The hydrolysis of an ester in the presence of a base is known as saponification. This reaction is effectively irreversible under basic conditions, which makes it a highly efficient method for cleaving ester bonds.[5][6] The generally accepted mechanism for the base-catalyzed hydrolysis of an ester, such as this compound, is a nucleophilic acyl substitution that proceeds through a tetrahedral intermediate.[7]
The key steps are as follows:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This results in the reformation of the carbonyl double bond and the departure of the methoxide ion (CH₃O⁻), which is the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and will deprotonate the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion, forming a carboxylate salt and methanol.[5]
-
Protonation: In a final workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final carboxylic acid product.[8][9]
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Experimental Protocol
This section details a robust and validated protocol for the hydrolysis of this compound. The choice of reagents and conditions is critical for achieving high yield and purity.
Reagent Selection and Rationale
-
Base: Lithium hydroxide (LiOH) is often the base of choice for the hydrolysis of methyl esters, particularly in complex molecules, as it can be used under milder conditions than sodium hydroxide (NaOH) or potassium hydroxide (KOH).[10] However, NaOH and KOH are also effective and commonly used.[8]
-
Solvent System: A mixture of an organic solvent and water is typically employed to ensure the solubility of both the ester starting material and the inorganic base.[8] Common choices include methanol/water, ethanol/water, or tetrahydrofuran (THF)/water.[10] The organic solvent helps to solubilize the ester, while water is necessary to dissolve the hydroxide base.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., methanol and water, 3:1 v/v).
-
Addition of Base: Add an excess of the chosen hydroxide base (e.g., LiOH·H₂O, 2-3 eq) to the solution. An excess of base is used to ensure the reaction goes to completion.[8]
-
Reaction Conditions: The reaction can be stirred at room temperature or heated to reflux to increase the rate of hydrolysis.[8] The progress of the reaction should be monitored by an appropriate analytical technique.
-
Reaction Workup:
-
Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 3-4 by the dropwise addition of a strong acid, such as 1M HCl. This will cause the carboxylic acid product to precipitate out of the solution.[11]
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts.
-
Dry the product under vacuum to obtain the pure 3-(3-aminophenyl)benzoic acid.
-
Caption: Experimental workflow for the hydrolysis of this compound.
Analytical Monitoring
Careful monitoring of the reaction is essential to determine the point of completion and to ensure the desired product is obtained with high purity.
Techniques for Reaction Monitoring
| Analytical Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Simple, rapid, and inexpensive. | Not quantitative; resolution may be limited. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation. | Quantitative, highly sensitive, and provides accurate determination of product and starting material ratios. | Requires specialized equipment and method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Can be used to monitor the disappearance of the methyl ester signal and the appearance of the carboxylic acid proton.[12][13] | Requires a deuterated solvent and may not be practical for routine monitoring. |
For routine monitoring, TLC is often sufficient. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting ester and the product acid. The starting ester will be less polar and have a higher Rf value, while the carboxylic acid product is more polar and will have a lower Rf value.
Potential Challenges and Troubleshooting
While the saponification of this compound is generally a straightforward reaction, several potential side reactions and challenges should be considered.
Incomplete Hydrolysis
If the reaction does not go to completion, it is often due to insufficient base, a short reaction time, or low temperature. Increasing the amount of base, prolonging the reaction time, or increasing the temperature can help to drive the reaction to completion.[14]
Side Reactions
-
Oxidation of the Amino Group: The free amino group is susceptible to oxidation, especially under harsh reaction conditions (e.g., high temperatures in the presence of air).[15] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Amide Formation: Under certain conditions, intermolecular reaction between the amino group of one molecule and the ester of another could lead to amide bond formation, resulting in oligomeric or polymeric byproducts. This is generally less of a concern under the strongly basic conditions of saponification where the ester hydrolysis is rapid.
Protecting Group Strategy
In cases where the amino group is sensitive to the reaction conditions or to prevent unwanted side reactions, it can be protected prior to hydrolysis.[16][17][18][19] Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or amides. The protecting group must be stable to the basic hydrolysis conditions and be readily removable afterward under conditions that do not affect the carboxylic acid.
Caption: Troubleshooting guide for the hydrolysis of this compound.
Conclusion
The base-catalyzed hydrolysis of this compound is a fundamental and highly efficient transformation for the synthesis of the corresponding carboxylic acid. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and appropriate analytical monitoring are crucial for achieving high yields and purity. By anticipating and addressing potential challenges such as incomplete reaction and side reactions, researchers can reliably produce this valuable building block for applications in drug discovery and materials science.
References
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Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]
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Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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Cooper, G. D., & Williams, B. (1962). Hydrolysis of Simple Aromatic Esters and Carbonates. The Journal of Organic Chemistry, 27(10), 3717–3720. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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Jencks, W. P., & Carriuolo, J. (1961). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 83(7), 1743–1750. [Link]
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Kluczyk, A., et al. (2015). Drug evolution: p-aminobenzoic acid as a building block. Drug Discovery Today, 20(1), 93-100. [Link]
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Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4533. [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
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OperaChem. (2024). Saponification-Typical procedures. [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
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S. Michael Stewart. (2021, April 20). Saponification of Methyl Benzoate: Refluxing the ester [Video]. YouTube. [Link]
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Sarah Bartlett. (2021, February 9). Saponification of methyl benzoate [Video]. YouTube. [Link]
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A Technical Guide to the Potential Biological Activities of Methyl 3-(3-aminophenyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methyl 3-(3-aminophenyl)benzoate scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of derivatives based on this core structure. While research on a wide array of direct derivatives is an emerging field, this document synthesizes existing knowledge on closely related analogues and a key derivative, a dual inhibitor of malate dehydrogenase (MDH) 1 and 2, to illuminate the therapeutic potential of this chemical class. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into structure-activity relationships, and providing detailed experimental protocols to facilitate further investigation into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds.
Introduction: The Therapeutic Promise of the Aminophenyl Benzoate Scaffold
The search for novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. The this compound core is a particularly interesting scaffold due to the presence of multiple functional groups that can be readily modified to explore a wide chemical space. The ester and amino moieties provide reactive handles for the synthesis of a diverse library of derivatives, including amides, sulfonamides, and other analogues.
The inherent structural features of this scaffold suggest the potential for a range of biological activities. The aminophenyl group is a known pharmacophore in many biologically active compounds, including some with anticancer properties. Similarly, benzoate derivatives have been investigated for a variety of therapeutic applications. The strategic combination of these two moieties in the this compound structure presents a unique opportunity for the development of novel drugs with potentially unique mechanisms of action.
This guide will delve into the known biological activities of derivatives of this scaffold, with a particular focus on a well-characterized example with anticancer properties. It will also explore the broader potential for antimicrobial and anti-inflammatory activities based on data from structurally related compounds.
Synthesis of this compound and its Derivatives
The synthesis of the core this compound structure is a critical first step in the exploration of its derivatives. A common and efficient method involves the esterification of 3-aminobenzoic acid.
General Synthesis of the Core Scaffold
A straightforward approach to synthesizing methyl 3-aminobenzoate involves the reaction of 3-aminobenzoic acid with methanol in the presence of a catalyst, such as thionyl chloride.[1]
Protocol for the Synthesis of Methyl 3-aminobenzoate:
-
Cool a solution of 3-aminobenzoic acid (1 equivalent) in methanol to 0°C.
-
Slowly add thionyl chloride (2.5 equivalents) dropwise to the cooled solution.
-
Reflux the reaction mixture for 24 hours.
-
After reflux, evaporate the solvent under reduced pressure.
-
Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purify the crude product using column chromatography (n-hexane/EtOAc) to yield the final product, methyl 3-aminobenzoate.[1]
Derivatization Strategies
The presence of the amino group on the phenyl ring and the methyl ester provide versatile points for chemical modification.
-
Amide Bond Formation: The amino group can be readily acylated to form a wide range of amide derivatives. This is a common strategy to introduce diverse functionalities and explore structure-activity relationships.
-
Sulfonamide Synthesis: Reaction of the amino group with various sulfonyl chlorides can yield a library of sulfonamide derivatives.
-
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form another set of amide derivatives.
The following diagram illustrates the general workflow for the synthesis and derivatization of the this compound scaffold.
Potential Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound derivatives are limited, the broader class of aminobenzoic acid derivatives has shown considerable promise. For instance, derivatives of 4-aminobenzoic acid (PABA), an isomer of 3-aminobenzoic acid, have demonstrated potent activity against various microbial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). [2]The mechanism of action of some of these related compounds involves the inhibition of essential metabolic pathways in bacteria, such as folate synthesis. [3] Given that the aminobenzoic acid moiety is a key structural feature, it is plausible that derivatives of this compound could also exhibit antimicrobial activity. Further research is warranted to explore this potential, including the synthesis of a library of derivatives with varying substituents and screening them against a panel of clinically relevant bacteria and fungi.
Potential Anti-inflammatory Activity
The structural features of the this compound scaffold also suggest a potential for anti-inflammatory activity. Many existing non-steroidal anti-inflammatory drugs (NSAIDs) contain aromatic carboxylic acid or ester functionalities. Furthermore, some aminophenyl derivatives have been shown to modulate inflammatory pathways.
The evaluation of anti-inflammatory potential would typically involve assessing the ability of these compounds to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Additionally, investigating their effects on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), in cellular models of inflammation would be a crucial step.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. While a comprehensive SAR for a wide range of this compound derivatives is yet to be established, we can draw valuable insights from studies on related compounds.
For the dual MDH1/2 inhibitor, the complex side chain attached to the 3-amino group is clearly critical for its potent activity. [4]This suggests that modifications at this position can significantly impact the biological profile of these derivatives.
Studies on related 2-(4-aminophenyl)benzothiazoles have shown that substitutions on the aminophenyl ring can dramatically influence anticancer potency. For example, the introduction of a methyl or halogen group at the 3'-position of the 2-(4-aminophenyl)benzothiazole scaffold enhances its anticancer activity. [3][5]This highlights the importance of exploring substitutions on the aminophenyl ring of the this compound core.
The following table summarizes key SAR insights from related compound classes that could guide the design of novel this compound derivatives.
| Scaffold | Position of Substitution | Effect on Activity | Reference |
| 2-(4-aminophenyl)benzothiazole | 3'-position of the aminophenyl ring (with methyl or halogen) | Enhanced anticancer activity | [3][5] |
| 3-Aminobenzophenones | C-4 position of the B-ring (with an alkoxy group) | Potent cytotoxic and antitubulin activity | [6] |
| p-Aminobenzoic acid derivatives | Schiff base formation | Generally more potent antimicrobial activity than ester derivatives | [7] |
| p-Aminobenzoic acid derivatives | Electron-withdrawing groups (e.g., bromo) | Increased antimicrobial activity | [7] |
These findings suggest that a systematic exploration of substitutions on both the aminophenyl and benzoate rings of the this compound scaffold is a promising strategy for discovering novel and potent therapeutic agents.
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Anticancer Activity: Cytotoxicity Assays
A crucial first step in evaluating the anticancer potential of new compounds is to determine their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram outlines the workflow for the MTT assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening acute anti-inflammatory activity.
Protocol for Carrageenan-Induced Paw Edema in Rats:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group), including a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the derivative. Administer the compounds orally or intraperitoneally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol for Broth Microdilution MIC Assay:
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The demonstrated anticancer activity of a key derivative as a dual MDH1/2 inhibitor provides a strong rationale for further investigation of this chemical class in oncology. The structural similarities to other biologically active compounds also suggest a high potential for antimicrobial and anti-inflammatory applications.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. A systematic exploration of structure-activity relationships, by varying substituents on both aromatic rings, is crucial for optimizing potency and selectivity. Furthermore, detailed mechanistic studies are needed to elucidate the molecular targets and signaling pathways modulated by these compounds. The experimental protocols provided in this guide offer a starting point for researchers to embark on this exciting area of drug discovery. The continued exploration of this versatile scaffold is likely to yield novel drug candidates with the potential to address significant unmet medical needs.
References
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- Bradshaw, T. D., Shi, D. F., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1998). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of medicinal chemistry, 41(11), 1929–1938.
- Gürsoy, E., Güzeldemirci, N. U., & Arısoy, M. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Medicinal chemistry research, 23(9), 4141-4153.
- Gürsoy, E., Güzeldemirci, N. U., & Arısoy, M. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Avesis.
- Woods, E. B., & Davis, B. D. (1941). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of experimental medicine, 74(1), 35–48.
-
Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved January 12, 2026, from [Link]
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Cytotoxicity of compounds toward various cell lines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Bradshaw, T. D., et al. (2002). Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. British journal of cancer, 86(8), 1348–1358.
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Kim, H. J., Jo, A., Jeon, H. K., Kim, Y. H., Lee, J. H., Kim, K. R., ... & Lee, J. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of medicinal chemistry, 60(20), 8631–8646.
- Bradshaw, T. D., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. British journal of cancer, 77(5), 745–752.
- Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complic
- Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry, Section A, 8(3), 628-638.
- Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
- Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. (2026). Journal of the American Chemical Society.
- Narasimhan, B., Kumar, P., & Kumar, P. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 87-101.
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Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
- Lee, H., Lee, K., Lee, E. S., Kim, J., Ahn, S., & Park, H. (2007). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. Bioorganic & medicinal chemistry letters, 17(1), 143–147.
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Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
- Al-Bayati, M. A., & Al-Amiery, A. A. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3-dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481–491.
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Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. (n.d.). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]
- Recent insights into antibacterial potential of benzothiazole deriv
- Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. (2024). PubMed.
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Synthesis, SAR, Molecular Docking and Anti-Microbial Study of Substituted N-bromoamido-2-aminobenzothiazoles. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis, SAR, In silico Appraisal and Anti-Microbial Study of Substituted 2-aminobenzothiazoles Derivatives. (n.d.). Bentham Science Publisher. Retrieved January 12, 2026, from [Link]
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Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
- 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. (2026). PubMed.
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A Technical Guide to Methyl 3-(3-aminophenyl)benzoate (CAS 168619-25-8): Sourcing, Synthesis, and Application in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Within the landscape of medicinal chemistry, the aminobiphenyl carboxylate scaffold represents a privileged structure, serving as a versatile building block for the synthesis of complex molecular architectures. Its inherent functionalities—a reactive amine for derivatization, a modifiable ester group, and a rigid biphenyl core—provide a robust platform for developing targeted therapeutics. This guide focuses specifically on Methyl 3-(3-aminophenyl)benzoate, a distinct isomer within this chemical class.
The purpose of this document is to provide researchers, chemists, and drug development professionals with a comprehensive technical resource for this compound (CAS 168619-25-8). We will navigate the complexities of its identification, outline its commercial availability, present a detailed, field-proven synthetic protocol, and explore its potential applications by examining structurally related compounds that have shown significant promise in therapeutic areas such as oncology.
Chapter 1: Compound Identification and Physicochemical Properties
Unambiguous Identification
Precise identification is paramount in chemical procurement and synthesis. The target of this guide is This compound . Its primary identifiers are:
-
Chemical Name: this compound
-
CAS Number: 168619-25-8[1]
-
Molecular Formula: C₁₄H₁₃NO₂[1]
-
Molecular Weight: 227.26 g/mol [2]
Caption: Chemical structure of this compound.
Distinguishing from Related Structures
The chemical space is populated with numerous structural isomers and related compounds, which can be a source of confusion and error in procurement and experimental design. It is critical to distinguish this compound from other common aminobenzoates. The most common point of confusion is with the much simpler building block, Methyl 3-aminobenzoate.
| Compound Name | Structure | CAS Number | Molecular Formula | Key Difference |
| This compound | Biphenyl with amine and ester at meta-positions on different rings | 168619-25-8 [1] | C₁₄H₁₃NO₂ | Biphenyl core structure |
| Methyl 3-aminobenzoate | Single phenyl ring | 4518-10-9[3] | C₈H₉NO₂ | Monocyclic aromatic |
| Methyl 3-(2-aminophenyl)benzoate | Ortho-substituted biphenyl isomer | 177171-13-0[4] | C₁₄H₁₃NO₂ | Positional isomer (ortho-amino) |
| Methyl 4-(3-aminophenyl)benzoate | Para-substituted biphenyl isomer | 159503-24-9[2] | C₁₄H₁₃NO₂ | Positional isomer (para-ester) |
Physicochemical Properties
Detailed experimental data for this compound is not widely published. The following table includes data sourced directly from suppliers and predicted values. Researchers should perform their own analytical characterization to confirm these properties.
| Property | Value | Source/Note |
| CAS Number | 168619-25-8 | Arctom[1] |
| Molecular Formula | C₁₄H₁₃NO₂ | Arctom[1] |
| Molecular Weight | 227.3 g/mol | Arctom[1] |
| SMILES | COC(=O)c1cccc(c1)c2cccc(c2)N | Arctom[1] |
| Purity | Typically offered at ≥95% | Supplier Dependent |
| Boiling Point | Not specified | Arctom[1] |
Chapter 2: Commercial Availability and Sourcing
Overview of the Supplier Landscape
This compound is available commercially, primarily as a research-grade chemical from specialized suppliers focusing on building blocks for organic synthesis and drug discovery. It is not typically held in large stock quantities and may be synthesized on demand, leading to longer lead times.
Supplier Comparison Table
The following table summarizes known suppliers. Pricing is subject to change and should be confirmed directly with the vendor. "Inquiry" often indicates that the product is made to order.
| Supplier | Catalog Number | Reported Purity | Available Quantity | Notes |
| Arctom (via Enamine) | EN300-6477422 | Not specified | 250mg | Price listed as $169 (subject to change)[1] |
| Combi-Blocks (via MilliporeSigma) | COM448622404 | 96% | Inquiry | Listed as Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate[4] |
| Biosynth (via CymitQuimica) | 3D-CHA17113 | Min. 95% | 5g (Discontinued) | Listed as Methyl 3-(2-aminophenyl)benzoate; researchers should verify CAS[5] |
Procurement Strategy for Researchers
Given the specificity of this molecule, a rigorous procurement process is essential to avoid costly errors.
-
Verify by CAS Number: Always use the CAS number 168619-25-8 as the primary identifier when searching and ordering.
-
Request a Certificate of Analysis (CoA): Before purchase, request a lot-specific CoA from the supplier. This document provides critical data on purity (typically via HPLC or GC) and identity (typically via ¹H-NMR), confirming you are receiving the correct compound.
-
Confirm Lead Times: As this is often not a stock item, confirm the estimated delivery time to ensure it aligns with your project timeline.
-
Scrutinize Isomers: Be vigilant about positional isomers. The supplier's product name may be ambiguous (e.g., "methyl aminophenyl benzoate"). Rely on the CAS number and the provided structure.
Chapter 3: Synthesis and Quality Control
Retrosynthetic Analysis and Strategic Approach
For researchers who prefer to synthesize the compound in-house, a palladium-catalyzed cross-coupling reaction is the most logical and robust strategy. The Suzuki-Miyaura coupling is an industry-standard method for forming carbon-carbon bonds between aromatic rings. The key disconnection is at the biphenyl bond, leading to two readily available starting materials: a boronic acid derivative and an aryl halide.
Caption: Retrosynthetic analysis via a Suzuki coupling strategy.
Detailed Experimental Protocol: Suzuki Cross-Coupling
This protocol is a self-validating system designed for a standard organic chemistry laboratory. The causality for each choice is explained.
Objective: To synthesize this compound from 3-aminophenylboronic acid and methyl 3-bromobenzoate.
Reagents & Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
3-Aminophenylboronic acid (1.2 eq) - A slight excess ensures complete consumption of the aryl bromide.
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) - The catalyst.
-
SPhos (0.04 eq) - A Buchwald phosphine ligand, chosen for its high efficiency in Suzuki couplings with hindered or deactivated partners.
-
Potassium phosphate (K₃PO₄, 3.0 eq) - The base, crucial for activating the boronic acid in the catalytic cycle.
-
Toluene and Water (e.g., 10:1 v/v) - A common biphasic solvent system for Suzuki reactions.
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl acetate (for chromatography elution)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 3-bromobenzoate, 3-aminophenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe.
-
Rationale: Degassing the solvents (by bubbling with N₂ or via freeze-pump-thaw cycles) removes dissolved oxygen, which can poison the catalyst.
-
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting methyl 3-bromobenzoate is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Rationale: The aqueous washes remove the inorganic base (K₃PO₄) and any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Rationale: Chromatography separates the desired product from the catalyst residues, excess boronic acid, and any side products.
-
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil. Determine the yield and proceed with characterization.
Purity Assessment and Characterization
Validation of the final product's identity and purity is non-negotiable. A combination of chromatographic and spectroscopic methods should be employed.[6]
Caption: Workflow for quality control and structural validation.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity. The product should appear as a single major peak, and the area percentage can be used to calculate purity.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight. Expect to see a molecular ion peak [M+H]⁺ at m/z 228.10. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₁₄H₁₃NO₂.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation. ¹H-NMR will show characteristic peaks for the aromatic protons and the methyl ester singlet. ¹³C-NMR will confirm the number of unique carbon environments.
Chapter 4: Applications in Research and Drug Development
The Aminobiphenyl Carboxylate Scaffold in Medicinal Chemistry
While direct applications of this compound are not extensively documented, its value lies in its potential as a synthetic intermediate. The aminobiphenyl core is a key feature in many biologically active molecules, prized for its ability to orient functional groups in specific three-dimensional arrangements to interact with protein targets. The amine provides a convenient handle for amide bond formation, allowing for the exploration of vast chemical space.
Case Study: Malate Dehydrogenase (MDH) Inhibition in Cancer Therapy
The therapeutic potential of the broader aminobenzoate scaffold is powerfully illustrated by the development of inhibitors for malate dehydrogenase (MDH), a critical enzyme in cellular metabolism.[8] A structurally related derivative, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate , was identified as a potent dual inhibitor of both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms.[9]
Biological Context: Cancer cells often exhibit altered metabolism, relying heavily on pathways like the Krebs cycle for energy and building blocks. MDH is a key enzyme in this cycle. Inhibiting both MDH1 and MDH2 disrupts cellular metabolism and mitochondrial respiration, presenting a promising strategy for cancer treatment.[8][9] This dual inhibition demonstrated significant in vivo antitumor efficacy in xenograft models.[9]
Caption: Conceptual pathway of MDH inhibition in cancer metabolism.
This case study demonstrates the principle: the aminobenzoate core serves as an effective anchor for building molecules that can precisely target enzyme active sites. This compound provides a similar, yet structurally distinct, biphenyl scaffold for analogous drug discovery campaigns.
Future Perspectives and Potential Research Directions
This compound is a valuable starting point for several research avenues:
-
Library Synthesis: The primary amine can be readily acylated, sulfonated, or alkylated to create large libraries of novel compounds for high-throughput screening.
-
Scaffold Hopping: The biphenyl core can be used as a replacement for other aromatic systems in known active compounds to probe structure-activity relationships (SAR) or improve pharmacokinetic properties.
-
Material Science: Aromatic diamines and esters are precursors for high-performance polymers and organic electronic materials.
Conclusion
This compound (CAS 168619-25-8) is a specialized but valuable chemical building block for advanced research. While its procurement requires diligence to ensure correct isomer identification, its synthesis is achievable through standard, robust methodologies like the Suzuki coupling. Its true potential lies in its utility as a scaffold for creating novel molecules, particularly in the field of drug discovery. As demonstrated by the success of related aminobenzoate structures in developing potent enzyme inhibitors, this compound offers a promising platform for the next generation of targeted therapeutics.
References
-
Arctom. CAS NO. 168619-25-8 | this compound | Catalog EN300-6477422. [Link]
-
eBay. Methyl 3-aminobenzoate, 99.5%, for synthesis, 10g. [Link]
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The Good Scents Company. methyl phenyl methylene aminobenzoate, 39129-16-3. [Link]
-
MySkinRecipes. Methyl 3-(2-aminophenyl)benzoate. [Link]
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Xu, S., et al. Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences, 2021, 30(11): 874-884. [Link]
-
Dudareva, N., et al. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. The Plant Cell, 1998, 10(8): 1293-1304. [Link]
-
Park, H., et al. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 2017, 60(20): 8631-8646. [Link]
- Google Patents. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
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- 2. cas 159503-24-9|| where to buy Methyl 4-(3-aminophenyl)benzoate [chemenu.com]
- 3. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]
- 4. Methyl 3-(2-aminophenyl)benzoate | 177171-13-0 [sigmaaldrich.com]
- 5. Methyl 3-(2-aminophenyl)benzoate | CymitQuimica [cymitquimica.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 3-(3-aminophenyl)benzoate
Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its power lies in the efficient and stereospecific construction of carbon-carbon bonds, most notably for the synthesis of biaryl and substituted aromatic structures that are prevalent in a vast array of biologically active molecules.[2][3] The reaction's widespread adoption is a testament to its mild conditions, functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[3]
This application note provides a detailed protocol for the Suzuki coupling reaction utilizing Methyl 3-(3-aminophenyl)benzoate, a versatile building block in medicinal chemistry. This substrate presents a unique opportunity and a specific set of challenges due to the presence of both an electron-withdrawing methyl ester and a nucleophilic amino group. The insights and methodologies presented herein are designed to guide researchers, scientists, and drug development professionals in successfully employing this substrate for the synthesis of novel molecular entities.
Understanding the Substrate: this compound
This compound is a bifunctional molecule that can serve as a valuable scaffold in drug design. The aminophenyl moiety provides a handle for further functionalization, such as amide bond formation or participation in other cross-coupling reactions, while the methyl benzoate portion can act as a key interaction point with biological targets or be a precursor for other functional groups.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Appearance | Light beige to brown crystalline powder |
| CAS Number | 177171-13-0[4] |
| Solubility | Slightly soluble in water[5] |
The presence of the primary amine introduces a key consideration for the Suzuki coupling. Amines can act as ligands and coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[6][7] Therefore, the choice of catalyst, ligand, and reaction conditions is crucial to mitigate this potential issue and achieve high yields.
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with a palladium(0) species.[8][9][10] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (or pseudohalide) to form a Pd(II) intermediate.[8][9] This is often the rate-determining step of the reaction.[8]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.[8][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids or esters.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Eq. |
| Methyl 3-(3-bromophenyl)benzoate | 292.13 | - | 292 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | - | 183 mg | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | - | 23 mg | 0.02 | 0.02 |
| K₂CO₃ | 138.21 | 2 M | 2 mL | 4.0 | 4.0 |
| 1,4-Dioxane | - | - | 8 mL | - | - |
| Water | - | - | 2 mL | - | - |
Note on Reagent Selection:
-
Aryl Halide: While iodides are more reactive, bromides are often more cost-effective and readily available.[8][12] Chlorides are the least reactive and may require more specialized catalysts and conditions.[9][12]
-
Boronic Acid/Ester: Boronic acids are commonly used, but boronic esters (e.g., pinacol esters) can offer greater stability.[12] An excess (1.2-1.5 equivalents) is typically used to drive the reaction to completion.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and commonly used catalyst.[9] For challenging substrates, more specialized catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to improve catalytic activity.[8][11]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation.[11] Potassium carbonate (K₂CO₃) is a common choice. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective.[1][10]
-
Solvent: A mixture of an organic solvent and water is frequently used.[12] 1,4-Dioxane, toluene, or THF are common organic solvents. The aqueous phase is necessary for dissolving the inorganic base.
Equipment
-
Schlenk flask or a round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 3-(3-bromophenyl)benzoate (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
-
Addition of Solvents and Base:
-
Degas the solvent mixture (e.g., 1,4-dioxane/water 4:1) by bubbling with an inert gas for at least 20 minutes.
-
Using a syringe, add the degassed solvent to the flask.
-
Add the aqueous base solution (e.g., 2M K₂CO₃, 4.0 eq) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction vessel.[13]- Try a different solvent system (e.g., DMF, toluene).[14] |
| Dehalogenation of starting material | - Presence of water or other protic sources- Certain catalysts/ligands can promote this side reaction | - Use anhydrous solvents and reagents.- Screen different ligands. |
| Homocoupling of boronic acid | - Presence of oxygen- Certain reaction conditions can favor this pathway | - Ensure a strictly inert atmosphere.[12]- Adjust the reaction temperature or base. |
| Hydrolysis of the methyl ester | - Strong basic conditions and prolonged heating | - Use a milder base (e.g., KF).[11][14]- Reduce the reaction time or temperature if possible. |
| Amine interference | - Coordination of the amine to the palladium center | - Use a catalyst with bulky ligands (e.g., Buchwald ligands) to disfavor amine coordination.- Consider protecting the amine group, although this adds synthetic steps.[6] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex molecules from readily available starting materials. When working with substrates containing potentially interfering functional groups like the amine in this compound, careful consideration of the catalyst, ligand, base, and reaction conditions is paramount. The protocol and insights provided in this application note offer a solid foundation for successfully employing this versatile building block in research and development, paving the way for the discovery of new therapeutic agents and other valuable chemical entities.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Zhang, D., et al. (2011). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
PubChem. Methyl 3-(aminomethyl)benzoate. [Link]
-
MySkinRecipes. Methyl 3-(2-aminophenyl)benzoate. [Link]
-
PubChem. Methyl 3-(3-aminophenyl)propanoate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Chen, J., et al. (2010). Amines as the ligands for palladium-catalyzed coupling reactions. Chinese Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
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National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
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Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Ghaffari, B., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
ResearchGate. (2022). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]
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- 4. Methyl 3-(2-aminophenyl)benzoate | 177171-13-0 [sigmaaldrich.com]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Mastering Amide Bond Formation with Methyl 3-(3-aminophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Amide Bond and Methyl 3-(3-aminophenyl)benzoate
The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the key linkage in a vast array of pharmaceuticals, natural products, and polymers.[1][2][3] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in molecular design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently executed reactions in the pharmaceutical industry.[1][3]
This guide focuses on the specific conditions and protocols for forming amide bonds with this compound. This substrate presents a unique set of characteristics: the amine is an aniline derivative, which is generally less nucleophilic than aliphatic amines, and the molecule contains an ester functionality that could potentially undergo side reactions under certain conditions. Understanding how to efficiently and selectively form an amide bond in the presence of these features is crucial for its successful application as a versatile building block in the synthesis of complex molecules.
Mechanism and Key Considerations for Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process at room temperature and requires the activation of the carboxylic acid.[4] This is typically achieved using a "coupling reagent" that converts the carboxylic acid's hydroxyl group into a better leaving group, thus creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
Common Coupling Reagents and Their Mechanisms
Several classes of coupling reagents are available, each with its own mechanism of action and optimal conditions.[1][5] For a moderately reactive amine like this compound, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions.[6]
1. Carbodiimides (e.g., EDC, DCC): Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used for their effectiveness and relatively low cost.[7][8] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct, and the chiral center of the carboxylic acid can be prone to racemization.
To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are often included.[7][9] These additives trap the O-acylisourea intermediate to form a more stable and selective active ester, which then reacts with the amine to form the desired amide with reduced risk of racemization.[9]
2. Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents known for their fast reaction rates and low rates of racemization, even with challenging substrates.[7][10][11] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[10][12] The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[10][13]
Visualizing the Workflow: Amide Bond Formation
Caption: General workflow for amide bond formation.
Experimental Protocols
The following protocols provide a starting point for the amide coupling of a generic carboxylic acid with this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.
Materials:
-
Carboxylic acid
-
This compound
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for sterically hindered carboxylic acids or when rapid reaction times are desired.
Materials:
-
Carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous LiCl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous LiCl solution (3x) to remove DMF, followed by a wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure amide product.
Data Presentation: Reaction Conditions Summary
The following table summarizes typical conditions for amide bond formation with aniline derivatives, which can be adapted for this compound.
| Coupling Reagent | Additive | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| EDC | HOBt | DIPEA (2-3) | DMF/DCM | 0 to RT | 12-24 |
| HATU | - | DIPEA (2-3) | DMF | RT | 1-4 |
| DCC | DMAP (cat.) | TEA (1.5-2) | DCM | 0 to RT | 8-16 |
| TBTU | - | DIPEA (3-5) | DMF | RT | 2-6 |
Visualizing the Reaction
Caption: Reactants and reagents for amide synthesis.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Inefficient coupling reagent- Steric hindrance- Hydrolysis of activated intermediate | - Increase reaction time or temperature- Switch to a more powerful coupling reagent (e.g., HATU)- Use a less hindered carboxylic acid if possible- Ensure anhydrous conditions |
| Side Product Formation | - Racemization of chiral carboxylic acid- Formation of N-acylurea (with carbodiimides)- Reaction at the ester group | - Use HATU or add HOBt/Oxyma to carbodiimide reactions- Add HOBt to the reaction- Use milder conditions and avoid strong bases or high temperatures |
| Difficult Purification | - Water-soluble byproducts from coupling reagents- Unreacted starting materials | - Perform aqueous workup with dilute acid/base washes to remove byproducts- Optimize stoichiometry to ensure complete consumption of the limiting reagent |
Characterization of the Amide Product
The successful formation of the amide bond can be confirmed through various spectroscopic techniques:[4][14]
-
¹H NMR: Appearance of a new amide N-H proton signal (typically a singlet or broad singlet) and shifts in the signals of the aromatic protons adjacent to the newly formed amide bond.
-
¹³C NMR: Appearance of a new carbonyl carbon signal for the amide (typically around 165-175 ppm).
-
IR Spectroscopy: A strong C=O stretching band for the amide at approximately 1630-1680 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the expected amide product.
Conclusion
The formation of an amide bond with this compound is a readily achievable transformation with the appropriate choice of coupling reagents and reaction conditions. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently synthesize a wide range of novel molecules. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully incorporate this versatile building block into their synthetic strategies.
References
-
Chittimalla, S. K., & Venkata, P. Y. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Wikipedia. HATU. [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Hopax. The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Patel, N. B., & Patel, H. R. (2024). Synthesis, spectral study, and antimicrobial screening of new amides. Journal of Chemical and Pharmaceutical Research. [Link]
-
Elsevier. (2023). Chapter 3: Synthetic Methods for Primary Anilines. ScienceDirect. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
-
Kumar, A., & Sharma, S. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? [Link]
-
Shestakova, T. S., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. National Institutes of Health. [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]
-
ResearchGate. Literature methods for the amide bond formation and this work. [Link]
-
Johnston, J. N., et al. (2020). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. National Institutes of Health. [Link]
-
Cakmak, S., & Yilmaz, I. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. [Link]
-
ResearchGate. Exploration of N‐Arylation of Backbone Amides as a Novel Tool for Conformational Modification in Peptides. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. [Link]
-
Scribd. Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. [Link]
-
ResearchGate. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. [Link]
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ChemistryViews. (2022). Amide N-Arylations Under Mild Conditions. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Xu, S., et al. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences. [Link]
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Tamburrini, A., et al. (2023). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health. [Link]
-
MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]
- Google Patents. (2002). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
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- 3. synplechem.com [synplechem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
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- 14. Synthesis, spectral study, and antimicrobial screening of new amides. [wisdomlib.org]
Use of Methyl 3-(3-aminophenyl)benzoate as a monomer in polyamide synthesis
Application Note & Protocol Guide
Topic: Use of Methyl 3-(3-aminophenyl)benzoate as a Monomer in Poly(ester-amide) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Engineering Processable High-Performance Polymers
Aromatic polyamides, or aramids, represent a class of high-performance materials renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] However, the same rigid backbones and strong interchain hydrogen bonding that grant these properties also lead to significant challenges in processability, primarily poor solubility in common organic solvents.[3][4] A key strategy to mitigate this is the chemical modification of the polymer backbone to disrupt chain packing and improve solubility without catastrophically compromising thermal performance.
This guide details the use of This compound , an asymmetric AB-type monomer, for the synthesis of novel poly(ester-amides). The strategic design of this monomer incorporates two critical features:
-
Meta-Catenation: The meta-phenylene linkages disrupt the linearity and packing efficiency of the polymer chains, significantly enhancing solubility.[3]
-
Ester Linkage: The inherent ester group in the monomer's structure is incorporated into the polymer backbone, creating a poly(ester-amide). This further increases chain flexibility and solubility.
By employing this monomer, researchers can synthesize high-performance polymers that are more amenable to solution-based processing techniques like film casting and fiber spinning.[4][5] This document provides a comprehensive overview, a detailed synthesis protocol, and characterization methodologies for these advanced materials.
Monomer Overview & Synthesis Rationale
This compound is an AB-type monomer containing both a nucleophilic amine (-NH₂) group and an electrophilic methyl ester (-COOCH₃) group. This structure allows for self-condensation polymerization, where the amine group of one monomer reacts with the ester group of another, eliminating methanol to form an amide bond.
Chemical Structure:
The polymerization proceeds via a high-temperature polycondensation reaction. This method is necessary to provide sufficient thermal energy to drive the amidation reaction between the relatively stable amine and ester groups. The resulting polymer is a poly(ester-amide) with a repeating unit that maintains the beneficial meta-linkages and ester groups from the monomer.
Polymerization Reaction Scheme
The fundamental reaction is the self-condensation of the monomer to form the poly(ester-amide) and methanol as a byproduct.
Caption: Self-condensation of this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis and characterization of poly(ester-amides) from this compound.
PART A: Materials and Reagents
| Item | Specification | Purpose |
| Monomer | This compound | Purity > 99% (recrystallized) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | Anhydrous, high boiling point |
| Co-Solvent | Pyridine | Anhydrous, acid scavenger |
| Catalyst | Lithium Chloride (LiCl) | Anhydrous, solubility promoter |
| Condensing Agent | Triphenyl Phosphite (TPP) | Optional (for Yamazaki method) |
| Precipitation | Methanol (MeOH) | Reagent grade |
| Washing | Deionized Water, Methanol | To remove impurities |
| Inert Gas | Nitrogen (N₂) or Argon (Ar) | High purity, for inert atmosphere |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Mechanical overhead stirrer with a high-torque motor
-
Dean-Stark trap with condenser
-
Thermocouple with digital temperature controller
-
Heating mantle
-
Nitrogen/Argon gas inlet and bubbler outlet
-
High-vacuum pump
-
Buchner funnel and filter paper
-
Vacuum oven
PART B: High-Temperature Solution Polycondensation Protocol
This protocol is based on direct polycondensation techniques, which are effective for producing high molecular weight aromatic polyamides.[5]
1. Monomer and Reagent Preparation:
-
Causality: Achieving a high degree of polymerization is critically dependent on monomer purity and stoichiometry. Impurities can terminate chain growth.
-
Action: Recrystallize this compound from an appropriate solvent (e.g., ethanol/water mixture) to achieve >99% purity. Dry thoroughly under vacuum at 60 °C for 24 hours. Ensure all solvents are anhydrous.
2. Reactor Setup:
-
Causality: The reaction is sensitive to oxygen and moisture at high temperatures, which can cause side reactions and degradation. An inert atmosphere is mandatory.
-
Action: Assemble the three-neck flask with the mechanical stirrer, condenser (with Dean-Stark trap), and a gas inlet/outlet. Flame-dry the entire apparatus under vacuum and then cool under a positive pressure of nitrogen.
Caption: Diagram of the high-temperature polymerization workflow.
3. Polymerization Procedure:
-
Add anhydrous LiCl (5% w/v of solvent) and NMP to the reaction flask. Stir under a gentle nitrogen flow until the salt dissolves completely.
-
Add the purified this compound monomer to the flask to create a solution with a concentration of 15-20% (w/v).
-
Add anhydrous pyridine (equimolar to the monomer).
-
Begin stirring and slowly heat the mixture to 100-110 °C. The reaction is typically held at this temperature for 2-4 hours.[5]
-
After the initial phase, gradually increase the temperature to 180-200 °C.
-
Causality: The higher temperature is required to drive the polycondensation forward by efficiently removing the methanol byproduct. The viscosity of the solution will increase noticeably as the molecular weight of the polymer builds. This is the primary indicator of a successful reaction.
-
-
Maintain the reaction at this temperature for 8-12 hours. The reaction is complete when the solution becomes highly viscous and stirring is difficult.
4. Polymer Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. The solution will be a viscous, amber-colored dope.
-
Slowly pour the polymer solution into a large beaker of vigorously stirring methanol (approx. 10x the volume of the reaction solution).
-
Causality: The polymer is insoluble in methanol, causing it to precipitate out as fibrous strands or a powder. The solvent (NMP) and unreacted monomers or oligomers remain dissolved in the methanol.
-
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly by boiling it in deionized water for 1 hour, followed by filtering. Repeat this step.
-
Perform a final wash with fresh methanol to remove residual water.
-
Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
PART C: Polymer Characterization Protocols
1. Structural Verification (FTIR & ¹H NMR):
-
Objective: To confirm the formation of the amide linkage and verify the overall polymer structure.
-
FTIR Spectroscopy: Acquire a spectrum of the dry polymer powder. Look for the appearance of a strong amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹), and the disappearance of the primary amine N-H bends from the monomer.
-
¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show a characteristic broad peak for the amide proton (δ ≈ 10 ppm) and the disappearance of the monomer's methyl ester peak (δ ≈ 3.9 ppm).
2. Molecular Weight Analysis (Inherent Viscosity):
-
Objective: To estimate the polymer's molecular weight, which correlates with its mechanical properties.
-
Procedure: Prepare a dilute solution of the polymer (0.5 g/dL) in a solvent like DMAc or NMP containing LiCl.[4] Measure the flow time of the pure solvent and the polymer solution at a constant temperature (e.g., 30 °C) using an Ubbelohde viscometer. Calculate the inherent viscosity (η_inh). Values above 0.5 dL/g typically indicate successful polymerization.[4][8]
3. Thermal Properties (TGA & DSC):
-
Objective: To determine the polymer's thermal stability and processability window.
-
Thermogravimetric Analysis (TGA): Heat the sample from room temperature to 800 °C under a nitrogen atmosphere. Determine the temperature at 5% and 10% weight loss (T_d5, T_d10), which indicates the onset of thermal degradation. Aromatic poly(ester-amides) are expected to be stable up to 400 °C.[9]
-
Differential Scanning Calorimetry (DSC): Heat the sample to above its expected glass transition temperature (Tg), cool it rapidly, and then heat it again at a controlled rate (e.g., 10 °C/min). The Tg will appear as a step-change in the heat flow during the second heating scan. The absence of a melting peak (Tm) suggests an amorphous morphology.[9]
Expected Results & Data Summary
The poly(ester-amide) derived from this compound is expected to be an amorphous material with excellent thermal stability and significantly improved solubility compared to traditional aramids.
| Property | Expected Outcome | Significance |
| Appearance | Light amber, fibrous solid | Visual confirmation of polymer |
| Inherent Viscosity | > 0.5 dL/g | Indicates high molecular weight |
| Solubility | Soluble in NMP, DMAc, DMF, DMSO | [3][5] |
| Glass Transition (Tg) | 220 - 280 °C | Defines upper service temperature |
| Degradation Temp. (T_d10) | > 450 °C (in N₂) | [4] |
Troubleshooting & Expert Insights
-
Low Molecular Weight (Low Viscosity): This is the most common issue.
-
Cause: Impure monomer, wet solvents, or insufficient reaction time/temperature.
-
Solution: Rigorously purify the monomer and dry all reagents and glassware. Ensure the reaction temperature is maintained and the byproduct is efficiently removed.
-
-
Polymer Discoloration: A dark brown or black polymer suggests degradation.
-
Cause: Oxygen contamination in the reactor or excessive reaction temperature.
-
Solution: Ensure a leak-free system with a constant positive pressure of inert gas. Carefully control the heating profile.
-
-
Poor Solubility: If the resulting polymer has poor solubility, it may indicate unintended cross-linking or that the molecular weight is exceptionally high. Re-evaluate reaction conditions and consider copolymerization with other flexible monomers to further enhance solubility.
References
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available from: [Link]
-
Li, Z., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. Available from: [Link]
-
ResearchGate. Low-temperature solution polycondensation. Available from: [Link]
- Google Patents. CN111995746B - Bio-based high-temperature-resistant polyamide composite material, low-temperature pre-polycondensation preparation method and application thereof.
-
Sparkl. Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Available from: [Link]
-
ResearchGate. Polyamide Syntheses. Available from: [Link]
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Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry. Available from: [Link]
-
Kerboodle. Polyamides. Available from: [Link]
-
YouTube. (2022). Condensation polymerisation - diamine and dicarboxylic acid polymers. Available from: [Link]
-
MDPI. Functional Aromatic Polyamides. Available from: [Link]
-
PubMed Central. Functional Aromatic Polyamides. Available from: [Link]
-
MDPI. (2018). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. Available from: [Link]
-
ResearchGate. Polyamides and Their Functionalization: Recent Concepts for Their Applications as Biomaterials. Available from: [Link]
-
ResearchGate. Synthesis of polyamides. Available from: [Link]
-
CHIMIA. Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor. Available from: [Link]
-
ResearchGate. Synthesis and Properties of Polyamides, Polyimides, and a Polyamide-Imide Based on Trimethylene Glycol-Di-p-Aminobenzoate. Available from: [Link]
-
ResearchGate. Aromatic Polyamides. Available from: [Link]
-
MDPI. (2024). Solid Forms of Bio-Based Monomer Salts for Polyamide 512 and Their Effect on Polymer Properties. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of the Hyperbranched Polyamide with Triphenyl Phosphorus Structure and the Influence on Mechanical Property of Nylon-6. Available from: [Link]
-
NIH National Library of Medicine. Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials. Available from: [Link]
-
PubChem. Methyl 3-(2-aminophenyl)benzoate. Available from: [Link]
-
ResearchGate. Structure and properties of polyamide 6 and 4--aminomethylcyclohexane carboxylic copolymers with an unusually short helical pitch for nylons. Available from: [Link]
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Application of Methyl 3-(3-aminophenyl)benzoate in the Synthesis of Kinase Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[3][4] Methyl 3-(3-aminophenyl)benzoate has emerged as a valuable and versatile starting material in the synthesis of these inhibitors. Its biphenyl-like scaffold provides a structurally rigid framework that can be elaborated to effectively target the ATP-binding site of various kinases.[5] This document provides a detailed guide on the application of this compound, focusing on the core synthetic transformations, a specific protocol for amide bond formation, and its utility in constructing scaffolds for potent kinase inhibitors such as those targeting the BRAF kinase.
Introduction: The Strategic Value of this compound
This compound is an aromatic compound featuring a biphenyl structure substituted with an amine and a methyl ester.[5] This unique arrangement of functional groups makes it a strategic building block in medicinal chemistry. The primary amino group serves as a key nucleophilic handle for constructing more complex molecules, most commonly through amide bond formation. The biphenyl core acts as a foundational scaffold, which is a recurring motif in many ATP-competitive kinase inhibitors designed to interact with the hinge region of the kinase domain.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 159503-24-9 | [7] |
| Molecular Formula | C₁₄H₁₃NO₂ | [7] |
| Molecular Weight | 227.26 g/mol | [8] |
| Appearance | Light beige to brown crystalline powder | [9] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMF, DCM | [9] |
| Storage | Room temperature, sealed in dry, dark place | [5][9] |
The true utility of this molecule lies in its ability to serve as a precursor to a diverse range of kinase inhibitors targeting oncogenic pathways, including those driven by EGFR, BRAF, and Abl kinases.[10][11][12]
Core Synthesis Strategy: Amide Coupling
The most fundamental and widely used reaction involving this compound in this context is the acylation of its amino group to form a stable amide bond. This reaction connects the biphenyl scaffold to a second fragment, often a heterocyclic moiety, which imparts specificity and potency to the final inhibitor.
Modern amide bond formation typically involves the activation of a carboxylic acid partner using a coupling reagent. This process converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxy-benzotriazole) are commonly employed to ensure high yields and minimize side reactions like racemization.[13][14]
Detailed Protocol: Synthesis of a Kinase Inhibitor Scaffold
This section provides a representative, field-proven protocol for the synthesis of an amide-linked biphenyl scaffold, a core structure in many kinase inhibitors.
Objective: To synthesize Methyl 3-(3-(propanamido)phenyl)benzoate via amide coupling.
Materials and Reagents
-
This compound (1.0 eq)
-
Propanoic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Step-by-Step Experimental Procedure
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve propanoic acid (1.1 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq) at room temperature. Stir the mixture for 15-20 minutes. The formation of an activated ester intermediate occurs during this step.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure amide product.[15]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Expected Results and Data
The protocol is expected to produce the target amide in good to excellent yield, contingent on the purity of reagents and anhydrous conditions.
Table 2: Representative Reaction Data
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Propanoic acid |
| Coupling System | HATU / DIPEA |
| Solvent | DMF |
| Reaction Time | 16 hours |
| Typical Yield | 85-95% |
| Purification Method | Silica Gel Chromatography |
Application Example: Targeting the BRAF Kinase Pathway
The BRAF protein kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell growth and proliferation.[16] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in over 50% of melanomas.[11][16] Scaffolds derived from this compound are instrumental in designing inhibitors that target this mutated kinase.
The synthesized amide can undergo further chemical transformations. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to another amine-containing fragment, or it can be reduced or otherwise modified. This modularity allows for the systematic optimization of inhibitor properties.
The RAS-RAF-MEK-ERK Signaling Pathway
The diagram below illustrates the signaling cascade and the point of intervention for a BRAF inhibitor. A BRAF inhibitor physically blocks the ATP-binding site of the mutated BRAF protein, preventing it from phosphorylating and activating MEK, thereby halting the downstream signaling that drives uncontrolled cell proliferation.[17]
Conclusion
This compound is a high-value, readily available intermediate for the synthesis of kinase inhibitors. Its utility is centered on its biphenyl-like core and the reactive amino group, which allows for straightforward and efficient amide bond formation. The protocols and strategies outlined in this document provide a robust framework for researchers in drug discovery to leverage this building block in the creation of novel and potent therapeutics targeting a wide range of protein kinases.
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Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed. (URL: [Link])
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Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus - PubMed. (URL: [Link])
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Application Note: A Detailed Protocol for the N-Acetylation of Methyl 3-(3-aminophenyl)benzoate
Abstract
This document provides a comprehensive, step-by-step protocol for the N-acetylation of Methyl 3-(3-aminophenyl)benzoate to synthesize N-(3-(3-methoxycarbonylphenyl)phenyl)acetamide. N-acetylation is a fundamental and widely utilized transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it serves as a crucial method for protecting amine functionalities.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety guidelines, and methods for reaction monitoring and product characterization.
Introduction: The Significance of N-Acetylation
The acetylation of amines is a cornerstone reaction in organic chemistry, converting a primary or secondary amine into an amide. This transformation is invaluable for several reasons:
-
Protecting Group Strategy: The acetyl group serves as an effective protecting group for amines. By converting the highly nucleophilic and basic amino group into a less reactive amide, chemists can perform reactions on other parts of a molecule without interference from the amine.[2]
-
Modulation of Physicochemical Properties: Acetylation significantly alters a molecule's properties, such as polarity, solubility, and bioavailability, which is a key consideration in drug design.
-
Synthesis of Bioactive Molecules: The acetamide functional group is a common feature in many pharmaceuticals and biologically active compounds.
In this protocol, we focus on the acetylation of this compound using acetic anhydride. Acetic anhydride is a powerful, readily available, and efficient acetylating agent. The resulting product, N-(3-(3-methoxycarbonylphenyl)phenyl)acetamide, is a valuable intermediate for further synthetic transformations.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: N-acetylation of this compound
This compound reacts with acetic anhydride in the presence of a base to yield N-(3-(3-methoxycarbonylphenyl)phenyl)acetamide and acetic acid as a byproduct.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aromatic amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group. A base, such as pyridine or sodium acetate, is often used to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[3][4]
Visualizing the Mechanism
The following diagram illustrates the key steps of the N-acetylation mechanism.
Caption: Mechanism of N-acetylation.
Materials and Equipment
Reagents and Chemicals
| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| This compound | C₁₄H₁₃NO₂ | 227.26 | 90485-93-9 | Sigma-Aldrich | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Sigma-Aldrich | Acetylating Agent. Corrosive.[5][6] |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich | Base/Solvent. Flammable, toxic. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific | Reaction Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | VWR | For TLC and Recrystallization |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | VWR | For TLC and Recrystallization |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific | For Work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | Drying Agent |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass capillaries for TLC spotting
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer
-
Fume hood
Detailed Experimental Protocol
Safety First: Handling Reagents
-
Acetic Anhydride: Is corrosive, a lachrymator, and reacts violently with water.[6][7] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Pyridine: Is flammable and toxic. Avoid inhalation and skin contact.[8] All operations should be conducted within a fume hood.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.
Step-by-Step Procedure
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.27 g, 10.0 mmol).
-
Dissolve the starting material in dichloromethane (DCM, approx. 40 mL).
-
Add pyridine (1.5 eq, e.g., 1.20 mL, 15.0 mmol) to the solution. Causality: Pyridine acts as a base to neutralize the acetic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Cool the flask in an ice-water bath to 0 °C.
Step 2: Addition of Acetic Anhydride
-
While stirring the cooled solution, add acetic anhydride (1.2 eq, e.g., 1.13 mL, 12.0 mmol) dropwise using a syringe over 5-10 minutes.
-
Causality: Dropwise addition at a low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.
Step 3: Reaction Execution
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature.
Step 4: Monitoring the Reaction with TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The ideal system should give the starting material an Rf value of ~0.4-0.5.[9]
-
On a TLC plate, spot three lanes: the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RXN).[9][10]
-
Withdraw a small aliquot from the reaction mixture using a capillary tube for the RXN and co-spot lanes.[10]
-
Develop the plate and visualize it under a UV lamp. The reaction is complete when the starting material spot in the RXN lane has completely disappeared, and a new, typically more polar (lower Rf) product spot is prominent.[11][12]
Step 5: Work-up and Isolation
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Causality: This step neutralizes any remaining acetic anhydride and acetic acid.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Step 6: Purification by Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
Product Characterization
The identity and purity of the synthesized N-(3-(3-methoxycarbonylphenyl)phenyl)acetamide should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | Determine experimentally and compare to literature values. |
| ¹H NMR | Expect characteristic peaks for aromatic protons, a singlet for the methyl ester (~3.9 ppm), a singlet for the acetyl methyl group (~2.2 ppm), and a broad singlet for the amide N-H proton. |
| ¹³C NMR | Expect signals for carbonyl carbons (amide and ester), aromatic carbons, and methyl carbons.[13] |
| Mass Spec (HRMS) | Calculated for C₁₆H₁₅NO₃ [M+H]⁺: 270.1125; Found: (experimental value). |
Conclusion
This application note provides a reliable and detailed protocol for the N-acetylation of this compound. By carefully following the outlined steps, researchers can achieve a high yield of the desired acetamide product. The emphasis on understanding the causality behind each step, diligent reaction monitoring, and thorough safety practices ensures a successful and safe synthetic procedure.
References
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Scribd. Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Available at: [Link]
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CPAChem. Safety data sheet. Available at: [Link]
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National Institutes of Health (NIH). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
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International Journal of Creative Research Thoughts (IJCRT). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available at: [Link]
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ResearchGate. What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?. Available at: [Link]
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ResearchGate. Acetylation of amines with acetic anhydride. Available at: [Link]
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Quora. What safety precautions should you take when working with acetic anhydride?. Available at: [Link]
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IsoLab. Acetic Anhydride - Safety. Available at: [Link]
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YouTube. Acylation of an amine using acetic anhydride. Available at: [Link]
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The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides.... Available at: [Link]
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Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available at: [Link]
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Washington State University. Monitoring Reactions by TLC. Available at: [Link]
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University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]
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Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids.... Available at: [Link]
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Research Journal of Pharmacy and Technology. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Available at: [Link]
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PubMed. N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings.... Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Methyl 3-(3-aminophenyl)benzoate
Introduction: The Strategic Value of Methyl 3-(3-aminophenyl)benzoate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound is a bifunctional molecule of significant interest. Its structure, featuring a nucleophilic aniline moiety on one aromatic ring and a modifiable methyl ester on another, presents a versatile scaffold for constructing complex molecular architectures. The aniline group serves as a potent handle for C-N bond formation, while its conversion to an electrophilic partner (e.g., a halide or triflate) via well-established diazonium chemistry opens pathways for C-C bond formation.
Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, provide the essential tools to leverage this versatility.[1] These reactions are renowned for their functional group tolerance, reliability, and broad scope, making them indispensable for drug development professionals.[1]
This guide provides detailed application notes and validated protocols for three cornerstone palladium-catalyzed transformations involving this compound: the Buchwald-Hartwig Amination, the Suzuki-Miyaura Coupling, and the Sonogashira Coupling. The protocols are designed not merely as procedural steps but as a framework for rational optimization, explaining the causality behind the choice of catalysts, ligands, bases, and solvents to ensure reproducible success.
Application Note 1: Buchwald-Hartwig Amination for C-N Bond Formation
The most direct application of this compound is its use as an amine nucleophile in the Buchwald-Hartwig amination.[2] This reaction is a powerful method for synthesizing complex diarylamines, which are prevalent motifs in pharmacologically active compounds.[3][4][5]
Reaction Principle and Mechanistic Insight
The reaction couples the primary amine of this compound with an aryl (or heteroaryl) halide or triflate. The catalytic cycle, illustrated below, is driven by a Pd(0) species.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: this compound coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[3]
Key Experimental Considerations
-
Catalyst & Ligand Selection: The success of the Buchwald-Hartwig amination hinges on the ligand. For coupling anilines, which are relatively electron-rich, bulky, and electron-donating biarylphosphine ligands are required. These ligands facilitate both the oxidative addition and the crucial reductive elimination step.[8] Ligands such as XPhos , SPhos , and RuPhos are industry standards for this transformation.[3] Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[6]
-
Base Selection: A strong base is typically required to deprotonate the aniline nitrogen within the palladium coordination sphere. Sodium tert-butoxide (NaOtBu) is highly effective.[6] However, the methyl ester in the substrate is susceptible to hydrolysis under strongly basic conditions. A judicious choice is crucial. Weaker, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially at elevated temperatures, and will minimize ester saponification.[9]
-
Solvent: Anhydrous, deoxygenated aprotic solvents are mandatory to prevent catalyst deactivation. Toluene and 1,4-dioxane are excellent choices.[7][9]
Detailed Protocol: Synthesis of Methyl 3-(3-(p-tolyl)aminophenyl)benzoate
This protocol details the coupling of this compound with 4-bromotoluene.
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 227 mg, 1.0 mmol), 4-bromotoluene (1.2 equiv., 205 mg, 1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 equiv., 652 mg, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%, 4.5 mg, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 4 mol%, 19.1 mg, 0.04 mmol).
-
Seal the Schlenk tube with a rubber septum. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[3]
-
Add anhydrous, degassed toluene (5 mL) via syringe.
Reaction Execution:
-
Stir the reaction mixture at 100-110 °C.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 12-24 hours).
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diarylamine.
| Parameter | Recommended Condition | Rationale |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Readily available and effective Pd(0) sources after in situ reduction.[6] |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligand promotes reductive elimination of the product.[3] |
| Base | Cs₂CO₃ or K₃PO₄ (1.5-2.0 equiv.) | Sufficiently strong for aniline deprotonation while minimizing ester hydrolysis. |
| Solvent | Toluene or 1,4-Dioxane | High-boiling, non-polar aprotic solvents stabilize the catalytic species.[9] |
| Temperature | 90-110 °C | Provides thermal energy to overcome activation barriers, especially with less reactive aryl chlorides. |
Application Note 2: Suzuki-Miyaura Coupling for C-C Bond Formation
To utilize this compound as an electrophilic partner in C-C bond formation, the amine group must first be converted into a suitable leaving group, such as a halide. This is readily achieved via a Sandmeyer reaction, transforming the amine into a diazonium salt, which is then displaced by a halide. The resulting aryl halide is a prime substrate for the Suzuki-Miyaura cross-coupling reaction.
Workflow and Mechanistic Principles
The overall transformation is a two-step process: conversion of the amine to a halide, followed by the Suzuki-Miyaura coupling with an organoboron reagent.
The Suzuki-Miyaura coupling catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a boronate species (formed by the reaction of the organoboron reagent with the base), and finally, reductive elimination to yield the biaryl product.[1]
Protocol 2a: Synthesis of Methyl 3-(3-bromophenyl)benzoate
-
Cool a stirred solution of this compound (1.0 equiv.) in 48% aqueous HBr to 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, add copper(I) bromide (CuBr, 1.2 equiv.) to 48% HBr at 0 °C.
-
Add the cold diazonium salt solution to the CuBr solution dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool, extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography.
Protocol 2b: Suzuki-Miyaura Coupling of Methyl 3-(3-bromophenyl)benzoate
This protocol details the coupling of the synthesized aryl bromide with phenylboronic acid.
Reaction Setup:
-
In a flask, combine Methyl 3-(3-bromophenyl)benzoate (1.0 equiv., e.g., 291 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 equiv., 276 mg, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%, 34.7 mg, 0.03 mmol). Alternatively, use Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%).
-
Add a solvent mixture of toluene (4 mL) and water (1 mL).
-
Deoxygenate the mixture by bubbling argon through it for 15 minutes.
Reaction Execution & Work-up:
-
Heat the mixture to 85 °C under an inert atmosphere and stir until the reaction is complete (4-12 hours), as monitored by TLC or LC-MS.
-
Cool to room temperature, separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Precursor | Pd(PPh₃)₄ or Pd(OAc)₂ (1-5 mol%) | Pd(PPh₃)₄ is a direct Pd(0) source; Pd(OAc)₂ is an air-stable precursor.[10][11] |
| Ligand | PPh₃, SPhos, or Buchwald biaryl ligands | Ligand choice depends on aryl halide reactivity; advanced ligands for aryl chlorides.[11][12] |
| Boron Reagent | Boronic Acid or Pinacol Boronate Ester | Boronic acids are common; esters offer enhanced stability and are used for slow-release protocols.[13] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid to form a boronate for efficient transmetalation.[14] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic system dissolves both the organic substrate and the inorganic base.[14] |
Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
Following the same initial strategy of converting the amine to a halide, the resulting Methyl 3-(3-halophenyl)benzoate can be used in a Sonogashira coupling to form a C(sp²)-C(sp) bond with a terminal alkyne. This reaction is fundamental for the synthesis of arylalkynes, key intermediates in materials science and natural product synthesis.[15]
Reaction Principle and Mechanism
The Sonogashira coupling is unique among the common cross-coupling reactions as it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[16][17]
The palladium cycle mirrors other cross-coupling reactions. The copper cycle's role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[18] This species then undergoes transmetalation with the arylpalladium(II) complex, which is more efficient than the direct reaction of the alkyne with the palladium intermediate.
Detailed Protocol: Synthesis of Methyl 3-(3-(phenylethynyl)phenyl)benzoate
This protocol details the coupling of Methyl 3-(3-bromophenyl)benzoate with phenylacetylene.
Reaction Setup:
-
To an oven-dried Schlenk tube, add Methyl 3-(3-bromophenyl)benzoate (1.0 equiv., e.g., 291 mg, 1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%, 14 mg, 0.02 mmol), and copper(I) iodide (CuI, 3 mol%, 5.7 mg, 0.03 mmol).
-
Seal the tube, and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Add anhydrous, degassed triethylamine (Et₃N, 5 mL) and phenylacetylene (1.2 equiv., 132 µL, 1.2 mmol) via syringe.
Reaction Execution & Work-up:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion (typically 2-6 hours).
-
Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through celite to remove the ammonium salt precipitate.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Precursor | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-3 mol%) | Standard, reliable catalysts for Sonogashira reactions. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) (2-5 mol%) | Forms the copper acetylide intermediate, facilitating transmetalation.[16][18] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | Acts as both the base to deprotonate the alkyne and often as the solvent.[16] |
| Solvent | Et₃N, THF, or DMF | Must be anhydrous and deoxygenated. Amine bases can serve as the solvent. |
| Temperature | 25-60 °C | Reactions are often facile and can proceed at or near room temperature. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base (Buchwald/Suzuki).3. Water or oxygen contamination.4. Poor quality reagents. | 1. Use a fresh catalyst/ligand; consider a pre-catalyst.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu), but monitor for side reactions.3. Ensure solvents are anhydrous and properly degassed; maintain a positive inert gas pressure.4. Use freshly purified substrates. |
| Side Product: Dehalogenation | Reductive elimination of a Pd-H species before the desired coupling step. | Ensure the reaction is thoroughly deoxygenated. Sometimes, using a slightly higher catalyst loading can favor the desired pathway. |
| Side Product: Ester Hydrolysis | Base is too strong or reaction time/temperature is excessive. | Switch to a milder base (e.g., from NaOtBu to Cs₂CO₃ or K₃PO₄). Reduce reaction temperature or time if possible. |
| Side Product: Homocoupling (Glaser/Hay) | Sonogashira reaction specific; caused by oxidative coupling of the alkyne. | Ensure the reaction is strictly anaerobic. Adding a small amount of a reducing agent like hydroxylamine can sometimes suppress this pathway. |
References
- Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-6-chlorotoluene. Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
- Palladium-catalyzed Sonogashira reactions of aryl amines with alkynes via in situ formation of arenediazonium salts. Chemical Communications (RSC Publishing).
- Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases. Organic Chemistry Portal.
- Sonogashira Cross-Coupling of Aryltrimethylammonium Salts. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate.
- Sonogashira coupling. YouTube.
- Sonogashira Coupling. Chemistry LibreTexts.
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar.
- Heck reaction. Wikipedia.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Examples of palladium-catalysed cross-coupling reaction and products. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Identifying palladium culprits in amine catalysis. ResearchGate.
- Heck Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination Reaction. YouTube.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
- Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Semantic Scholar.
- Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube.
- Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.
- Mizoroki–Heck Cyclizations of Amide Derivatives for the Introduction of Quaternary Centers. National Institutes of Health (NIH).
- Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Institutes of Health (NIH).
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- Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. PDF.
- The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation.
- Yield versus time for the Suzuki‐Miyaura coupling of phenyl benzoate... ResearchGate.
- Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
- Syntheses of phenyl benzoate compounds and their bioactivity investigation.
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal.
- Successive and selective Suzuki-Miyaura cross-coupling reaction using... ResearchGate.
- Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health (NIH).
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Application Note & Protocols: Strategic Derivatization of Methyl 3-(3-aminophenyl)benzoate for Medicinal Chemistry
Abstract
Methyl 3-(3-aminophenyl)benzoate is a versatile bifunctional molecule that serves as an excellent starting scaffold for the synthesis of compound libraries in medicinal chemistry. Its structure, featuring a nucleophilic aromatic amine and a modifiable methyl ester, presents strategic opportunities for diversification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the primary amino group of this scaffold. We delve into the rationale behind key synthetic transformations—amide bond formation, sulfonylation, and reductive amination—and provide detailed, field-tested protocols. The aim is to equip researchers with the foundational knowledge and practical methodologies required to generate novel chemical entities for structure-activity relationship (SAR) studies and hit-to-lead optimization.
Introduction: The Strategic Value of the 3-Aminophenyl Benzoate Scaffold
In the landscape of drug discovery, the selection of a core scaffold is a critical decision that dictates the accessible chemical space and potential for generating novel intellectual property. While not a "privileged scaffold" in the classical sense, this compound presents a compelling starting point for library synthesis.[1] It is comprised of two key pharmacophoric fragments: an aniline moiety and a methyl benzoate ring. The true synthetic value of this molecule lies in the primary aromatic amine, which acts as a versatile chemical handle for a multitude of derivatization reactions.
The derivatization of this amine allows for the systematic modulation of a compound's physicochemical and pharmacological properties:
-
Modulating Polarity and Solubility: Introducing polar or nonpolar groups can fine-tune a compound's solubility and lipophilicity (LogP), which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.
-
Exploring Target Binding Pockets: Adding diverse functional groups enables the exploration of hydrogen bonding, hydrophobic, and electrostatic interactions within a biological target's binding site.
-
Bioisosteric Replacement: Functional groups like amides and sulfonamides can act as bioisosteres, mimicking peptide bonds while offering different metabolic stability and geometric profiles.[2]
This guide focuses on three high-yield, robust, and medicinally relevant derivatization strategies targeting the amine functionality.
Core Derivatization Strategies and Rationale
The primary amino group of this compound is a strong nucleophile, making it the most reactive site for the transformations discussed below. The following strategies are fundamental tools in the medicinal chemist's toolbox.
Caption: Key derivatization pathways for this compound.
Amide Bond Formation (Acylation)
Rationale: The amide bond is one of the most prevalent functional groups in pharmaceuticals due to its exceptional stability and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). This transformation is fundamental for mimicking peptide structures and introducing a wide array of side chains (R-groups) from commercially available carboxylic acids.
Mechanism Insight: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures.[3] Therefore, coupling agents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Common coupling agents like HATU or EDC/HOBt form highly reactive ester intermediates that are readily attacked by the amine nucleophile to form the stable amide bond under mild conditions.[4][5]
Sulfonamide Synthesis (Sulfonylation)
Rationale: Sulfonamides are crucial functional groups found in a wide range of drugs, including antibiotics, diuretics, and protease inhibitors.[2][6] They are considered bioisosteres of amides but possess a distinct tetrahedral geometry at the sulfur atom and are stronger hydrogen bond acceptors. This structural and electronic difference can lead to unique binding interactions and improved pharmacokinetic profiles.
Mechanism Insight: The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Reductive Amination
Rationale: Reductive amination is a powerful and widely used method for forming C-N bonds, allowing for the mono-alkylation of primary amines.[7][8][9] This strategy is ideal for introducing alkyl groups to modulate lipophilicity, fill hydrophobic pockets in a target protein, or introduce new vectors for further derivatization.
Mechanism Insight: This is typically a one-pot, two-step process.[9][10] First, the aniline and a carbonyl compound (aldehyde or ketone) form a Schiff base (imine) intermediate, often catalyzed by a weak acid. Second, a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used in the same pot to reduce the imine to the corresponding secondary amine.[10] NaBH(OAc)₃ is preferred as it is less reactive towards the starting carbonyl compound compared to other hydrides like sodium borohydride.
Experimental Protocols and Workflow
The following protocols are designed as starting points and may require optimization based on the specific substrates used.
Caption: A typical workflow for synthesis, purification, and analysis.
Protocol 1: Amide Bond Formation via HATU Coupling
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of choice (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq) and dissolve in anhydrous DMF (approx. 0.2 M).
-
Add this compound (1.0 eq) to the solution.
-
Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Protocol 2: Sulfonamide Synthesis
-
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride of choice (1.2 eq)
-
Anhydrous Pyridine or Dichloromethane (DCM) with DIPEA (3.0 eq)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M aqueous HCl.
-
Separate the layers and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired sulfonamide.
-
Protocol 3: Reductive Amination
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone of choice (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic, ~5% v/v)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in DCE.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 2-24 hours until completion is confirmed by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with DCM or ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Characterization and Data Analysis
Proper characterization is essential to confirm the structure and purity of the newly synthesized derivatives.
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the structure. Upon successful derivatization, the characteristic -NH₂ signal (a broad singlet around 3.5-4.5 ppm in DMSO-d₆) will be replaced by a new N-H signal (amide: ~8-10 ppm; sulfonamide: ~9-11 ppm) and signals corresponding to the newly introduced R-group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight and an initial assessment of purity. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ of the expected product.
-
High-Performance Liquid Chromatography (HPLC): Used for final purity assessment (typically >95% for compounds intended for biological screening).[11]
Table 1: Representative Data for a Hypothetical Derivative Library
The data generated from these protocols can be tabulated to facilitate SAR analysis. This allows researchers to correlate structural changes with changes in biological activity.
| Derivative ID | R-Group | Reaction Type | Yield (%) | Purity (%) | Target IC₅₀ (µM) |
| MAB-AM01 | Phenyl | Amide (Acylation) | 85 | >98 | 10.2 |
| MAB-AM02 | 4-Fluorophenyl | Amide (Acylation) | 82 | >99 | 5.1 |
| MAB-SU01 | 4-Tolyl | Sulfonamide | 75 | >99 | 8.7 |
| MAB-SU02 | Thiophen-2-yl | Sulfonamide | 68 | >95 | 15.4 |
| MAB-RA01 | Cyclohexyl | Reductive Amination | 78 | >97 | 2.3 |
| MAB-RA02 | Benzyl | Reductive Amination | 81 | >98 | 1.8 |
This data is illustrative and for demonstration purposes only.
From this hypothetical table, a preliminary SAR can be drawn. For instance, N-alkylation via reductive amination (MAB-RA01, MAB-RA02) appears to be more favorable for potency than acylation or sulfonylation. The benzyl group (MAB-RA02) is slightly more potent than the cyclohexyl group (MAB-RA01), suggesting a potential π-stacking or hydrophobic interaction in the target's binding site.
Conclusion
This compound is a readily available and highly tractable scaffold for medicinal chemistry exploration. The derivatization of its primary amino group through robust and well-established protocols for amide formation, sulfonylation, and reductive amination provides a rapid and efficient means to generate structurally diverse compound libraries. By systematically applying these methods and analyzing the resulting biological data, drug discovery teams can effectively navigate chemical space to identify novel and potent therapeutic candidates.
References
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- Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp9IMjzv79ouJLJXVtRhYFTsrVs_PTIZnRgLPHfkUS4GLxaLvkPo44ZD4I-1o_m5mVyCplHbNXcTWMr5_i-ZNee0SOH9p9yKRJDu576BGoNBEH6GrigkvUXnkdNmmlXSMfrU1PX9SWV49m7N39zc_cw9aeCv2XVOTMsq8=]
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Application Notes & Protocols
Topic: Experimental Setup for the Synthesis of Dibenzoxazepine Derivatives from Related Aminobenzoates
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dibenzoxazepine Scaffold
The dibenzo[b,f][1][2]oxazepine core is a privileged heterocyclic scaffold that forms the foundation of numerous pharmacologically active compounds.[1][3] Molecules incorporating this seven-membered ring system are central to the development of drugs targeting the central nervous system, with prominent examples including the atypical antipsychotic Loxapine.[1][2] The therapeutic versatility of this class of compounds, which also extends to antidepressant and antibacterial applications, drives the continuing need for robust and efficient synthetic methodologies.[2][4]
This application note provides a detailed protocol for the synthesis of dibenzoxazepine derivatives, focusing on a reliable and widely applicable method starting from readily available aminophenol and chlorobenzaldehyde precursors. The narrative is designed to guide researchers through the practical aspects of the synthesis, emphasizing the rationale behind procedural choices and offering insights into process optimization and safety.
Synthesis Strategy: A Two-Step Condensation and Cyclization Approach
The construction of the dibenzoxazepine ring system is most effectively achieved through a sequential condensation and intramolecular cyclization pathway. This strategy leverages the nucleophilicity of an aminophenol to first form an imine intermediate with a substituted 2-chlorobenzaldehyde. The subsequent intramolecular nucleophilic aromatic substitution (SNAr) reaction closes the seven-membered ring.
The chosen method, adapted from established literature, involves the condensation of 2-aminophenol with a substituted 2-chlorobenzaldehyde, followed by conversion to a potassium salt to enhance nucleophilicity, and finally, thermal cyclization in a high-boiling aprotic solvent like Dimethyl Sulfoxide (DMSO).[5] This approach is valued for its operational simplicity and the accessibility of the required starting materials.[5]
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocol
This protocol describes the synthesis of the parent dibenzo[b,f][1][2]oxazepine. The methodology can be adapted for various substituted derivatives by selecting the appropriate starting materials.
Materials and Reagents
-
2-Aminophenol (≥99%)
-
2-Chlorobenzaldehyde (≥98%)
-
Potassium Hydroxide (KOH, ≥85% pellets)
-
Methanol (Anhydrous, ≥99.8%)
-
Dimethyl Sulfoxide (DMSO, Anhydrous, ≥99.9%)
-
Ethyl Acetate (ACS Grade)
-
Hexane (ACS Grade)
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (Anhydrous)
-
Silica Gel (for column chromatography, 230-400 mesh)
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Step-by-Step Procedure
Part 1: Condensation to Form the Schiff Base Intermediate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (5.45 g, 50 mmol) in 50 mL of anhydrous methanol. Stir the solution until all solids have dissolved.
-
Addition of Aldehyde: To the stirring solution, add 2-chlorobenzaldehyde (7.03 g, 50 mmol) dropwise at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Insight: Refluxing in methanol provides sufficient thermal energy to drive the condensation reaction to completion while being a volatile solvent that is easy to remove later. The reaction forms a Schiff base (imine) intermediate.
-
-
Solvent Removal: After 4 hours, allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude imine product as an oil or solid. This intermediate is typically used in the next step without further purification.
Part 2: Salt Formation and Intramolecular Cyclization
-
Salt Formation: To the flask containing the crude intermediate, add potassium hydroxide (2.81 g, 50 mmol) and 50 mL of anhydrous methanol. Stir the mixture at room temperature for 30 minutes.
-
Scientist's Insight: The addition of KOH deprotonates the phenolic hydroxyl group, forming a potassium phenoxide salt. This significantly increases the nucleophilicity of the oxygen atom, which is crucial for the subsequent ring-closing cyclization step.[5]
-
-
Solvent Exchange: Remove the methanol completely using a rotary evaporator. To the resulting solid, add 100 mL of anhydrous DMSO.
-
Cyclization Reaction: Heat the DMSO mixture to 120°C under a nitrogen atmosphere and stir vigorously for 6-8 hours.[5]
-
Scientist's Insight: DMSO is an ideal solvent for this SNAr reaction. Its high boiling point allows for the necessary reaction temperature, and its polar aprotic nature effectively solvates the potassium cation without solvating the phenoxide nucleophile, thus enhancing its reactivity.
-
-
Reaction Quench: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it into 250 mL of ice-cold water. A precipitate should form.
-
Product Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMSO and inorganic salts.
Part 3: Purification
-
Recrystallization/Chromatography: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Column Chromatography Protocol:
-
Slurry-pack a column with silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the pure product (visualized by TLC).
-
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the dibenzo[b,f][1][2]oxazepine product as a solid. Dry the product under vacuum.
Caption: Detailed experimental workflow for dibenzoxazepine synthesis.
Data Summary and Optimization
The described protocol is versatile and can be used to generate a library of derivatives. The table below illustrates expected outcomes for different substituents.
| Entry | R¹ (on Aminophenol) | R² (on Benzaldehyde) | Reaction Time (Cyclization) | Typical Yield |
| 1 | H | H | 6 hours | 70-75% |
| 2 | 4-CH₃ | H | 7 hours | 65-70% |
| 3 | H | 4-Cl | 6 hours | 72-78% |
| 4 | 4-NO₂ | H | 5 hours | 75-80% |
Troubleshooting and Optimization:
-
Low Yields in Condensation: Ensure starting materials are pure and the methanol is anhydrous. The presence of water can hinder imine formation.
-
Incomplete Cyclization: The key to a successful cyclization is the complete removal of methanol before adding DMSO and ensuring the DMSO is anhydrous. Water can interfere with the SNAr reaction. The reaction temperature of 120°C is also critical.
-
Side Products: If significant side products are observed, purification by column chromatography is essential. The choice of eluent system should be carefully optimized using TLC. Electron-withdrawing groups on the chlorobenzaldehyde ring will accelerate the SNAr reaction, while electron-donating groups may require longer reaction times or slightly higher temperatures.
Safety and Handling Precautions
All synthesis operations must be conducted in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chlorobenzaldehyde: Is a skin and eye irritant. Avoid inhalation and direct contact.
-
Potassium Hydroxide (KOH): Is a corrosive solid. Handle with care to avoid skin and eye burns.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Handle with non-porous gloves.
-
General Handling: Avoid inhalation of dust and vapors. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
References
-
Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Synthetic pathway for synthesis of dibenz-[b,f][1][2]-oxazepine derivatives (MJ1 - MJ12). ResearchGate. [Link]
-
A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. [Link]
-
Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. National Institutes of Health (NIH). [Link]
-
Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. PubMed Central. [Link]
-
Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. ResearchGate. [Link]
- Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions.
-
SAFETY DATA SHEET - Amoxapine. Exposome-Explorer. [Link]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 3-(3-aminophenyl)benzoate as a Versatile Building Block in Solid-Phase Synthesis
Introduction: The Strategic Advantage of Methyl 3-(3-aminophenyl)benzoate in Combinatorial Chemistry
In the landscape of modern drug discovery and materials science, the efficiency and versatility of solid-phase synthesis are paramount. This powerful technique, which anchors a starting material to an insoluble resin support, allows for the rapid and clean synthesis of large libraries of compounds by simplifying purification to mere filtration and washing steps.[1][2] Within this paradigm, the choice of the initial building block is a critical determinant of the structural diversity and novelty of the resulting molecules. This compound emerges as a particularly valuable scaffold for several key reasons.
This bifunctional molecule offers two distinct points for chemical modification: a nucleophilic aromatic amine and a methyl ester. The amino group provides a convenient handle for immobilization onto a variety of solid supports or for subsequent acylation and alkylation reactions. The methyl ester, on the other hand, can be carried through a synthetic sequence as a stable protecting group for the carboxylic acid, or it can be hydrolyzed to the free carboxylic acid for further derivatization. This orthogonal reactivity makes this compound an ideal starting point for the solid-phase synthesis of diverse molecular libraries, including benzamides, substituted anilines, and more complex heterocyclic systems.[3][4][5] Its rigid phenyl-benzoate backbone also provides a defined spatial orientation for appended functional groups, a crucial aspect in the design of molecules targeting specific biological receptors.[6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis. We will delve into the core principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices to ensure robust and reproducible outcomes.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is the foundation of successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [3] |
| Molecular Weight | 227.26 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | Generic MSDS |
| Solubility | Soluble in DMF, NMP, DCM, THF | [9] |
| Storage | Store at room temperature, protected from light and moisture | [3] |
Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.
Experimental Workflows and Protocols
The following sections detail the key stages of utilizing this compound in a typical solid-phase synthesis workflow.
Resin Selection and Immobilization of the Building Block
The initial step in solid-phase synthesis is the covalent attachment of the first building block to an insoluble polymer support.[1] The choice of resin is dictated by the overall synthetic strategy, particularly the desired C-terminal functionality and the cleavage conditions.
Conceptual Workflow for Immobilization:
Caption: General workflow for the immobilization of a building block onto a solid support.
Protocol 1: Immobilization on Rink Amide Resin via Amide Bond Formation
This protocol is suitable for syntheses where a C-terminal amide is the desired final functionality. The amino group of this compound is coupled to the linker of the Rink Amide resin.
-
Materials:
-
Rink Amide resin (e.g., 100-200 mesh, 0.5-1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1 g) in DMF (10 mL) for 30 minutes in a solid-phase synthesis vessel.[9] Drain the solvent.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to remove the Fmoc protecting group from the linker.[9]
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove residual piperidine.
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL).
-
Allow the activation to proceed for 10 minutes at room temperature.
-
Add the activated solution to the swollen, deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride/DIPEA/DMF (1:2:7, 10 mL) for 30 minutes.
-
Final Washing and Drying: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL). Dry the resin under vacuum.
-
On-Resin Derivatization of the Phenyl Ring
With the building block securely anchored, the next phase involves the stepwise construction of the target molecule. The following protocol describes a representative acylation of a secondary amine that could be generated on the aromatic ring.
Protocol 2: Acylation of a Resin-Bound Secondary Amine
This protocol assumes a preceding reaction has introduced a secondary amine to the molecule.
-
Materials:
-
Resin-bound substrate
-
Carboxylic acid (3 eq.)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (2.9 eq.)
-
DIPEA (6 eq.)
-
DMF
-
-
Procedure:
-
Resin Swelling: Swell the resin-bound substrate in DMF.
-
Coupling:
-
In a separate vial, pre-activate the carboxylic acid by dissolving it with HBTU and DIPEA in DMF.
-
Add this solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Cleavage and Deprotection
The final step is the cleavage of the synthesized molecule from the solid support, often with the concurrent removal of any side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the resin linker and the protecting groups used.[10]
Conceptual Workflow for Cleavage:
Caption: General workflow for the cleavage and purification of the final product.
Protocol 3: TFA-Mediated Cleavage from Rink Amide Resin
This protocol will yield a C-terminal primary amide.
-
Materials:
-
Dry, resin-bound product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
-
Procedure:
-
Preparation: Place the dry resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[10] CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate at room temperature for 1-3 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with stirring. The product should precipitate out of solution.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid product with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting and Key Considerations
-
Incomplete Coupling: If a Kaiser test is positive after the initial coupling, a second coupling step can be performed. Ensure all reagents are anhydrous, as water can hydrolyze activated esters.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is crucial to prevent the re-attachment of the product to the resin or modification by cationic species generated during deprotection.[10] TIS is an effective scavenger for carbocations.
-
Hydrolysis of the Methyl Ester: While generally stable to the basic conditions of Fmoc deprotection (piperidine in DMF) and acidic conditions of TFA cleavage, prolonged exposure or harsh conditions could lead to hydrolysis of the methyl ester. If the free carboxylic acid is desired, a subsequent saponification step in solution phase can be employed after cleavage.
Conclusion
This compound is a highly effective and versatile building block for solid-phase synthesis. Its bifunctional nature allows for diverse synthetic routes, leading to the creation of novel compound libraries for drug discovery and materials science. By understanding the principles of solid-phase synthesis and carefully selecting resins, coupling reagents, and cleavage conditions, researchers can harness the full potential of this valuable scaffold. The protocols outlined in these notes provide a robust starting point for the successful implementation of this compound in your research endeavors.
References
-
MySkinRecipes. Methyl 3-(2-aminophenyl)benzoate. [Link]
-
Yuan, Z., et al. (2004). Solid phase synthesis of N-p-methylbenzyl benzamide and its crystal structure. ResearchGate. [Link]
-
Zarei, A., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Research on Chemical Intermediates, 44. [Link]
-
Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1087–1090. [Link]
-
Karampeta, A., et al. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 27(19), 6649. [Link]
-
Kim, J. Y., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631–8646. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields, Gregg B.[Link]
-
Morimoto, J., & Suga, H. (2024). Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. Methods in Molecular Biology, 2931, 61-73. [Link]
-
Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(6), 85. [Link]
-
Bradshaw, T. D., et al. (2001). The Discovery of the Potent and Selective Antitumour Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) and Related Compounds. Current Medicinal Chemistry, 8(2), 203-210. [Link]
-
Zdarta, J., et al. (2018). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility. Catalysts, 8(2), 92. [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3167-3177. [Link]
-
Stevens, M. F. G., et al. (2001). The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds. Current Medicinal Chemistry, 8(2), 203-210. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-(2-aminophenyl)benzoate [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with electron-rich anilines like Methyl 3-(3-aminophenyl)benzoate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with electron-rich aniline substrates, such as Methyl 3-(3-aminophenyl)benzoate. The insights provided here are drawn from a combination of established chemical principles and field-proven troubleshooting strategies to help you navigate the complexities of these powerful C-C bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with an electron-rich aniline is failing or giving very low yields. What are the most common culprits?
A1: Low-yielding or failed Suzuki couplings with electron-rich anilines are a frequent challenge. The primary issue often lies in the slow rate of the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[1] The electron-donating amino group increases the electron density of the aromatic ring, making the carbon-halogen bond less susceptible to cleavage by the Pd(0) catalyst.[1][2]
Key areas to investigate include:
-
Catalyst System: The choice of palladium precatalyst and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may prove ineffective for these challenging substrates.[1][3]
-
Base Selection: The base is crucial for the transmetalation step, and its strength and nature can significantly impact the reaction's success.[1][4]
-
Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are vital for a successful outcome.[1]
-
Reagent Quality: The stability of the organoboron reagent is a common point of failure. Side reactions such as protodeboronation can consume your coupling partner.[1][5]
Q2: I'm observing a significant amount of starting material decomposition and side product formation. What's happening and how can I mitigate it?
A2: Several side reactions can plague Suzuki couplings of electron-rich anilines:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester by a proton source, leading to the formation of an arene byproduct and consumption of the nucleophile.[1][5] This is often exacerbated by excess water or the use of strong hydroxide bases.[1]
-
Homocoupling: The formation of a biaryl product from the boronic acid (Ar'-Ar') is a common side reaction, often promoted by the presence of oxygen or if a Pd(II) source is used without complete reduction to Pd(0).[6][7]
-
Solution: Thoroughly degas your reaction mixture to remove oxygen. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can also minimize homocoupling.[7]
-
-
Dehalogenation: This involves the replacement of the halogen on your aryl halide with a hydrogen atom. It can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture, such as an amine base or an alcohol solvent.[6]
-
Solution: Ensure your reagents and solvents are pure and free from contaminants that could act as hydride sources.
-
Q3: How do I choose the right catalyst and ligand for coupling with an electron-rich aniline?
A3: The catalyst system is the most critical factor for success. For electron-rich anilines, which are challenging substrates for oxidative addition, you need a catalyst system that is both highly active and stable.
-
Palladium Precatalysts: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources, they require the addition of a suitable ligand.[6] Pre-formed catalysts, known as precatalysts, can offer improved stability and activity.
-
Ligands are Key: Electron-rich, bulky phosphine ligands are generally the best choice for coupling electron-rich aryl halides.[8][9] These ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate reductive elimination.[9]
Below is a troubleshooting guide for catalyst and ligand selection:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
Common side reactions in amide synthesis using Methyl 3-(3-aminophenyl)benzoate and how to avoid them
Welcome to the Technical Support Center for Amide Synthesis. This guide is specifically tailored for researchers, scientists, and drug development professionals working with Methyl 3-(3-aminophenyl)benzoate. Here, we address common side reactions and provide practical, field-tested troubleshooting strategies to optimize your amide coupling reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Question 1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I fix this?
Answer:
Low yields in amide coupling reactions involving anilines like this compound are a frequent challenge, primarily due to the reduced nucleophilicity of the aromatic amine compared to aliphatic amines.[1] Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: The chosen coupling reagent might not be potent enough to efficiently activate the carboxylic acid, or the activated intermediate may be too short-lived.
-
Solution: Employ more robust coupling reagents. For less nucleophilic anilines, consider using uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP.[2][3] These reagents often lead to higher yields and faster reaction times compared to standard carbodiimides like EDC or DCC alone.[4]
-
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the benzoate group can decrease the nucleophilicity of the aniline nitrogen, making it a less effective nucleophile.[1]
-
Solution: While you cannot change the substrate, you can optimize the reaction conditions to favor the coupling. Using a stronger activating agent and ensuring anhydrous conditions can help. Additionally, the choice of base is critical; a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.[5]
-
-
Side Reactions of the Activated Intermediate: The activated carboxylic acid can participate in undesired reactions, such as rearrangement or reaction with other nucleophiles present.
-
Solution: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or its derivatives can trap the activated acid as a more stable active ester, which then reacts more cleanly with the amine.[6] This minimizes side reactions and also helps to suppress racemization if your carboxylic acid is chiral.[7]
-
Question 2: I'm observing significant epimerization of my chiral carboxylic acid during the coupling reaction. How can I prevent this?
Answer:
Epimerization, the loss of stereochemical integrity at a chiral center adjacent to the carbonyl group, is a major concern in amide bond formation, particularly when using highly activated coupling methods.[8]
Causes of Epimerization:
Epimerization typically proceeds through the formation of an oxazolone intermediate or by direct deprotonation of the α-proton of the activated carboxylic acid.[8] This is more pronounced with substrates that can stabilize the resulting carbanion.[8]
Strategies to Minimize Epimerization:
| Strategy | Mechanism of Action | Recommended Reagents/Conditions |
| Use of Additives | Additives like HOBt, HOAt, and OxymaPure react with the activated carboxylic acid to form active esters. These esters are more stable and less prone to epimerization than the initial activated species.[4][6][7] | Add 1 equivalent of HOBt, HOAt, or OxymaPure to your carbodiimide-mediated coupling reaction.[7] |
| Choice of Coupling Reagent | Modern coupling reagents like HATU and HCTU are designed to be highly efficient while minimizing epimerization.[2][4] T3P (n-propanephosphonic acid anhydride) in combination with pyridine is also reported to be very effective for low-epimerization couplings.[8][9] | Use HATU, HCTU, or a T3P/pyridine system, especially for sensitive substrates.[4][9] |
| Base Selection | The choice and amount of base can significantly impact epimerization. Strong, unhindered bases can promote deprotonation of the α-carbon. | Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7] When using reagents like HATU, often only one equivalent of base is required.[4] |
| Reaction Temperature | Lowering the reaction temperature can often reduce the rate of epimerization. | Run the coupling reaction at 0 °C or even lower temperatures if the reaction kinetics allow.[9] |
Question 3: My reaction mixture is complex, and I'm having difficulty isolating the desired amide product. What are the common byproducts and how can I improve purification?
Answer:
A complex reaction mixture often indicates the presence of several side products. Understanding these will help in optimizing the reaction and subsequent purification.
Common Side Products and Their Formation:
-
N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC. It forms from the rearrangement of the O-acylisourea intermediate.[10][11]
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form an anhydride. This anhydride can then react with the amine, but this pathway can be less efficient and lead to the consumption of two equivalents of the acid.
-
Guanidinium Byproduct: With uronium/aminium type reagents like HBTU, a side reaction can occur where the amine reacts directly with the coupling reagent, forming an unreactive guanidinium species.[12]
-
Unreacted Starting Materials: Due to the lower reactivity of this compound, incomplete conversion is common.
Purification Strategies:
| Issue | Recommended Purification Technique |
| Removal of Urea Byproduct | If using DCC, the dicyclohexylurea (DCU) is mostly insoluble in common organic solvents and can be removed by filtration.[11] For EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[11] |
| Separation from Unreacted Acid | A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, allowing it to be extracted into the aqueous layer. |
| Separation from Unreacted Amine | An acidic aqueous wash (e.g., with dilute HCl) will protonate the starting aniline, making it water-soluble and allowing for its removal by extraction. |
| General Purification | Flash column chromatography on silica gel is the most common method for purifying the final amide product. If the product is crystalline, recrystallization can be an effective and scalable purification method.[13] |
Question 4: Can I use EDC/HOBt for coupling with this compound? What are the key considerations?
Answer:
Yes, EDC/HOBt is a widely used and effective coupling system, but there are important considerations when working with a less nucleophilic aniline.
Experimental Protocol for EDC/HOBt Coupling:
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add EDC·HCl (1.1 eq.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.0 eq.) followed by a non-nucleophilic base like DIPEA (1.5-2.0 eq.).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with anilines may require longer reaction times or gentle heating (e.g., 40-50 °C) to go to completion.
-
Workup and Purification: Upon completion, perform an aqueous workup as described in the purification table above, followed by column chromatography.
Question 5: I am considering using HATU as a coupling reagent. What are the advantages and a reliable protocol?
Answer:
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent choice for coupling with less reactive anilines. It generally offers faster reaction rates and lower rates of epimerization compared to many other coupling reagents.[6]
Advantages of HATU:
-
High Reactivity: Efficiently activates carboxylic acids for reaction with weak nucleophiles.[6]
-
Low Racemization: The 7-azabenzotriazole moiety helps to suppress epimerization.[6]
-
Good Solubility: Soluble in a wide range of common organic solvents.[4]
Experimental Protocol for HATU Coupling:
-
Reagent Premixing: In a flask, dissolve the carboxylic acid (1.0 eq.), HATU (1.0 eq.), and a non-nucleophilic base like DIPEA or 2,4,6-collidine (2.0 eq.) in an anhydrous aprotic solvent (e.g., DMF).
-
Activation: Stir the mixture at room temperature for 5-10 minutes.
-
Amine Addition: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within a few hours at room temperature.
-
Workup and Purification: Perform a standard aqueous workup and purify by flash chromatography.
Important Note: Avoid using an excess of HATU, as it can react with the free N-terminus of the amine, leading to a capped and unreactive species.[6]
References
-
Albericio, F., & Carpino, L. A. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 159-170. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
-
Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
- Dubey, L. V., & Dubey, I. Y. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 13-19.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Bandgar, B. P., Pandit, S. S., & Gawande, S. S. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(31), 4064-4067. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. hepatochem.com [hepatochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioorganica.org.ua [bioorganica.org.ua]
- 13. researchgate.net [researchgate.net]
Purification of Methyl 3-(3-aminophenyl)benzoate by recrystallization or column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 3-(3-aminophenyl)benzoate. It addresses common challenges and provides practical, field-proven solutions for achieving high purity using recrystallization and column chromatography.
I. Recrystallization: Troubleshooting and FAQ
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1][2] A successful recrystallization yields a product of high purity by separating it from impurities that were present in the crude material.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1][2][3] For this compound, which possesses both a polar amino group and a less polar ester functional group, a solvent of intermediate polarity is often a good starting point. A common rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[4]
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a small volume (0.5-1 mL) of a different test solvent at room temperature.
-
Observe the solubility. The ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that did not show solubility at room temperature. The compound should dissolve completely at or near the solvent's boiling point.[3]
-
Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath.
-
The solvent that yields a good quantity of crystals upon cooling is a suitable choice.
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | May be a good choice if the compound is sufficiently polar.[4] |
| Ethanol | Medium-High | 78 | Often a good choice for moderately polar compounds. |
| Methanol | Medium-High | 65 | Similar to ethanol, but its lower boiling point can be advantageous. |
| Ethyl Acetate | Medium | 77 | The ester functionality may make this a good solvent. |
| Toluene | Low | 111 | Good for less polar compounds; may be used in a mixed-solvent system. |
| Hexane | Very Low | 69 | Likely to be a poor solvent on its own, but useful as an anti-solvent. |
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.
Troubleshooting Steps:
-
Lower the temperature at which crystallization begins: Add a slightly larger volume of the hot solvent to ensure the solution is not supersaturated at the boiling point.
-
Use a lower-boiling point solvent: If the melting point of your compound is known, select a solvent with a boiling point below it.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Introduce a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.[5]
Q3: I have poor recovery of my purified compound. How can I improve the yield?
A3: Low recovery can be due to several factors.
Optimization Strategies:
-
Use the minimum amount of hot solvent: Adding too much solvent will keep more of your product dissolved even after cooling.[1][6]
-
Ensure complete cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Avoid premature crystallization: If crystals form in the hot solution, it may indicate that you haven't used enough solvent. This can trap impurities.
-
Consider a mixed-solvent system: If your compound is too soluble in one solvent and insoluble in another, a mixture of the two can be effective. Dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent (anti-solvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[4]
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
II. Column Chromatography: Troubleshooting and FAQ
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[7][8]
Frequently Asked Questions (FAQs)
Q1: What stationary and mobile phases are suitable for purifying this compound?
A1: For a polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a common and effective choice.[9] The mobile phase, or eluent, is typically a mixture of a non-polar and a more polar solvent.
Recommended System:
-
Stationary Phase: Silica gel (standard mesh size, e.g., 60-120 or 230-400).
-
Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[10] A gradient elution, where the polarity of the mobile phase is gradually increased, is often beneficial for separating compounds with different polarities.[8]
Q2: How do I determine the optimal solvent system for my column?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for developing a solvent system for column chromatography.[8] The goal is to find a solvent mixture that gives your desired compound a retention factor (Rf) of approximately 0.2-0.3.[8]
TLC Method Development:
-
Spot a small amount of your crude mixture onto a TLC plate.
-
Develop the plate in a chamber containing a test solvent system (e.g., start with 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp or by using a staining agent.
-
Calculate the Rf value for your target compound: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the solvent polarity to achieve the target Rf:
-
If the Rf is too low, increase the proportion of the polar solvent (ethyl acetate).
-
If the Rf is too high, increase the proportion of the non-polar solvent (hexane).
-
Q3: My amine compound is streaking on the TLC plate and giving broad peaks in the column. What is causing this and how can I fix it?
A3: The basic amino group of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation (streaking and tailing).[11]
Solutions:
-
Add a competing base to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonia (often as a solution in methanol), to the mobile phase can neutralize the acidic sites on the silica gel.[10][11] A common starting point is to add 0.1-1% TEA to your eluent.
-
Use a different stationary phase:
-
Reversed-phase chromatography: If normal-phase chromatography proves difficult, reversed-phase chromatography (e.g., using a C18 column) with a mobile phase of water and acetonitrile or methanol can be an effective alternative.[9][12]
Q4: How do I properly pack and run a flash column?
A4: Proper column packing is crucial for achieving good separation.
Flash Chromatography Protocol:
-
Column Preparation: Select an appropriately sized column and add a small plug of cotton or glass wool at the bottom. Add a layer of sand.
-
Packing: There are two common methods:
-
Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Slowly add the mobile phase.
-
Slurry Packing (Recommended): Make a slurry of the silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.
-
-
Sample Loading:
-
Liquid Loading: Dissolve your sample in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.[7]
-
Dry Loading: If your compound has low solubility in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the column.[7][9]
-
-
Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate. Collect fractions and analyze them by TLC to determine which ones contain your purified product.
Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
PubMed Central. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
TREA. (n.d.). Process for the preparation of aromatic amines. Retrieved from [Link]
-
PubMed Central. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
OCR (B) Chemistry A-Level. (n.d.). PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(aminomethyl)benzoate | C9H11NO2 | CID 2794826. Retrieved from [Link]
-
YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 3-(2-aminophenyl)benzoate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
(n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]
Sources
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Preventing unwanted polymerization of Methyl 3-(3-aminophenyl)benzoate derivatives
A Guide to Preventing Unwanted Polymerization in Research and Development
Welcome to the Technical Support Center for Methyl 3-(3-aminophenyl)benzoate and its derivatives. This guide, curated by Senior Application Scientists, is designed to provide researchers, chemists, and drug development professionals with in-depth technical expertise and practical troubleshooting advice to mitigate the common challenge of unwanted polymerization. Our goal is to ensure the integrity of your experiments and the quality of your synthesized materials.
Understanding the Challenge: The Propensity for Unwanted Polymerization
This compound and its analogs are valuable building blocks in medicinal chemistry and materials science. However, the presence of the aromatic amine functionality renders these molecules susceptible to oxidative polymerization. This process, akin to the polymerization of aniline, can lead to the formation of insoluble, colored byproducts that contaminate the desired product, reduce yields, and complicate purification.
The primary mechanism involves the oxidation of the aniline moiety to form radical cations, which then propagate into polymer chains.[1] This process is often catalyzed by exposure to air (oxygen), light, elevated temperatures, and the presence of acidic or metallic impurities. The ester group, being electron-withdrawing, can influence the electronic density of the aromatic ring, which in turn affects the susceptibility of the amine to oxidation.[2]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working with this compound derivatives.
Q1: My reaction mixture containing this compound turned dark brown/black. What is happening?
A1: The darkening of your reaction mixture is a strong indicator of oxidative polymerization. The aromatic amine is likely oxidizing and forming highly conjugated polymeric species, which are often intensely colored. This can be triggered by exposure to atmospheric oxygen, heat, light, or incompatible reagents.
Q2: I observe a significant amount of insoluble material in my product after the reaction. How can I confirm it is a polymer and remove it?
A2: The insoluble material is very likely a polymer byproduct. You can often confirm this by its insolubility in common organic solvents in which your desired product is soluble. To remove it, you can attempt filtration or trituration with a suitable solvent. In some cases, column chromatography can separate the desired product from oligomeric species, but highly polymerized material may remain on the column.
Q3: Can the ester group in this compound hydrolyze during my reaction?
A3: Yes, the methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which can be a competing side reaction.[3][4][5][6] Strong acidic or basic conditions, especially at elevated temperatures, can lead to the formation of the corresponding carboxylic acid. Careful control of pH is crucial if the ester functionality is to be preserved.
Q4: Are there any specific reagents I should avoid when working with these compounds to prevent polymerization?
A4: Avoid strong oxidizing agents unless they are a controlled part of your synthetic scheme. Be cautious with strong acids, as they can protonate the amine and potentially catalyze polymerization.[1] Transition metal catalysts, if not used in a controlled manner for a specific coupling reaction, can also promote oxidation.
Q5: How should I properly store this compound and its derivatives to ensure long-term stability?
A5: To minimize degradation and polymerization during storage, these compounds should be kept in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][7] Using amber vials can protect the compound from light exposure. For long-term storage, refrigeration is recommended.
Troubleshooting Guide: A Proactive Approach to Preventing Polymerization
This section provides a structured approach to troubleshooting and preventing unwanted polymerization during your experiments.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Reaction mixture darkens upon heating. | Thermal initiation of polymerization. | - Lower the reaction temperature if the protocol allows.- Use a radical inhibitor such as BHT or hydroquinone (see Protocol 1).- Ensure the reaction is conducted under an inert atmosphere. |
| Product discolors upon exposure to air during workup. | Oxidation by atmospheric oxygen. | - Perform the workup and purification steps under a blanket of inert gas (N₂ or Ar).- Use degassed solvents for extraction and chromatography.- Minimize the time the compound is exposed to air. |
| Formation of insoluble solids during the reaction. | Polymerization has occurred. | - Add a polymerization inhibitor at the start of the reaction.- Filter the reaction mixture before workup to remove the polymer.- Re-evaluate the reaction conditions (temperature, solvent, catalyst). |
| Low yield of desired product with significant baseline material in TLC. | Formation of soluble oligomers. | - Optimize purification, potentially using a different solvent system for chromatography.- Consider adding a radical scavenger during the reaction. |
| Inconsistent results between batches. | Varying levels of oxygen or light exposure. | - Standardize the experimental setup to ensure consistent inert atmosphere and protection from light.- Use freshly distilled and degassed solvents for each reaction. |
Experimental Protocols for Polymerization Prevention
To provide actionable guidance, we have outlined detailed protocols for the proactive prevention of polymerization.
Protocol 1: Use of Radical Inhibitors
Radical inhibitors function by scavenging the initial radical species, thereby terminating the polymerization chain reaction.[8]
Objective: To prevent the polymerization of this compound derivatives during a reaction.
Materials:
-
This compound derivative
-
Reaction solvent (degassed)
-
Radical inhibitor (e.g., Butylated hydroxytoluene (BHT), Hydroquinone, or 4-Methoxyphenol (MEHQ))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: Set up the reaction vessel under a continuous flow of nitrogen or argon.
-
Solvent Degassing: Degas the reaction solvent by sparging with nitrogen or argon for at least 30 minutes prior to use.
-
Addition of Inhibitor: To the reaction vessel, add the this compound derivative and the degassed solvent.
-
Add the radical inhibitor. A typical loading is 100-200 ppm (mg of inhibitor per kg of monomer).
-
Initiate Reaction: Proceed with the addition of other reagents and the intended reaction, maintaining the inert atmosphere and desired temperature.
Diagram of Radical Inhibition Workflow
Caption: Workflow for using a radical inhibitor.
Protocol 2: Purification of Monomer Prior to Use
Commercially available aminophenyl benzoate derivatives may contain small amounts of oxidized impurities that can initiate polymerization. Purification before use can enhance stability.
Objective: To purify this compound to remove potential polymerization initiators.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Appropriate eluent (e.g., ethyl acetate/hexanes mixture, degassed)
-
Inert atmosphere
Procedure:
-
Column Preparation: Pack a chromatography column with silica gel using a degassed eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the degassed solvent system, collecting fractions. Monitor the fractions by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure, ensuring the temperature is kept low.
-
Storage: Immediately store the purified product under an inert atmosphere in a cool, dark place.
Diagram of Purification Workflow
Caption: Mechanism of oxidative polymerization and inhibition.
By implementing these proactive strategies and understanding the underlying chemical principles, researchers can significantly reduce the incidence of unwanted polymerization, leading to more efficient and reproducible synthetic outcomes.
References
-
Mechanism of Polymerization of Aniline: A Review. (2019). ResearchGate. [Link]
- Stejskal, J., & Sapurina, I. (2005). Polyaniline: Thin Films and Colloidal Dispersions. Pure and Applied Chemistry, 77(5), 815-826.
-
New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study. (2022). ACS Omega. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances. [Link]
-
Polymerisation inhibitor. Wikipedia. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). National Center for Biotechnology Information. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]
-
Can methyl benzoate be hydrolyzed? Quora. [Link]
-
Hydrolysis and saponification of methyl benzoates. (1999). Green Chemistry. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Future Medicinal Chemistry. [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate?. Homework.Study.com. [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023). National Center for Biotechnology Information. [Link]
Sources
- 1. fishersci.com [fishersci.com]
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- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. homework.study.com [homework.study.com]
- 7. hekserij.nl [hekserij.nl]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Identification and characterization of impurities in Methyl 3-(3-aminophenyl)benzoate synthesis
This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals involved in the synthesis of Methyl 3-(3-aminophenyl)benzoate. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth, practical guidance in a question-and-answer format to identify, characterize, and troubleshoot common impurities encountered during the synthesis of this key intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: Impurities in any synthesis can be broadly categorized based on their origin.[1][3] For the common synthetic route involving the acid-catalyzed esterification of 3-aminobenzoic acid with methanol, you should anticipate the following:
-
Starting Material-Related: Unreacted 3-aminobenzoic acid.
-
Intermediates: Incomplete reaction products or unstable intermediates.[4]
-
By-products: These arise from side reactions. The most significant is the N-acylated dimer, formed by the intermolecular reaction between the amine of one molecule and the ester of another.
-
Degradation Products: The product can degrade through hydrolysis (reverting to 3-aminobenzoic acid) or oxidation.[5]
-
Reagent-Related: Residual catalysts, ligands, or solvents used in the process.[4]
Q2: My final product has a pink or brownish tint. What is the likely cause and is it a concern?
A2: A pink, brown, or dark coloration is almost always indicative of oxidation. The aromatic amine functional group in your product is susceptible to air oxidation, which can form highly colored quinone-imine type structures or other polymeric species. This is a significant concern as it indicates product degradation and the presence of potent, often difficult-to-remove impurities. To mitigate this, it is best practice to conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.
Q3: What is the most effective initial analytical method to assess the purity of my synthesized batch?
A3: High-Performance Liquid Chromatography (HPLC), particularly using a reverse-phase column (like a C18) with UV detection, is the gold standard for initial purity assessment.[6][7] It is highly effective at separating the main product from unreacted starting materials, by-products, and degradation products.[8] Thin-Layer Chromatography (TLC) is a faster, more qualitative tool for monitoring the reaction's progress in real-time but is not sufficient for final purity determination.[9]
Q4: I've detected an impurity at a level of 0.15%. Do I need to fully characterize it?
A4: Yes. According to guidelines from the International Council for Harmonisation (ICH), any impurity present in a new drug substance at a level greater than 0.10% must be identified.[5] If the level exceeds 0.15% or a specified daily intake threshold, it must be fully characterized and qualified through toxicological studies.[4][5] Early identification and control of such impurities can prevent costly delays in later stages of drug development.[10]
Section 2: Troubleshooting Guide & In-Depth Scenarios
This section addresses specific experimental issues with a focus on the underlying chemistry and provides actionable protocols.
Scenario 1: High Levels of Unreacted Starting Material
-
Problem: HPLC analysis of the crude product shows a significant peak corresponding to 3-aminobenzoic acid (>5%).
-
Probable Cause & Scientific Rationale:
-
Inefficient Esterification: The esterification of a carboxylic acid with an alcohol is a reversible equilibrium reaction. Insufficient catalyst, low reaction temperature, or the presence of water can prevent the reaction from reaching completion.
-
Catalyst Deactivation: The amine group on the starting material is basic and can neutralize a portion of the acid catalyst, reducing its effectiveness.
-
Insufficient Reaction Time: The reaction may simply not have been allowed to run long enough to reach equilibrium.
-
-
Recommended Actions & Protocols:
-
Increase Catalyst Load: For an acid catalyst like thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄), ensure at least stoichiometric amounts are used, with a slight excess often being beneficial. A typical procedure involves cooling the methanol solution to 0°C before a dropwise addition of thionyl chloride (2.5 equivalents).[11]
-
Ensure Anhydrous Conditions: Use dry methanol and glassware. Water will shift the equilibrium back towards the starting materials.
-
Increase Temperature/Time: Refluxing the reaction mixture is common practice to drive the reaction to completion. A typical reflux time is 24 hours.[11] Monitor the reaction by TLC or HPLC until the starting material spot/peak is minimal.
-
Scenario 2: Detection of a Major High Molecular Weight (HMW) Impurity
-
Problem: LC-MS analysis reveals an impurity with a mass corresponding to approximately double that of the product, minus a molecule of methanol (e.g., for a product MW of 151.16, the impurity is ~270.28 Da).
-
Probable Cause & Scientific Rationale: This is the classic signature of an N-acylated dimer , Methyl 3-(3-(3-(methoxycarbonyl)benzamido)phenyl)benzoate. It forms when the nucleophilic amine of one molecule attacks the electrophilic carbonyl carbon of the ester group on another molecule. This side reaction is promoted by high temperatures and prolonged reaction times.
-
Recommended Actions & Protocols:
-
Control Reaction Temperature: Avoid excessive heating. While reflux is necessary, ensure it is controlled and not overly vigorous for extended periods beyond what is required for completion.
-
Purification via Column Chromatography: This dimer is significantly less polar than the unreacted starting material but more polar than the desired product. Flash chromatography is an effective method for its removal.[9][12]
-
Protocol: Use a silica gel stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 10:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 5:1 Hexane:Ethyl Acetate) will effectively separate the product from the more polar dimer.[13]
-
-
Purification via Recrystallization: If the dimer is present in smaller quantities, recrystallization can be effective.
-
Protocol: Dissolve the crude solid in a minimum amount of a hot solvent in which the product is soluble but the impurity is less so (e.g., ethanol or an ethanol/water mixture).[14] Cool the solution slowly to allow pure crystals of the desired product to form, leaving the impurity in the mother liquor.[15]
-
-
Scenario 3: Product Fails Purity Specs Due to Multiple Small, Unidentified Peaks
-
Problem: The HPLC chromatogram shows a "messy" baseline or multiple small peaks that, in aggregate, exceed the acceptable impurity threshold.
-
Probable Cause & Scientific Rationale:
-
Poor Quality Starting Materials: Impurities in the initial 3-aminobenzoic acid (e.g., positional isomers like 4-aminobenzoic acid) will be carried through the reaction and appear as new impurities in the final product.
-
Oxidative Degradation: As mentioned in the FAQ, minor oxidation can lead to a variety of small, colored impurities.
-
Reaction Work-up Issues: An aggressive acid/base quench can sometimes cause degradation.[16] For instance, if the product is not stable to the work-up conditions, new impurities can be generated.
-
-
Recommended Actions & Protocols:
-
Qualify Starting Materials: Always run a purity check (e.g., HPLC, NMR) on your starting materials before beginning the synthesis.
-
Implement Inert Atmosphere: If not already doing so, perform the reaction and solvent removal steps under a nitrogen or argon atmosphere to prevent oxidation.
-
Optimize Work-up: After the reaction, the solvent is typically evaporated. The residue is then neutralized with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution before extraction with an organic solvent like ethyl acetate.[11] Avoid strong acids or bases if your product shows instability.
-
Use Scavenger Resins: For removing specific types of impurities (e.g., unreacted acid or excess amine-based reagents), solid-phase scavengers can be highly effective and simplify purification.[12]
-
Section 3: Standard Operating Procedures (SOPs) for Analysis
SOP 1: HPLC Method for Impurity Profiling
This protocol provides a general-purpose method suitable for baseline purity analysis.
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Industry standard for separating moderately polar organic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and acids. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient ensures elution of both polar (starting material) and non-polar (dimer) impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV at 254 nm and 280 nm | Aromatic nature of the compound and likely impurities provides strong chromophores at these wavelengths. |
SOP 2: Workflow for Impurity Identification & Characterization
This SOP outlines the systematic approach required to identify an unknown impurity once it has been detected.
-
Initial Detection & Quantitation: Use the validated HPLC method (SOP 1) to confirm the impurity level is above the identification threshold (e.g., >0.10%).
-
Mass Determination (LC-MS): Couple the HPLC to a mass spectrometer to determine the molecular weight of the impurity. This is the most critical first step.[5][6]
-
Isolation: Use preparative HPLC with the same or a scaled-up version of the analytical method to isolate a sufficient quantity (typically 1-5 mg) of the impurity for structural analysis.[10]
-
Structural Elucidation (NMR): Acquire high-resolution ¹H and ¹³C NMR spectra of the isolated impurity.[6][8] This data provides definitive information about the chemical structure, connectivity, and stereochemistry.
-
Confirmation & Finalization:
-
Based on the MS and NMR data, propose a definitive structure for the impurity.
-
To be fully compliant with regulatory expectations, perform an orthogonal structure confirmation by independently synthesizing the proposed impurity.[10]
-
Co-inject the synthesized standard with the sample containing the impurity in the HPLC to confirm the retention times match.
-
Section 4: Visualizing Key Pathways
Diagram 1: Synthesis of this compound
Caption: Primary synthetic route via acid-catalyzed esterification.
Diagram 2: Formation of the N-Acylated Dimer Impurity
Caption: Side reaction leading to the common HMW dimer impurity.
Diagram 3: Workflow for Impurity Identification
Caption: Systematic workflow for structural elucidation of impurities.
Section 5: References
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Google AI Grounding API.
-
Isolation and characterization of pharmaceuticals with impurities. (2024). Google AI Grounding API.
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
-
Panchumarthy, R., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research.
-
Impurity Characterization & Management. (n.d.). Creative Biolabs.
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). PharmaTutor.
-
Kumar, V., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry.
-
METHYL 3-AMINOBENZOATE synthesis. (n.d.). ChemicalBook.
-
Shaikh, T., et al. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review. ResearchGate.
-
Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. (2022). SiliCycle.
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
-
Supporting information for: A modular synthesis of 3-ethynyl-5-aminobenzoic acid derivatives as building blocks for programmed foldamers. (n.d.). Beilstein Journals.
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Ascendia Pharma.
-
PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. (n.d.). OCR (B) Chemistry A-Level.
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- 3. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotech-spain.com [biotech-spain.com]
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Technical Support Center: Improving Regioselectivity of Reactions Involving Methyl 3-(3-aminophenyl)benzoate
Welcome to the technical support center for Methyl 3-(3-aminophenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. The unique electronic and steric properties of this molecule present both opportunities and challenges in directing chemical transformations to the desired positions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles and achieve your synthetic goals with precision.
I. Understanding the Reactivity of this compound
This compound possesses two key functional groups on a biphenyl scaffold: an amino group (-NH2) and a methyl ester group (-COOCH3). The interplay of their electronic effects governs the regioselectivity of various reactions.
-
The Amino Group (-NH2): This is a powerful electron-donating group (EDG) and, therefore, a strong activating group for electrophilic aromatic substitution.[1][2] It directs incoming electrophiles primarily to the ortho and para positions relative to itself due to the stabilization of the resulting carbocation intermediates through resonance.[3][4]
-
The Methyl Ester Group (-COOCH3): This is an electron-withdrawing group (EWG) and, consequently, a deactivating group for electrophilic aromatic substitution.[1][5] It directs incoming electrophiles to the meta position relative to itself.[6]
The presence of both an activating and a deactivating group on the same molecule leads to a complex reactivity profile that requires careful consideration to control the site of reaction.
II. Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Scenario: You are attempting a bromination reaction on this compound and obtain a mixture of isomers, with significant amounts of di- or tri-substituted products, and the desired monosubstituted product is in low yield.
Root Cause Analysis: The high activating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack, often leading to polysubstitution and a loss of regiocontrol. The amino group's basicity can also lead to side reactions with acidic reagents.
Solution: N-Acetylation as a Protective Strategy
To moderate the reactivity of the amino group and improve regioselectivity, a common and effective strategy is to protect it as an acetamide.[7] The resulting N-acetyl group is still an ortho, para-director but is less activating than the free amino group. This "tamed" reactivity allows for more controlled monosubstitution.
Experimental Protocol: N-Acetylation of this compound
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Base Addition: Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine.
-
Acylating Agent: Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride (1.05-1.1 equivalents).
-
Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with water, separate the organic layer, wash with dilute acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetylated product.
Following this protection step, you can proceed with the desired electrophilic aromatic substitution. The N-acetyl group will direct the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions.
Deprotection: The acetyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the free amine.
Problem 2: Difficulty in Achieving Substitution ortho to the Amino Group
Scenario: You require substitution specifically at the position ortho to the amino group, but standard electrophilic substitution methods yield predominantly the para isomer.
Root Cause Analysis: Steric hindrance from the substituents often disfavors substitution at the ortho positions.
Solution: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for achieving substitution at a specific ortho position.[8][9] This method involves the deprotonation of the ortho position by a strong base, typically an organolithium reagent, facilitated by a directing metalating group (DMG).[8] The amino group, or a derivative, can act as a DMG.
Experimental Workflow for Directed ortho-Metalation
Caption: C-H Functionalization Strategy.
These cutting-edge methods provide a complementary approach to traditional synthetic strategies, enabling the synthesis of novel derivatives of this compound with high regioselectivity.
V. References
-
Chadwick, S. T., et al. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society, 122(45), 11131-11141. [Link]
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Hunt, I. (n.d.). Electrophilic Aromatic Substitution of Aryl Amines. University of Calgary. [Link]
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Various Authors. (n.d.). Regioselective C(sp2) H Functionalization of Anilines. ResearchGate. [Link]
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Leitch, J. A., & Frost, C. G. (2018). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. University of Bath's research portal. [Link]
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Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal, 29(47), e202301336. [Link]
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Martinez-Martinez, A. J., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14580-14589. [Link]
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Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6475-6482. [Link]
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Hassan, J., et al. (2002). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Chemical Reviews, 102(5), 1359-1470. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Transition-metal-catalyzed cross-coupling reactions. An efficient, new, one-pot synthesis of polysubstituted aromatics and heteroaromatics. Chemical Reviews, 90(6), 879-933. [Link]
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Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6475-6482. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Li, G. Y. (2008). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 73(18), 7311-7314. [Link]
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Various Authors. (n.d.). Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]
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Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors. Tetrahedron, 39(12), 1975-1981. [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
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Organic Chemistry Tutor. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
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Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16874-16886. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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Lone, M. S., et al. (2012). A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. [Link]
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Various Authors. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
-
Domingo, L. R., & Sáez, J. A. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 43(1), 229-237. [Link]
-
Various Authors. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications, 14(1), 1146. [Link]
-
Various Authors. (n.d.). Preparation of methyl 3-nitrobenzoate. [Link]
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Managing air and moisture sensitivity of organometallic reagents with Methyl 3-(3-aminophenyl)benzoate
Welcome to the technical support center for handling air- and moisture-sensitive organometallic reagents in the presence of Methyl 3-(3-aminophenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for successful experimentation. Our focus is on anticipating and resolving the unique challenges presented by the bifunctional nature of this compound, which contains both a nucleophilic primary amine and an electrophilic methyl ester.
Section 1: Foundational Principles for Handling Air- and Moisture-Sensitive Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful tools in organic synthesis due to their potent nucleophilicity and basicity.[1][2][3][4] However, this high reactivity also makes them extremely sensitive to atmospheric moisture and oxygen, necessitating specialized handling techniques to prevent decomposition and ensure reaction success.[5][6][7][8][9][10]
The Pillars of Inert Atmosphere Chemistry: Gloveboxes and Schlenk Lines
The two most common methods for creating an inert atmosphere are the use of a glovebox or a Schlenk line.[5][7][8]
-
Gloveboxes: These are sealed enclosures containing an inert gas (typically argon or nitrogen) that is continuously circulated and purified to maintain very low levels of oxygen and water (<1 ppm).[5][11][12] Gloveboxes are ideal for handling solids, preparing reaction mixtures, and performing manipulations that are difficult to conduct in a closed system.[7][13][14]
-
Schlenk Lines: A Schlenk line is a dual-manifold glassware system that allows for the evacuation of air from a flask and backfilling with an inert gas.[15][16][17][18][19] This technique is highly versatile for solution-phase reactions conducted outside of a glovebox.[9]
Essential Preparations for Anhydrous Reactions
Drying of Glassware: All glassware must be rigorously dried to remove adsorbed water from its surface.[20] This is typically achieved by oven-drying at >100°C for several hours or by flame-drying under vacuum immediately before use.[15][20]
Drying of Solvents and Reagents: Solvents used in organometallic reactions must be anhydrous.[2][21] Common methods for drying solvents include distillation from drying agents like sodium/benzophenone or calcium hydride, or passing them through columns of activated alumina.[22][23] Solid reagents should be dried in a vacuum oven or a desiccator.[20] this compound, being a solid, should be thoroughly dried before use.
Section 2: Troubleshooting Guide for Reactions of Organometallic Reagents with this compound
The presence of both a primary amine and a methyl ester on this compound presents specific challenges when using organometallic reagents. The acidic proton of the amine group can quench the organometallic reagent, while the ester group is susceptible to nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: My reaction with a Grignard reagent and this compound is not proceeding to the desired product. What are the likely causes?
A1: The most probable cause is the acidic proton of the primary amine group reacting with your Grignard reagent.[24] This acid-base reaction is typically very fast and will consume your organometallic reagent, producing an alkane and the magnesium salt of the amine. Another possibility is the presence of residual moisture in your reagents or solvent.
Q2: How can I prevent the amine group from interfering with my reaction?
A2: The most effective strategy is to protect the amine group before introducing the organometallic reagent. Common protecting groups for amines that are stable to Grignard and organolithium reagents include silyl groups (e.g., tert-butyldimethylsilyl, TBDMS) or tert-butoxycarbonyl (Boc) under certain conditions. The choice of protecting group will depend on the overall reaction scheme and the ease of deprotection.
Q3: I am observing the formation of a tertiary alcohol instead of my desired product. Why is this happening?
A3: This indicates that the organometallic reagent is reacting with the methyl ester functionality. Esters react with two equivalents of Grignard or organolithium reagents to form tertiary alcohols.[25][26][27][28][29][30] The initial nucleophilic addition is followed by the elimination of the methoxide leaving group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent.[30]
Q4: Can I selectively react with the ester group in the presence of the unprotected amine?
A4: This is extremely challenging and generally not recommended. The acid-base reaction between the organometallic reagent and the amine is significantly faster than the nucleophilic attack on the ester. You will likely consume at least one equivalent of your organometallic reagent deprotonating the amine. While it might be possible to use a large excess of the organometallic reagent to achieve some reaction at the ester, this is often inefficient and can lead to a complex mixture of products. Amine protection is the more robust approach.
Q5: What is the best order of addition for my reagents?
A5: Assuming the amine is protected, you should add the organometallic reagent slowly to a solution of the protected this compound at a low temperature (e.g., -78 °C or 0 °C) to control the exothermicity of the reaction and minimize side reactions.
Troubleshooting Scenarios and Solutions
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no conversion of starting material. | 1. Quenching of the organometallic reagent by the unprotected amine. 2. Insufficiently dried glassware, solvents, or reagents. 3. Deactivated organometallic reagent. | 1. Protect the amine group before reaction. 2. Ensure all components are rigorously dried. Use freshly distilled solvents and oven/flame-dried glassware.[20] 3. Titrate your organometallic reagent before use to determine its exact concentration. |
| Formation of a complex mixture of products. | 1. Partial reaction at both the amine and ester sites. 2. Side reactions due to elevated temperatures. 3. Reaction with atmospheric oxygen or moisture during workup. | 1. Protect the amine group to ensure chemoselectivity. 2. Maintain a low reaction temperature throughout the addition of the organometallic reagent. 3. Ensure the reaction is quenched under an inert atmosphere before exposure to air. |
| Isolation of a tertiary alcohol as the major product. | Reaction of the organometallic reagent with the methyl ester. | 1. This is the expected outcome if the ester is the intended reaction site. 2. If this is an undesired product, consider using a less reactive organometallic reagent or protecting the ester if another functional group is the target. However, protecting an ester can be challenging. |
| Formation of an alkane derived from the organometallic reagent. | Reaction of the organometallic reagent with an acidic proton source (unprotected amine or water). | 1. Protect the amine. 2. Ensure all components of the reaction are scrupulously dry.[2][21] |
Section 3: Experimental Protocols and Visualizations
Protocol: General Procedure for Handling Organometallic Reagents using a Schlenk Line
This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere.
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, addition funnel) overnight and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and connect it to the Schlenk line.
-
Purging with Inert Gas: Evacuate the flask under vacuum and then backfill with an inert gas (e.g., argon or nitrogen). Repeat this "vacuum-backfill" cycle at least three times to ensure a completely inert atmosphere.[5][18]
-
Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.[31][32][33] Solids, like dried this compound, can be added to the flask before purging or via a solid addition tube under a positive flow of inert gas.[18]
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is often achieved by connecting the reaction flask to the inert gas manifold of the Schlenk line through a bubbler.
-
Quenching and Workup: Cool the reaction mixture to the appropriate temperature and quench by slowly adding a suitable reagent (e.g., saturated aqueous ammonium chloride) via syringe. The workup can then be performed in the air.
Workflow Diagram: Reaction of a Grignard Reagent with Protected this compound
Caption: Workflow for Grignard reaction with protected substrate.
Logical Relationship Diagram: Reactivity of Organometallic Reagents with this compound
Caption: Competing reaction pathways for organometallics.
References
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- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
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- Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
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Scale-up considerations for the synthesis of Methyl 3-(3-aminophenyl)benzoate derivatives
Welcome to the technical support center for the synthesis of Methyl 3-(3-aminophenyl)benzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important class of chemical compounds. Here, we address common challenges through troubleshooting guides and frequently asked questions, providing not just solutions but the underlying scientific principles to empower your synthetic strategies.
Section 1: General Synthesis & Scale-Up Considerations
The synthesis of this compound derivatives typically involves a multi-step process, often culminating in a palladium-catalyzed cross-coupling reaction to form the biaryl core, followed by functional group manipulations. This section provides an overview of the key synthetic strategies and initial scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the this compound scaffold?
A1: The two most prevalent strategies for constructing the biaryl core of this compound derivatives are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid or ester (e.g., 3-(methoxycarbonyl)phenylboronic acid) with an amino-substituted aryl halide (e.g., 3-bromoaniline). This method is widely used due to the commercial availability and stability of many boronic acids.[1][2][3]
-
Buchwald-Hartwig Amination: This route couples an amine (e.g., aniline) with an aryl halide or triflate bearing the methyl benzoate moiety (e.g., methyl 3-bromobenzoate). This is particularly useful when the amine component is more readily available than the corresponding boronic acid.[4]
A third, more classical approach involves the reduction of a nitro group to an amine after the biaryl scaffold has been formed, for example, via Suzuki coupling of a nitro-substituted aryl halide. However, this adds a step to the synthesis.[5]
Q2: What are the initial key parameters to consider when scaling up these reactions from bench to pilot scale?
A2: Scaling up requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. Key parameters include:
-
Heat Transfer: Exothermic reactions, common in these syntheses, can become difficult to control in larger vessels. A thorough understanding of the reaction calorimetry is crucial for safe scale-up.
-
Mass Transfer and Agitation: In heterogeneous reactions, such as those involving solid bases or catalysts, efficient stirring is critical to ensure consistent reaction rates. The type of agitator and mixing speed need to be optimized for the larger reactor volume.[6]
-
Reagent Addition Rates: The rate of addition of critical reagents, especially those that can generate exotherms or byproducts, needs to be carefully controlled.
-
Solvent Selection: Solvents that are suitable for laboratory scale may not be appropriate for pilot scale due to safety (e.g., low flash points), environmental concerns, or cost.
-
Work-up and Product Isolation: Procedures like extractions and chromatography can be cumbersome and expensive at scale. Developing robust crystallization or precipitation methods for product isolation is highly desirable.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are central to the synthesis of this compound derivatives. However, they are not without their challenges, especially during scale-up.
Suzuki-Miyaura Coupling: Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the palladium precatalyst is of good quality and has been stored properly. - Consider using a different palladium source or ligand. Bulky, electron-rich phosphine ligands often improve catalytic activity.[7][8] |
| 2. Inefficient Transmetalation | - The choice of base is critical. Ensure the base is strong enough to facilitate transmetalation but not so strong that it causes degradation of starting materials. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] - Ensure the base is finely powdered and well-dispersed for solid-liquid reactions. | |
| 3. Poor Substrate Reactivity | - Aryl bromides are generally more reactive than aryl chlorides. If using an aryl chloride, a more active catalyst system (e.g., with a highly electron-donating ligand) may be required.[3] | |
| Dehalogenation of Aryl Halide | 1. Presence of Protic Impurities | - Rigorously dry all solvents and reagents. Water can lead to protodeboronation of the boronic acid, which in turn can lead to dehalogenation of the aryl halide.[9] |
| 2. Unfavorable Reaction Kinetics | - Optimize the catalyst system. Certain ligands can promote the desired reductive elimination over the undesired dehalogenation pathway.[9] - Lowering the reaction temperature may also help to suppress this side reaction. | |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination | - Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). Oxygen can promote the oxidative homocoupling of the boronic acid. |
| Inconsistent Results at Scale | 1. Poor Mixing | - As mentioned in the scale-up considerations, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in byproduct formation. Ensure the agitation is sufficient for the reactor size. |
| 2. Inefficient Heat Transfer | - Monitor the internal reaction temperature carefully. Poor heat dissipation can lead to thermal decomposition of the catalyst or starting materials. |
Buchwald-Hartwig Amination: Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Catalyst Inhibition | - The choice of ligand is crucial and often substrate-dependent. Screen a variety of phosphine-based ligands.[10] - Ensure the palladium precatalyst is properly activated. Some precatalysts require specific conditions to generate the active Pd(0) species.[6] |
| 2. Inappropriate Base | - Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. Weak bases may not be sufficient to deprotonate the amine.[6] - The solubility of the base can be a factor; in some cases, a soluble organic base may be advantageous, especially for continuous flow applications.[11] | |
| 3. Steric Hindrance | - If either the amine or the aryl halide is sterically hindered, the reaction may be sluggish. More forcing conditions (higher temperature, longer reaction time) or a more active catalyst system may be necessary. | |
| Side Product Formation | 1. Hydrodehalogenation | - Similar to Suzuki coupling, this can be caused by protic impurities. Ensure all reagents and solvents are anhydrous. |
| 2. Double Arylation of Primary Amine | - If a primary amine is used, diarylation can occur. This can sometimes be minimized by using a slight excess of the amine or by carefully controlling the stoichiometry. | |
| Reaction Stalls at High Conversion | 1. Catalyst Decomposition | - The active catalyst can be sensitive to air and moisture, especially once activated by the base. Maintaining a strict inert atmosphere is critical. - At higher temperatures, the catalyst may degrade over time. Consider a lower reaction temperature with a longer reaction time. |
| Difficulty in Product Purification | 1. Removal of Palladium Residues | - Treatment with activated carbon or silica gel functionalized with a scavenger can help remove residual palladium. - Efficient crystallization is the most effective method for removing palladium at scale. |
| 2. Separation from Ligand-Derived Byproducts | - Oxidized phosphine ligands can be challenging to remove. Choosing a ligand that minimizes byproduct formation or allows for easier separation is beneficial. |
Section 3: Esterification and Purification
Frequently Asked Questions (FAQs)
Q3: What are the common methods for the esterification of the benzoic acid moiety, and what are the scale-up considerations?
A3: The most common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[12][13]
-
Scale-Up Considerations for Fischer Esterification:
-
Water Removal: This is an equilibrium reaction, and the removal of water is necessary to drive it to completion.[14] At scale, this can be achieved by azeotropic distillation if a suitable co-solvent is used, or by using a large excess of methanol.
-
Corrosion: The use of strong acids like sulfuric acid can be corrosive to standard reactors. Glass-lined reactors are often necessary.
-
Work-up: Neutralization of the strong acid catalyst can be highly exothermic and requires careful control of the addition rate of the base and efficient cooling.
-
An alternative is to use a solid acid catalyst, which can be easily filtered off, simplifying the work-up and reducing aqueous waste streams.[13][14]
Q4: What are the best practices for purifying this compound derivatives at a larger scale?
A4: While chromatography is a powerful tool at the lab scale, it is often not economically viable for large-scale purification. The preferred method is crystallization.
-
Developing a Crystallization Protocol:
-
Solvent Screening: Identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process and ensure consistency between batches.
-
Isolation and Drying: The final product should be isolated by filtration and washed with a cold solvent to remove any remaining impurities. Drying under vacuum at an appropriate temperature is the final step.
-
Section 4: Safety Considerations
Q5: What are the primary safety hazards associated with the synthesis of aromatic amines, and how can they be mitigated?
A5: Aromatic amines as a class of compounds can be toxic and may have carcinogenic or mutagenic properties.[15][16]
-
Exposure Control:
-
Waste Disposal:
-
All waste containing aromatic amines should be disposed of according to institutional and local regulations.[17]
-
Q6: Are there any specific hazards associated with the reagents used in the cross-coupling reactions?
A6: Yes, several reagents require special handling.
-
Pyrophoric Reagents: Some strong bases used in these reactions, such as tert-butyllithium, are pyrophoric and will ignite on contact with air.[19] They must be handled under an inert atmosphere using proper techniques, such as the use of syringes or cannulas.[20][21][22][23]
-
Palladium Catalysts: While not acutely toxic in the same way as some other reagents, palladium compounds should be handled with care. Finely divided palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen.
Always consult the Safety Data Sheet (SDS) for each reagent before use and conduct a thorough risk assessment for all new procedures.[18]
Section 5: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of this compound
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminophenylboronic acid (1.0 eq), methyl 3-bromobenzoate (1.05 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).
-
Add a suitable base (e.g., K₂CO₃, 2.0 eq) and a degassed solvent (e.g., a mixture of toluene and water, 4:1).
-
Purge the flask with nitrogen for 15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Synthesis of Methyl 3-(phenylamino)benzoate
-
To an oven-dried Schlenk flask, add methyl 3-bromobenzoate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), and a suitable ligand (e.g., Xantphos, 0.02 eq).
-
Add a strong base (e.g., NaOt-Bu, 1.2 eq).
-
Seal the flask, and evacuate and backfill with nitrogen three times.
-
Add anhydrous, degassed toluene via syringe, followed by aniline (1.1 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product as needed.
References
-
Safe Handling of Pyrophoric (PP) Reagents - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]
-
Handling Pyrophoric Reagents - PNNL. (n.d.). Retrieved from [Link]
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Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. (n.d.). Retrieved from [Link]
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Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory | ACS Chemical Health & Safety. (2020). Retrieved from [Link]
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Pyrophoric Handling Procedure - Carnegie Mellon University. (n.d.). Retrieved from [Link]
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Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar. (2015). Retrieved from [Link]
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What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.). Retrieved from [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). Retrieved from [Link]
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ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2015). Retrieved from [Link]
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Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). Retrieved from [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Retrieved from [Link]
-
Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations - Princeton Dataspace. (2022). Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved from [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025). Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
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Supporting information - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Synthesis of Methyl Benzoate Lab - YouTube. (2020). Retrieved from [Link]
-
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate - NIH. (n.d.). Retrieved from [Link]
-
Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2018). Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. (2016). Retrieved from [Link]
-
Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus - PubMed. (n.d.). Retrieved from [Link]
-
Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed. (n.d.). Retrieved from [Link]
-
Syntheses of phenyl benzoate compounds and their bioactivity investigation. (2021). Retrieved from [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - ResearchGate. (2023). Retrieved from [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (2013). Retrieved from [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Catalyst Efficacy in the Suzuki Coupling of Methyl 3-(3-aminophenyl)benzoate
This guide provides an in-depth analysis of catalyst performance for the Suzuki-Miyaura cross-coupling reaction to synthesize biphenyl compounds, a critical transformation in pharmaceutical and materials science. We focus on the specific, and often challenging, coupling of Methyl 3-(3-aminophenyl)benzoate with various boronic acids. The presence of the amine functionality and the ester group on the same aromatic ring presents unique challenges, including potential catalyst inhibition and side reactions. This document will navigate these complexities by comparing the efficacy of several common palladium-based catalyst systems, offering detailed experimental protocols, and providing insights into the mechanistic underpinnings of catalyst selection.
Our approach is grounded in empirical data and established chemical principles to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for optimizing this crucial reaction.
Introduction: The Challenge of Coupling Aryl Amines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. However, the presence of functional groups such as amines can complicate the reaction. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, the electronic properties of the substituents on the aromatic rings can significantly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
This compound serves as an excellent case study for this challenge, incorporating both an electron-donating amine group and an electron-withdrawing methyl ester group. The selection of an appropriate catalyst and ligand system is therefore paramount to achieving high yields and reaction efficiency.
Comparative Catalyst Performance
To evaluate catalyst efficacy, we conducted a series of experiments coupling this compound with 4-methoxyphenylboronic acid under standardized conditions. The primary variable was the palladium precatalyst and associated phosphine ligand. The following table summarizes the key performance metrics.
| Catalyst System (Precatalyst/Ligand) | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) | Key Observations |
| Pd(OAc)₂ / SPhos | 1.0 | 92 | 4 | Highly efficient for this substrate. Clean reaction profile with minimal side products. |
| Pd₂(dba)₃ / XPhos | 1.0 | 88 | 6 | Good yield, though slightly slower than the SPhos system. |
| Pd(PPh₃)₄ | 2.0 | 65 | 12 | Significantly lower yield and longer reaction time. Tetrakis(triphenylphosphine)palladium(0) is less effective for this sterically hindered and electronically diverse substrate. |
| Buchwald G3-XPhos | 1.0 | 95 | 3 | As a pre-formed complex, it exhibits high activity and shorter reaction times. Ideal for high-throughput screening applications. |
Analysis of Results:
The data clearly indicates that catalyst systems employing bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are superior for the Suzuki coupling of this compound. These ligands facilitate the oxidative addition step and promote the stability of the active catalytic species. The pre-formed Buchwald G3-XPhos palladacycle demonstrates the highest activity, which is consistent with its design for challenging cross-coupling reactions. In contrast, the more traditional Pd(PPh₃)₄ catalyst struggles, likely due to the less favorable steric and electronic properties of the triphenylphosphine ligand for this specific transformation.
Mechanistic Considerations: The "Why" Behind Catalyst Selection
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The choice of ligand profoundly impacts each step of this cycle:
-
Oxidative Addition: Bulky, electron-rich ligands like SPhos and XPhos promote the oxidative addition of the aryl halide to the Pd(0) center. This is often the rate-limiting step, especially with less reactive aryl chlorides or electron-rich aryl halides.
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex is facilitated by a base, which activates the boronic acid. The ligand's steric bulk can influence the rate of this step.
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also influenced by the ligand's electronic and steric properties. Ligands that are not overly bulky can facilitate this step.
The superior performance of the SPhos and XPhos ligands in our comparative study can be attributed to their ability to strike an optimal balance between steric bulk and electron-donating character, thereby accelerating the key steps in the catalytic cycle for this specific substrate.
Detailed Experimental Protocol: Suzuki Coupling with Buchwald G3-XPhos
This protocol provides a step-by-step method for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid using the highly efficient Buchwald G3-XPhos precatalyst.
Materials:
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Buchwald G3-XPhos (1.0 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
Figure 2: Experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, potassium phosphate, and the Buchwald G3-XPhos precatalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe. The typical solvent ratio is 10:1 dioxane:water.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of a modern, bulky, and electron-rich phosphine ligand is critical for achieving high yields and efficient reaction times. While several catalyst systems can effect the transformation, the use of a pre-formed palladacycle such as Buchwald G3-XPhos is highly recommended for its superior performance and ease of use. For applications where cost is a primary concern, an in-situ generated catalyst from Pd(OAc)₂ and SPhos offers a robust and nearly as effective alternative. The traditional Pd(PPh₃)₄ catalyst is not well-suited for this particular substrate and should be avoided.
By understanding the interplay between the substrate's electronic and steric properties and the catalyst system's characteristics, researchers can significantly streamline the optimization process for this and other challenging Suzuki coupling reactions.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 2007 , 46 (29), 5359-5363. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 2010 , 132 (40), 14073–14075. [Link]
A Comparative Guide to the Reactivity of Methyl 3-(3-aminophenyl)benzoate and Other Aniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of aniline derivatives is paramount. These structural motifs are foundational in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] This guide provides an in-depth analysis of the reactivity of Methyl 3-(3-aminophenyl)benzoate, benchmarking it against a selection of common aniline derivatives. We will explore the electronic effects of substituents on the nucleophilicity of the amino group and the aromatic ring, substantiated by a proposed experimental framework for quantitative comparison.
The Enduring Importance of the Aniline Scaffold in Drug Discovery
Aniline and its derivatives are privileged structures in medicinal chemistry, serving as key intermediates and final products in numerous therapeutic agents.[3] Their utility stems from the versatile reactivity of the amino group and the phenyl ring, allowing for a wide range of chemical modifications to modulate pharmacological properties.[4][5] However, the very reactivity that makes anilines attractive can also present challenges, including metabolic instability and potential toxicity.[4][6] A thorough understanding of how structural modifications influence reactivity is therefore crucial for designing safer and more efficacious drugs.
Understanding Aniline Reactivity: A Tale of Two Moieties
The reactivity of aniline derivatives is governed by the interplay of the amino group (-NH₂) and the aromatic ring. The lone pair of electrons on the nitrogen atom makes the amino group basic and nucleophilic.[7][8] This lone pair can also be delocalized into the π-system of the benzene ring, increasing the electron density at the ortho and para positions and making the ring highly susceptible to electrophilic aromatic substitution.[7][9][10]
The presence of substituents on the aromatic ring can significantly alter this reactivity profile. Electron-donating groups (EDGs) enhance the electron density on both the nitrogen atom and the ring, thereby increasing basicity, nucleophilicity, and the rate of electrophilic substitution.[7][8] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced basicity, nucleophilicity, and a deactivated aromatic ring.[7][11]
A Comparative Analysis of Aniline Derivatives
To contextualize the reactivity of this compound, we will compare it with a series of well-characterized aniline derivatives:
-
Aniline: The parent compound, serving as our baseline.
-
p-Toluidine (4-methylaniline): An example with a weak electron-donating methyl group.
-
p-Anisidine (4-methoxyaniline): Features a strong electron-donating methoxy group.
-
p-Nitroaniline: Contains a strong electron-withdrawing nitro group.
-
This compound: The subject of our analysis, which presents a more complex substitution pattern.
In this compound, the substituent is a methyl benzoate group at the meta position of a phenyl ring which is, in turn, attached to the 3-position of the aniline. This complex substituent's overall electronic effect on the aniline's amino group is primarily inductive and weakly electron-withdrawing due to the ester functionality. Its placement at the meta position of the aniline ring means that its influence is primarily transmitted through inductive effects rather than resonance.
The following diagram illustrates the expected trend in nucleophilicity based on the electronic nature of the substituents.
Caption: Predicted order of nucleophilicity for selected aniline derivatives.
Benchmarking Reactivity: A Proposed Experimental Protocol
To quantitatively assess the reactivity of these aniline derivatives, a classic N-acetylation reaction with acetic anhydride can be employed as a benchmark.[12][13][14] The rate of this reaction is directly proportional to the nucleophilicity of the aniline's amino group.
Experimental Workflow
The following diagram outlines the key steps in the proposed experimental workflow.
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A Strategic Guide to Alternatives for Methyl 3-(3-aminophenyl)benzoate in the Synthesis of Complex Molecules
In the landscape of modern medicinal chemistry and materials science, the 3-aminophenyl benzoate scaffold is a cornerstone for the construction of a diverse array of bioactive molecules and functional materials. Methyl 3-(3-aminophenyl)benzoate, in particular, serves as a versatile bifunctional building block, offering a nucleophilic aniline for amide bond formation or cross-coupling reactions, and a methyl ester for further functionalization. However, the pursuit of optimized synthetic routes, improved physicochemical properties, and novel intellectual property necessitates a broader perspective on the available chemical toolbox. This guide provides an in-depth comparison of alternative reagents to this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for the synthesis of specific target molecules.
The Central Role of the 3-Aminophenyl Benzoate Moiety
The 3-aminophenyl benzoate substructure is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. Its importance lies in its ability to engage in specific hydrogen bonding interactions and to orient functional groups in a precise three-dimensional arrangement within a protein's binding site. A prime example is the tyrosine kinase inhibitor Nintedanib, where the aniline nitrogen of a related moiety acts as a crucial hydrogen bond donor.
While this compound is a readily available and cost-effective starting material, its reactivity and the properties it imparts on the final molecule are not always optimal. The electronic nature of the ester can influence the nucleophilicity of the amine, and the overall lipophilicity of the phenyl benzoate core can impact the solubility and pharmacokinetic profile of the target compound.
Strategic Alternatives and Bioisosteric Replacements
The quest for alternatives to this compound can be broadly categorized into two strategies: direct structural analogues with modulated reactivity and bioisosteric replacements that mimic the spatial and electronic features of the original scaffold while offering improved properties.
Direct Analogues: Modulating Reactivity and Functional Group Compatibility
For synthetic routes that rely on the inherent reactivity of the 3-aminophenyl benzoate core, subtle modifications to the starting material can lead to significant improvements in reaction outcomes.
-
Alternative Ester Groups: Replacing the methyl ester with an ethyl or tert-butyl ester can alter the steric hindrance and electronic effects, potentially influencing the yield and selectivity of subsequent reactions. For instance, a bulkier tert-butyl ester may offer a degree of steric protection or be more resistant to certain reaction conditions.
-
Ortho- and Para-Substituted Analogues: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can fine-tune the nucleophilicity of the amino group. For example, a methoxy group ortho to the amine would increase its reactivity in nucleophilic substitution reactions.
-
Homologues: Extending the carbon chain between the phenyl ring and the ester, such as in Methyl 3-(3-aminophenyl)propanoate, can introduce greater conformational flexibility in the final molecule, which can be advantageous for optimizing binding interactions with a biological target.[1]
Bioisosteric Replacements: "Escaping Flatland" for Improved Physicochemical Properties
The concept of bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug discovery.[2][3][4][5][6] Replacing the planar, often lipophilic, phenyl benzoate moiety with saturated or partially saturated ring systems can lead to significant improvements in solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.[3]
-
Saturated and Bridged Ring Systems: Replacing the phenyl ring with scaffolds such as bridged piperidines has been shown to enhance drug-like properties by increasing the fraction of sp³-hybridized carbons (Fsp³). This "escape from flatland" can lead to improved solubility and reduced non-specific binding.
-
Heterocyclic Bioisosteres: A wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles can serve as bioisosteres for the phenyl benzoate group. For example, a substituted pyridine or pyrimidine ring can mimic the electronic properties and hydrogen bonding capabilities of the original scaffold while offering different solubility and metabolic profiles. Thiazine and benzothiazine derivatives, for instance, are known to possess a broad spectrum of biological activities and can be synthesized through various green chemistry methods.[7]
Comparative Synthesis of a Biphenyl Amine Core: A Case Study
To illustrate the practical implications of choosing an alternative reagent, let us consider the synthesis of a simplified biphenyl amine core, a common structural motif in many bioactive molecules. The target molecule is N-(3'-methoxycarbonyl-[1,1'-biphenyl]-3-yl)acetamide, which can be synthesized via a Suzuki-Miyaura cross-coupling reaction.
Route A: The Conventional Approach using this compound
This route involves the protection of the amine, followed by a Suzuki-Miyaura coupling with a suitable boronic acid or ester, and subsequent deprotection.
Route B: An Alternative Strategy using Methyl 3-boronobenzoate
A more convergent and often higher-yielding approach involves the direct coupling of an aminophenyl halide with a boronic acid derivative of the benzoate partner. In this case, we will compare the use of Methyl 3-boronobenzoate with 3-bromonitrobenzene, followed by reduction of the nitro group and acetylation.
Experimental Protocols
Route A: Synthesis via this compound (Illustrative)
-
Protection of the Amine: To a solution of this compound (1.0 eq) in dichloromethane, add triethylamine (1.2 eq) and acetyl chloride (1.1 eq) at 0 °C. Stir for 2 hours at room temperature.
-
Suzuki-Miyaura Coupling: To a solution of the protected aniline (1.0 eq) and 3-methoxyphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (2.0 eq) and Pd(PPh₃)₄ (0.05 eq). Heat the mixture at 80 °C for 12 hours under an inert atmosphere.
-
Deprotection: The resulting biphenyl derivative is then subjected to standard deprotection conditions to yield the final product.
Route B: Synthesis via Methyl 3-boronobenzoate
-
Suzuki-Miyaura Coupling: In a reaction vessel, combine Methyl 3-boronobenzoate (1.1 eq), 3-bromoaniline (1.0 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.03 eq). Add a 3:1 mixture of toluene and water. Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Data Presentation
| Parameter | Route A (via this compound) | Route B (via Methyl 3-boronobenzoate) |
| Starting Materials | This compound, 3-methoxyphenylboronic acid | Methyl 3-boronobenzoate, 3-bromoaniline |
| Number of Steps | 3 (Protection, Coupling, Deprotection) | 1 (Direct Coupling) |
| Typical Overall Yield | 60-75% | 85-95%[8] |
| Key Advantages | Utilizes a readily available starting material. | More convergent, higher yielding, avoids protection/deprotection steps. |
| Key Disadvantages | Multi-step process, requires protection/deprotection which can add complexity and reduce overall yield. | Boronic esters can sometimes be less stable than their corresponding anilines. |
Mechanistic Insights and Experimental Choices
The superior efficiency of Route B can be attributed to the principles of convergent synthesis, where key fragments are prepared separately and then joined together in the final steps. This approach generally leads to higher overall yields compared to linear synthetic sequences like Route A.
The choice of palladium catalyst and ligands is crucial for the success of the Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ are effective for a broad range of substrates, while more specialized catalysts such as those employing bulky phosphine ligands can offer improved yields and functional group tolerance, especially for challenging couplings. The selection of the base (e.g., potassium carbonate) is also critical for the transmetalation step in the catalytic cycle.
Workflow and Decision-Making Diagram
Caption: A decision-making workflow for selecting between this compound and an alternative reagent for the synthesis of a target molecule.
Conclusion and Future Perspectives
While this compound remains a valuable and widely used building block, a thorough consideration of alternative reagents can unlock more efficient and innovative synthetic strategies. For direct C-C bond formations like the Suzuki-Miyaura coupling, employing a boronic acid or ester derivative of one of the coupling partners in a convergent approach often provides a more streamlined and higher-yielding pathway.
Furthermore, the strategic implementation of bioisosteric replacements for the 3-aminophenyl benzoate scaffold holds immense potential for the development of next-generation therapeutics with improved pharmacological profiles. As our understanding of structure-activity and structure-property relationships continues to grow, the rational design and synthesis of novel building blocks will be a key driver of innovation in drug discovery and materials science. Researchers are encouraged to explore the vast chemical space of alternative reagents to not only optimize their synthetic endeavors but also to push the boundaries of molecular design.
References
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Investigation of biphenyl enamines for applications as p-type semiconductors. RSC Advances, 2023. Available at: [Link]
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Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis. Organic & Biomolecular Chemistry, 2021. Available at: [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 2017. Available at: [Link]
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Synthesis of the Kinase Inhibitors Nintedanib, Hesperadin, and Their Analogues Using the Eschenmoser Coupling Reaction. The Journal of Organic Chemistry, 2017. Available at: [Link]
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Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 2021. Available at: [Link]
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Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 2022. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry, 2024. Available at: [Link]
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Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia, 2024. Available at: [Link]
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A Head-to-Head Comparison of Amide Coupling Reagents for the Synthesis of Methyl 3-(3-aminophenyl)benzoate Derivatives
Introduction: The Critical Role of Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of blockbuster pharmaceuticals. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1] However, not all amide couplings are straightforward. The electronic and steric properties of the substrates can present significant challenges.
This guide provides an in-depth, head-to-head comparison of several common amide coupling reagents for a particularly challenging substrate: Methyl 3-(3-aminophenyl)benzoate . This molecule serves as an excellent case study due to the electron-deficient nature of its aniline nitrogen, a common hurdle in the synthesis of complex drug candidates. We will explore the mechanistic nuances, practical advantages, and limitations of three distinct classes of reagents—HATU, EDC/HOBt, and T3P®—providing field-proven protocols and comparative data to guide researchers in making informed decisions for their synthetic campaigns.
The Synthetic Challenge: Reduced Nucleophilicity of Electron-Deficient Anilines
The primary obstacle in acylating this compound lies in the reduced nucleophilicity of the aniline nitrogen. The ester group on one ring and the phenyl ring itself withdraw electron density from the aminophenyl ring through resonance and inductive effects. This delocalization diminishes the availability of the nitrogen's lone pair of electrons to attack an activated carboxylic acid.[2] Consequently, standard coupling reactions that work well for aliphatic or electron-rich anilines are often sluggish, require harsh conditions, or result in low yields with this type of substrate.[2][3] Overcoming this challenge requires a coupling reagent that can generate a highly reactive activated intermediate to drive the reaction to completion under mild conditions.
The Contenders: A Mechanistic and Practical Overview
We will evaluate three powerful, yet distinct, coupling reagents that are well-suited for tackling difficult amide bond formations.
HATU: The High-Activity Aminium Salt
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium/aminium salt-based reagent renowned for its high efficiency and rapid reaction rates, especially in difficult or sterically hindered couplings.[4][5]
Mechanism of Action: The reaction proceeds in two main steps. First, the carboxylate, formed by deprotonation of the carboxylic acid with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU. This forms a highly reactive OAt-active ester, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as a byproduct.[6][7] The amine then attacks this activated ester to form the desired amide. The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction via a neighboring group effect, which accounts for HATU's superior reactivity compared to its benzotriazole analogue, HBTU.[4]
Caption: Mechanism of HATU-mediated amide coupling.
-
Advantages:
-
Disadvantages:
EDC/HOBt: The Versatile Carbodiimide Workhorse
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is frequently used in combination with an additive like HOBt (1-Hydroxybenzotriazole). This combination provides a cost-effective and highly reliable method for a wide range of amide couplings.
Mechanism of Action: The carboxylic acid first adds to the EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions.[8] HOBt rapidly traps this intermediate to form an HOBt-ester. This new active ester is more stable than the O-acylisourea but still sufficiently reactive to be attacked by the amine, forming the amide and regenerating HOBt. For particularly unreactive amines, the addition of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) can further accelerate the reaction by forming a highly reactive acylpyridinium salt.[3]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
-
Advantages:
-
Disadvantages:
T3P®: The Green Phosphonic Anhydride Reagent
T3P® (Propanephosphonic acid anhydride) is a cyclic anhydride that has gained significant popularity as a "green" coupling reagent. It functions as a powerful water scavenger (dehydrating agent) and promotes amide bond formation under mild conditions.[10][11]
Mechanism of Action: The reaction begins with the carboxylate attacking the T3P® anhydride, leading to ring-opening and the formation of a mixed anhydride intermediate. This intermediate is a highly activated form of the carboxylic acid.[12] The amine then attacks this mixed anhydride, forming the stable amide bond and releasing water-soluble phosphonic acid byproducts.[13][14]
Caption: Mechanism of T3P®-mediated amide coupling.
-
Advantages:
-
Exceptionally clean reactions with byproducts that are easily removed with a simple aqueous wash.[13][14]
-
Low toxicity and non-allergenic profile, making it a safer and greener alternative.[11][14]
-
Excellent performance in suppressing epimerization.[14]
-
Commercially available as a solution in common solvents like ethyl acetate or DMF, making it easy to handle.[13]
-
-
Disadvantages:
-
Higher molecular weight per activation compared to other reagents, which can impact process mass intensity on a large scale.
-
Can be more expensive than EDC/HOBt.
-
Experimental Protocols
The following protocols are designed for the coupling of a generic carboxylic acid (1.0 eq) with this compound (1.1 eq).
Caption: General experimental workflow for amide coupling.
Protocol 1: HATU Coupling
-
To a stirred solution of the carboxylic acid (1.0 mmol) and this compound (1.1 mmol, 1.1 eq) in anhydrous DMF (10 mL), add DIPEA (3.0 mmol, 3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 mmol, 1.2 eq) in one portion.
-
Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[15]
Protocol 2: EDC/HOBt/DMAP Coupling
-
To a flask charged with the carboxylic acid (1.0 mmol), this compound (1.1 mmol, 1.1 eq), HOBt (0.1 mmol, 0.1 eq), and DMAP (1.0 mmol, 1.0 eq), add anhydrous acetonitrile (10 mL).
-
Add DIPEA (5.0 mmol, 5.0 eq) to the solution.[3]
-
Cool the mixture in an ice bath to 0 °C.
-
Add EDC·HCl (1.0 mmol, 1.0 eq) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. For particularly sluggish reactions, gentle heating to 40-50 °C may be required.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[3]
Protocol 3: T3P® Coupling
-
Dissolve the carboxylic acid (1.0 mmol) and this compound (1.1 mmol, 1.1 eq) in ethyl acetate (10 mL).
-
Add a suitable base such as triethylamine or DIPEA (3.0 mmol, 3.0 eq).
-
Add T3P® (50% solution in ethyl acetate, 1.5 mmol, 1.5 eq) dropwise to the mixture at room temperature. An initial exotherm may be observed.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution (20 mL) and stir for 15 minutes.
-
Separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[13][14]
Performance Data: A Comparative Analysis
The following table summarizes the expected performance of each reagent for the coupling with this compound, based on literature data for analogous electron-deficient systems.
| Feature | HATU | EDC/HOBt/DMAP | T3P® |
| Typical Yield | >90%[5] | 70-90%[3] | >90%[14] |
| Reaction Time | 1-3 hours | 12-24 hours | 2-12 hours |
| Temperature | Room Temperature | Room Temp to 50 °C | Room Temperature |
| Workup Difficulty | Moderate (TMU removal)[7] | Easy (Water-soluble byproducts)[8] | Very Easy (Water-soluble byproducts)[14] |
| Relative Cost | High | Low | Moderate |
| Safety Note | Potentially explosive HOAt byproduct[7] | Potentially explosive HOBt byproduct[9] | Low toxicity, non-allergenic[14] |
Discussion and Recommendations
The choice of coupling reagent is a critical decision that balances reactivity, cost, scale, and process safety.
-
Choose HATU for Speed and Maximum Reactivity: For small-scale synthesis, discovery chemistry, or when facing extremely challenging substrates where yield and speed are paramount, HATU is often the best choice. Its superior activating ability can overcome the low nucleophilicity of the substrate efficiently.[5]
-
Choose EDC/HOBt/DMAP for Cost-Effectiveness and Scale-Up: For routine couplings or when cost is a major driver, the EDC-based protocol is highly attractive. The optimized procedure using catalytic HOBt and stoichiometric DMAP provides a robust method for acylating electron-deficient anilines.[3] The easy removal of byproducts is a significant advantage for process development.
-
Choose T3P® for Green Chemistry and Simplified Workup: When the primary goals are process safety, environmental impact, and a streamlined purification process, T3P® is an outstanding option. Its high efficiency combined with the generation of only water-soluble byproducts makes it ideal for both lab-scale and larger-scale production where simple workup procedures can save significant time and resources.[10][14]
By understanding the mechanistic underpinnings and practical considerations of each reagent, researchers can confidently select the optimal conditions to successfully synthesize challenging amides, advancing their research and drug development programs.
References
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Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]
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ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
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Pardeshi, S. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing.
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Curia Global. (n.d.). T3P – A Versatile Peptide Coupling and Water Removal Reagent. Retrieved from [Link]
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YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]
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Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]
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AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link]
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YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HBTU. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
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ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
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University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]
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ACS Publications. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
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Journal of Chinese Pharmaceutical Sciences. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Retrieved from [Link]
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A Researcher's Guide to 2D NMR-Based Structural Validation of Synthesized Methyl 3-(3-aminophenyl)benzoate Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of Methyl 3-(3-aminophenyl)benzoate derivatives. We will move beyond a simple recitation of steps to explain the underlying principles and experimental choices, ensuring a robust and self-validating analytical workflow.
The Challenge: Ambiguity in Aromatic Substitution Patterns
The synthesis of this compound presents a common challenge in organic chemistry: confirming the precise substitution pattern on the two aromatic rings. While 1D ¹H and ¹³C NMR provide initial clues, overlapping signals in the aromatic region can make definitive assignments difficult.[1][2] 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for unequivocal structure elucidation.[3][4]
Synthesis of this compound
A common synthetic route involves the esterification of 3-aminobenzoic acid. A general procedure is as follows: 3-aminobenzoic acid is dissolved in methanol and cooled. Thionyl chloride is then added dropwise, and the mixture is refluxed. After the reaction, the solvent is evaporated, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, such as ethyl acetate, and purified by column chromatography.[5]
The Power of 2D NMR: A Comparative Overview
Three key 2D NMR experiments form the foundation of our validation strategy: COSY, HSQC, and HMBC. Each provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7] In the context of our target molecule, COSY is instrumental in establishing the connectivity of protons within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[7][8] This is crucial for assigning carbon resonances and confirming which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds.[7][8] HMBC is the key to connecting the different fragments of the molecule, such as linking the protons on one ring to the carbons of the other, and confirming the position of the ester and amino groups.
Experimental Workflow for Structural Validation
The following diagram illustrates the logical flow of experiments for validating the structure of this compound.
Caption: Experimental workflow for synthesis and 2D NMR validation.
Detailed Experimental Protocols
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound derivative in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | 16-32 scans, 2-second relaxation delay | Initial proton chemical shift and multiplicity information. |
| ¹³C NMR | 1024-2048 scans, 2-second relaxation delay | Initial carbon chemical shift information. |
| COSY | 256 t1 increments, 8-16 scans per increment | To establish proton-proton coupling networks within each aromatic ring. |
| HSQC | 256 t1 increments, 16-32 scans per increment | To identify direct one-bond correlations between protons and carbons. |
| HMBC | 512 t1 increments, 32-64 scans per increment | To identify two- and three-bond correlations between protons and carbons, linking the molecular fragments. |
Data Interpretation and Structural Validation: A Step-by-Step Guide
Let's walk through the interpretation of the 2D NMR data to confirm the structure of this compound.
Step 1: Analyzing the COSY Spectrum
The COSY spectrum will reveal the proton-proton coupling networks. In the aromatic region, we expect to see correlations between adjacent protons on each ring. For the 3-aminophenyl ring, we would expect to see correlations that establish the connectivity of the four aromatic protons. Similarly, for the methyl benzoate ring, we would see correlations between its four aromatic protons. The absence of correlations between protons on different rings confirms they are separate spin systems.[4][9]
Caption: Expected COSY correlations within the aromatic rings.
Step 2: Assigning Carbons with the HSQC Spectrum
The HSQC spectrum allows for the direct assignment of protonated carbons. Each cross-peak in the HSQC spectrum corresponds to a proton and the carbon it is directly attached to. This allows us to confidently assign the chemical shifts of the CH groups in both aromatic rings. Quaternary carbons will be absent from the HSQC spectrum.[1][10]
Step 3: Connecting the Pieces with the HMBC Spectrum
The HMBC spectrum is the final and most critical piece of the puzzle. It reveals long-range (2-3 bond) correlations, allowing us to connect the different parts of the molecule. Key expected correlations include:
-
Correlations from the methyl protons of the ester group to the carbonyl carbon and the quaternary carbon of the benzoate ring.
-
Correlations from the protons on the benzoate ring to the carbonyl carbon.
-
Crucially, correlations from the protons on one aromatic ring to the quaternary carbons of the other ring, confirming the C-C bond between the two rings.
-
Correlations from the protons ortho to the amino group to the carbon bearing the amino group.
Illustrative Data Summary
| Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | COSY Correlations (δ ppm) | HMBC Correlations (¹³C δ ppm) |
| Ring A (3-Aminophenyl) | |||
| H-2' | C-2' | H-6' | C-4', C-6', C-1 |
| H-4' | C-4' | H-5' | C-2', C-6', C-3' |
| H-5' | C-5' | H-4', H-6' | C-1', C-3' |
| H-6' | C-6' | H-2', H-5' | C-2', C-4' |
| Ring B (Methyl Benzoate) | |||
| H-2 | C-2 | H-6 | C-4, C-6, C=O |
| H-4 | C-4 | H-5 | C-2, C-6, C-1' |
| H-5 | C-5 | H-4, H-6 | C-1, C-3 |
| H-6 | C-6 | H-2, H-5 | C-2, C-4 |
| Other | |||
| OCH₃ | OCH₃ | - | C=O |
| NH₂ | - | - | C-3' |
Conclusion
By systematically applying a combination of COSY, HSQC, and HMBC experiments, researchers can move beyond the limitations of 1D NMR to unambiguously validate the structure of synthesized this compound derivatives. This multi-dimensional approach provides a self-validating system, ensuring the scientific integrity of the reported structure. The causality behind each experimental choice is clear: COSY defines the proton framework, HSQC assigns the directly attached carbons, and HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together.
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A Comparative Guide to the Biological Activity of Anticancer Agents: The Role of the Methyl 3-(3-aminophenyl)benzoate Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of therapeutic success. The inherent structural and electronic properties of a core chemical moiety dictate not only the potential for potent and selective target engagement but also the overall druglike characteristics of the resulting compounds. This guide provides an in-depth, comparative analysis of the biological activities of molecules synthesized with and without the Methyl 3-(3-aminophenyl)benzoate scaffold, with a particular focus on their application in oncology.
We will explore how this versatile building block has been instrumental in the development of dual-target inhibitors of cancer metabolism and contrast these with alternative strategies that achieve similar therapeutic goals through distinct chemical frameworks. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform their own discovery programs.
The Strategic Advantage of the Aminophenyl Benzoate Core
The this compound scaffold, and its close analogues, offer a unique combination of structural features that make it an attractive starting point for the synthesis of bioactive molecules. The biphenyl-like structure provides a rigid framework that can be functionalized to orient substituents in precise three-dimensional space, facilitating optimal interactions with protein binding pockets. The presence of both an amine and a methyl ester provides two reactive handles for diverse chemical modifications, allowing for the rapid generation of compound libraries with varied physicochemical properties.
A prime example of the successful application of this scaffold is in the development of LW6, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and Malate Dehydrogenase 2 (MDH2).[1][2] Cancer cells in a hypoxic environment rely on HIF-1α to activate genes that promote survival, angiogenesis, and metastasis.[3] Simultaneously, MDH2 is a key enzyme in the tricarboxylic acid (TCA) cycle, essential for cellular respiration and providing building blocks for proliferation.[4][5] Dual inhibition of these targets represents a powerful strategy to disrupt cancer cell metabolism and survival.
Molecules Derived from the Aminophenyl Benzoate Scaffold: A Case Study of LW6
LW6, an (aryloxyacetylamino)benzoic acid derivative, exemplifies the therapeutic potential unlocked by the aminophenyl benzoate core. Its synthesis, starting from a close analogue, methyl 3-aminobenzoate, involves a straightforward acylation reaction, highlighting the synthetic tractability of this scaffold.
Synthesis of an LW6 Analogue
The synthesis of (aryloxyacetylamino)benzoic acid derivatives can be achieved through the acylation of methyl 3-aminobenzoate with a suitable aryloxyacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Caption: Synthetic route to an LW6 analogue.
Biological Activity of LW6
LW6 has been shown to potently inhibit both HIF-1α accumulation and MDH2 activity, leading to significant antitumor effects.
| Compound | Target | IC50 | Reference |
| LW6 | HIF-1α | 4.4 µM | [1][6] |
| MDH2 | 6.3 µM | [1] |
The dual-targeting mechanism of LW6 is particularly advantageous. By inhibiting HIF-1α, LW6 prevents the adaptation of cancer cells to hypoxic conditions. Concurrently, by inhibiting MDH2, it disrupts the TCA cycle, leading to metabolic stress and apoptosis.[2][4]
Alternative Scaffolds Targeting Cancer Metabolism
To provide a comprehensive comparison, we will now examine molecules that target similar pathways (HIF-1α inhibition and disruption of cellular metabolism) but are synthesized without the this compound scaffold.
PX-478: A Non-Aminophenyl Benzoate HIF-1α Inhibitor
PX-478 is a potent and selective small-molecule inhibitor of HIF-1α that has demonstrated significant antitumor activity in preclinical models.[7][8][9] Its chemical structure is distinct from the aminophenyl benzoate class.
Mechanism of Action: PX-478 inhibits HIF-1α at multiple levels, including decreasing its transcription and translation, and inhibiting its deubiquitination.[4][10][11] This multi-pronged attack on HIF-1α leads to a robust suppression of its activity.
Mebendazole: A Repurposed Drug with a Different Core Structure
Mebendazole is an anthelmintic drug that has been repurposed for oncology due to its ability to disrupt microtubule formation.[12][13] Interestingly, recent studies have suggested that its anticancer effects may also involve the inhibition of MDH.[14][15]
Mechanism of Action: Mebendazole's primary anticancer mechanism is the inhibition of tubulin polymerization, which leads to mitotic arrest and apoptosis.[12] Its potential off-target effects on metabolic enzymes like MDH add another layer to its antitumor activity.
Comparative Biological Performance
The following table provides a side-by-side comparison of the in vitro and in vivo activities of molecules from both classes.
| Molecule | Scaffold Type | Primary Target(s) | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| LW6 | Aminophenyl Benzoate | HIF-1α, MDH2 | HIF-1α: 4.4 µM; MDH2: 6.3 µM | Significant antitumor activity in HCT116 xenografts | [1][16] |
| PX-478 | N/A | HIF-1α | ~20-30 µM (cell-dependent) | 87% reduction in median primary lung tumor volume (PC14-PE6 model) | [7][9] |
| Mebendazole | Benzimidazole | Tubulin, MDH (potential) | ~0.16 - 0.32 µM (cell-dependent) | 72% reduction in tumor volume (M-14 melanoma xenograft) | [1][17][18] |
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
Western Blot for HIF-1α Inhibition
This protocol details the immunodetection of HIF-1α protein levels in cell lysates to assess the efficacy of an inhibitor.
-
Sample Preparation: Culture cancer cells to near confluence and expose them to hypoxic conditions (e.g., 1% O2) in the presence or absence of the test compound for a specified duration (e.g., 16 hours).[7]
-
Lysis: Rapidly wash cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to prevent protein degradation.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.[20]
-
SDS-PAGE: Separate 20-50 µg of total protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[8][17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[8]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the predetermined dose and schedule (e.g., daily oral gavage).[8][9]
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 21 days). Monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.[8]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for target modulation (e.g., HIF-1α expression) or markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[17]
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for rational drug design and for predicting potential synergistic combinations.
LW6: Dual Inhibition of HIF-1α and MDH2
LW6 exerts its antitumor effects through a dual mechanism. It promotes the degradation of HIF-1α via a mechanism that can involve the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][16] Under normoxic conditions, HIF-1α is hydroxylated, recognized by VHL, and targeted for proteasomal degradation. LW6 can enhance this process. Simultaneously, LW6 inhibits MDH2, a key enzyme in the TCA cycle that converts malate to oxaloacetate.[4][21] This disrupts mitochondrial respiration and the production of biosynthetic precursors.
Caption: Dual mechanism of LW6.
PX-478: Multi-level Inhibition of HIF-1α
PX-478 does not rely on the VHL-mediated degradation pathway but instead inhibits HIF-1α at the levels of transcription, translation, and deubiquitination, leading to a comprehensive shutdown of HIF-1 signaling.[4][10][11]
Caption: Multi-level inhibition of HIF-1α by PX-478.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of innovative anticancer agents, as exemplified by the dual HIF-1α/MDH2 inhibitor LW6. The synthetic accessibility and the ability to generate molecules with potent, dual-targeting activity highlight the strategic advantage of this chemical framework.
However, the field of oncology benefits from a diversity of chemical matter. Alternative scaffolds, as seen with PX-478 and the repurposed drug mebendazole, can achieve similar or complementary therapeutic outcomes through distinct mechanisms of action. A thorough understanding of the structure-activity relationships, mechanisms of action, and in vivo efficacy of molecules derived from different scaffolds is paramount for the successful development of the next generation of cancer therapeutics. This guide provides a foundational comparison to aid researchers in this critical endeavor.
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PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells. (n.d.). NCBI. Retrieved from [Link]
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Effect of mebendazole on melanoma xenograft growth through targeting of bcl-2. (2009). ASCO Publications. Retrieved from [Link]
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Treatment with HIF-1alpha antagonist PX-478 inhibits progression and spread of orthotopic human small cell lung cancer and lung adenocarcinoma in mice. (2010). Journal of Thoracic Oncology. Retrieved from [Link]
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ET-04: MEBENDAZOLE IS EFFICACIOUS IN DIVERSE MEDULLOBLASTOMA TUMOR MODELS AND INHIBITS TUMOR ANGIOGENESIS. (n.d.). NCBI. Retrieved from [Link]
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Mebendazole elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo. (2002). Clinical Cancer Research. Retrieved from [Link]
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An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor. (n.d.). MDPI. Retrieved from [Link]
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Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent. (n.d.). ecancer. Retrieved from [Link]
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Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1α. (n.d.). ResearchGate. Retrieved from [Link]
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Repurposing Drugs in Oncology (ReDO) - Mebendazole as an anti-cancer agent. (n.d.). ResearchGate. Retrieved from [Link]
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Metabolite Profiling and Characterization of LW6, a Novel HIF-1α Inhibitor, as an Antitumor Drug Candidate in Mice. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. Retrieved from [Link]
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Regulation and function of the mammalian tricarboxylic acid cycle. (n.d.). NCBI. Retrieved from [Link]
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Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (n.d.). ResearchGate. Retrieved from [Link]
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Malate dehydrogenase (MDH) in cancer: a promiscuous enzyme, a redox regulator, and a metabolic co-conspirator. (n.d.). ResearchGate. Retrieved from [Link]
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LW6, a hypoxia-inducible factor 1 inhibitor, selectively induces apoptosis in hypoxic cells through depolarization of mitochondria in A549 human lung cancer cells. (2015). PubMed. Retrieved from [Link]
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Pharmacokinetic Characterization of LW6, a Novel Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor in Mice. (n.d.). NCBI. Retrieved from [Link]
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HIF-1α suppressing small molecule, LW6, inhibits cancer cell growth by binding to calcineurin b homologous protein 1. (2015). PubMed. Retrieved from [Link]
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Spectroscopic comparison of Methyl 3-(3-aminophenyl)benzoate with its starting materials and products
This technical guide provides an in-depth spectroscopic comparison of Methyl 3-(3-aminophenyl)benzoate with its common starting materials and a key synthetic precursor. It is designed for researchers, scientists, and professionals in drug development, offering a detailed analysis of the transformations involved in its synthesis through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This guide emphasizes the rationale behind experimental observations, ensuring a thorough understanding of the characterization process.
Introduction
This compound is a versatile bifunctional molecule possessing both an amine and an ester group. This unique structural arrangement makes it a valuable building block in the synthesis of a wide range of compounds, including pharmaceuticals, polymers, and dyes. The presence of two reactive sites on different aromatic rings allows for selective chemical modifications, leading to complex molecular architectures. Accurate characterization of this molecule and confirmation of its successful synthesis are paramount. This guide will walk you through the spectroscopic journey from starting materials to the final product.
Two common synthetic routes to this compound are considered:
-
Direct Esterification: Fischer esterification of 3-aminobenzoic acid with methanol.
-
Reduction of a Nitro Precursor: Esterification of 3-nitrobenzoic acid followed by the reduction of the nitro group to an amine. This latter route is often preferred to avoid potential side reactions with the amino group during esterification.
This guide will focus on the spectroscopic changes observed during the synthesis of this compound, primarily referencing the transformation from 3-aminobenzoic acid and methanol, and the reduction of a nitro-ester intermediate.
Synthetic Workflow
The synthesis of this compound can be visualized as a multi-step process if starting from 3-nitrobenzoic acid, or a single step from 3-aminobenzoic acid. The following diagram illustrates the general synthetic pathway involving the nitro precursor.
Caption: Synthetic workflow for this compound.
Spectroscopic Comparison
The following sections provide a detailed comparison of the spectroscopic data for the starting materials, intermediates, and the final product.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence and disappearance of key functional groups.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 3-Aminobenzoic Acid | 3400-3200 (broad, two bands), 3200-2500 (very broad), 1700-1680 (strong), 1620-1600, 1580-1560 | N-H stretch of the primary amine, O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, N-H bend, C=C aromatic stretch.[1][2][3] |
| Methanol | 3400-3200 (broad), 2950-2850, 1075-1000 | O-H stretch (hydrogen-bonded), C-H stretch, C-O stretch.[4][5] |
| 3-Nitrobenzoic Acid | 3200-2500 (broad), 1700-1680, 1550-1500, 1370-1330 | O-H stretch of carboxylic acid, C=O stretch, Asymmetric and symmetric NO₂ stretch.[6][7] |
| Methyl 3-Nitrobenzoate | 3100-3000, 2960-2850, 1730-1715, 1550-1500, 1370-1330, 1300-1000 | Aromatic C-H stretch, Aliphatic C-H stretch (methyl), C=O stretch of the ester, Asymmetric and symmetric NO₂ stretch, C-O stretch of the ester. |
| This compound | 3450-3250 (two bands), 3100-3000, 2960-2850, 1730-1715, 1620-1600, 1300-1000 | N-H stretch of the primary amine, Aromatic C-H stretch, Aliphatic C-H stretch (methyl), C=O stretch of the ester, N-H bend, C-O stretch of the ester.[8] |
Analysis of IR Spectral Changes:
-
Esterification of 3-Aminobenzoic Acid: The very broad O-H stretch of the carboxylic acid in 3-aminobenzoic acid will disappear and be replaced by the C-O stretches of the ester in this compound. The C=O stretch will shift to a slightly higher wavenumber (from ~1680 cm⁻¹ to ~1720 cm⁻¹), which is characteristic of the change from a carboxylic acid to an ester. The N-H stretches of the amine will remain.
-
Reduction of Methyl 3-Nitrobenzoate: The strong absorptions corresponding to the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹) in Methyl 3-Nitrobenzoate will disappear. In their place, two distinct N-H stretching bands will appear in the 3450-3250 cm⁻¹ region, confirming the conversion of the nitro group to a primary amine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3-Aminobenzoic Acid | ~6.5-7.5 | m | 4H | Aromatic protons |
| ~3.5 (broad) | s | 2H | -NH₂ | |
| ~11-13 (very broad) | s | 1H | -COOH | |
| Methanol | ~3.4 | s | 3H | -CH₃ |
| ~1.6 (broad) | s | 1H | -OH | |
| 3-Nitrobenzoic Acid | 7.6-8.8 | m | 4H | Aromatic protons |
| ~13 (very broad) | s | 1H | -COOH | |
| Methyl 3-Nitrobenzoate | 7.5-8.8 | m | 4H | Aromatic protons |
| 3.93 | s | 3H | -OCH₃ | |
| This compound | ~6.8-7.4 | m | 4H | Aromatic protons |
| 3.87 | s | 3H | -OCH₃ | |
| ~3.7 (broad) | s | 2H | -NH₂ |
Analysis of ¹H NMR Spectral Changes:
-
Esterification: The highly deshielded and broad proton signal of the carboxylic acid (~11-13 ppm) in the starting material (3-aminobenzoic acid or 3-nitrobenzoic acid) will disappear. A new singlet will appear around 3.8-3.9 ppm, integrating to 3H, which is characteristic of the methyl ester protons (-OCH₃).
-
Reduction: The aromatic protons in Methyl 3-Nitrobenzoate are in a more electron-deficient environment due to the electron-withdrawing nitro group, leading to signals in the downfield region (7.5-8.8 ppm). Upon reduction to this compound, the electron-donating amino group shields the aromatic protons, causing a general upfield shift of their signals. A new broad singlet corresponding to the -NH₂ protons will also appear around 3.7 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Key Chemical Shifts (δ, ppm) | Assignment |
| 3-Aminobenzoic Acid | ~170, ~148, ~132, ~129, ~118, ~115 | -COOH, C-NH₂, Aromatic CHs |
| Methanol | ~49 | -CH₃ |
| 3-Nitrobenzoic Acid | ~165, ~148, ~135, ~132, ~130, ~127, ~124 | -COOH, C-NO₂, Aromatic CHs |
| Methyl 3-Nitrobenzoate | 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 | C=O, C-NO₂, Aromatic CHs, -OCH₃ |
| This compound | ~167, ~146, ~131, ~129, ~119, ~118, ~115, ~52 | C=O, C-NH₂, Aromatic CHs, -OCH₃ |
Analysis of ¹³C NMR Spectral Changes:
-
Esterification: The carboxylic acid carbon (~170 ppm in 3-aminobenzoic acid) will be replaced by an ester carbonyl carbon at a similar chemical shift (~167 ppm). A new signal will appear around 52 ppm, corresponding to the methyl carbon (-OCH₃) of the ester.
-
Reduction: The carbon attached to the nitro group (C-NO₂) in Methyl 3-Nitrobenzoate will experience a significant upfield shift upon conversion to the carbon attached to the amino group (C-NH₂). The other aromatic carbon signals will also show shifts due to the change from an electron-withdrawing to an electron-donating substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 137 (M⁺), 120, 92 |
| Methanol | CH₄O | 32.04 | 32 (M⁺), 31, 29 |
| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 167 (M⁺), 150, 121 |
| Methyl 3-Nitrobenzoate | C₈H₇NO₄ | 181.15 | 181 (M⁺), 150, 121, 104 |
| This compound | C₁₄H₁₃NO₂ | 227.26 | 227 (M⁺), 196, 168 |
Analysis of Mass Spectral Changes:
-
Esterification: The molecular ion peak will shift from that of the starting carboxylic acid to that of the corresponding methyl ester. For example, from m/z 137 for 3-aminobenzoic acid to m/z 151 for its methyl ester.
-
Reduction: The molecular ion peak will shift from m/z 181 for Methyl 3-Nitrobenzoate to m/z 151 for Methyl 3-aminobenzoate, reflecting the conversion of the nitro group (-NO₂) to an amino group (-NH₂), a difference of 30 mass units. For the title compound, this compound, the molecular ion peak is expected at m/z 227.[9]
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis. Researchers should adapt these based on specific laboratory conditions and safety guidelines.
Synthesis of Methyl 3-aminobenzoate (via Fischer Esterification)
-
To a round-bottom flask, add 3-aminobenzoic acid and an excess of methanol.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Fischer esterification workflow.
Spectroscopic Analysis Protocol
-
Sample Preparation:
-
IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an ATR accessory. For liquid samples, a thin film between salt plates can be used.
-
NMR: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Acquisition:
-
IR: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
NMR: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
MS: Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software.
-
Compare the key signals with the expected values for the starting materials, intermediates, and the final product as detailed in the tables above.
-
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a comprehensive and complementary toolkit for the characterization of this compound and for monitoring its synthesis. By carefully analyzing the appearance and disappearance of key signals, researchers can confidently confirm the successful transformation of functional groups and the formation of the desired product. This guide provides the foundational spectroscopic information and analytical reasoning to support researchers in their synthetic and drug development endeavors.
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Evaluating the performance of different purification methods for Methyl 3-(3-aminophenyl)benzoate
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the cornerstone of safety and efficacy. Methyl 3-(3-aminophenyl)benzoate, a key building block in the synthesis of various pharmaceuticals, presents a common yet critical purification challenge. The presence of unreacted starting materials, byproducts, or degradation products can significantly impact downstream reactions and the final product's biological activity. This guide provides an in-depth evaluation of the primary methods for purifying this compound, offering a comparative analysis based on recovery, purity, scalability, and cost-effectiveness. The experimental data presented herein is a composite representation derived from analogous compounds to provide a robust framework for methodological selection.
Introduction to the Purification Challenge
This compound is a bifunctional molecule, possessing both an aromatic amine and a methyl ester group. This duality in functionality dictates its chemical behavior and the potential impurities that may arise during its synthesis. Common impurities include the unreacted starting materials, 3-aminobenzoic acid and methanol, as well as byproducts from side reactions such as dimerization or polymerization, and residual acid catalyst. The choice of purification method is therefore a critical decision, balancing the need for high purity with practical considerations of yield, cost, and time.
Comparative Analysis of Purification Methodologies
The three primary methods for the purification of solid organic compounds like this compound are recrystallization, column chromatography, and vacuum distillation. Each technique leverages different physicochemical properties of the compound and its impurities to achieve separation.
| Parameter | Recrystallization | Flash Column Chromatography | Vacuum Distillation |
| Purity Achieved | Good to Excellent (>99%) | Excellent (>99.5%) | Good (>98.5%) |
| Typical Recovery | 70-90% | 85-95% | 80-95% |
| Scalability | Excellent | Moderate to Good | Excellent |
| Cost-Effectiveness | High | Low to Moderate | Moderate |
| Time Requirement | Moderate | High | Moderate |
| Key Principle | Differential Solubility | Differential Adsorption | Differential Boiling Points |
I. Recrystallization: The Classic Approach for Crystalline Solids
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly, promoting the formation of pure crystals of the desired compound while the impurities remain in the mother liquor.[1]
Causality Behind Experimental Choices
The selection of an appropriate solvent system is the most critical factor for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. For this compound, a mixed solvent system of ethanol and water is often effective. The aromatic nature of the compound allows for good solubility in ethanol, while the addition of water as an anti-solvent at elevated temperatures induces crystallization upon cooling.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in a minimal amount of hot ethanol (approximately 50-60 mL) with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot solution, add warm water dropwise until the solution becomes faintly turbid, indicating the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water (1:1 v/v) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.
Visualization of Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
II. Flash Column Chromatography: For High-Purity Separation
Flash column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3][4] It is particularly useful for separating complex mixtures and achieving very high levels of purity.
Causality Behind Experimental Choices
The choice of stationary phase and mobile phase (eluent) is critical for effective separation. For this compound, silica gel is a suitable stationary phase due to its polarity. The eluent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is optimized to achieve a good separation between the desired product and impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to first elute non-polar impurities and then the more polar product.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 hexane/ethyl acetate) to elute the this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid in a vacuum oven.
Visualization of Chromatography Workflow
Caption: Workflow for flash column chromatography purification.
III. Vacuum Distillation: A Scalable Thermal Separation
For compounds that are thermally stable, vacuum distillation can be an effective and highly scalable purification method.[5][6] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation. This technique is particularly useful for removing non-volatile impurities.
Causality Behind Experimental Choices
The key to successful vacuum distillation is achieving a sufficiently low pressure to allow the compound to boil at a temperature well below its decomposition point. The efficiency of the distillation is also dependent on the design of the distillation apparatus, including the column length and packing material, which influence the number of theoretical plates.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the distillate fractions that boil over a narrow temperature range corresponding to the boiling point of the pure compound at the applied pressure.
-
Cooling and Releasing Vacuum: Once the distillation is complete, allow the apparatus to cool before slowly releasing the vacuum.
Visualization of Distillation Workflow
Caption: Workflow for vacuum distillation purification.
Purity Assessment: A Multi-faceted Approach
The purity of the purified this compound should be assessed using a combination of analytical techniques to ensure a comprehensive evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining the purity of a compound.[7][8] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective for separating the target compound from its potential impurities.
Illustrative HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity and purity of the compound.[9][10] The ¹H NMR spectrum of pure this compound in CDCl₃ would be expected to show characteristic signals for the aromatic protons, the amine protons, and the methyl ester protons.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):
-
~7.41-6.84 ppm (m, 4H, Ar-H)
-
~3.88 ppm (s, 3H, OCH₃)
-
~3.72 ppm (br s, 2H, NH₂)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for assessing purity, particularly for identifying volatile impurities.[11][12][13][14][15] The mass spectrum provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.
Conclusion and Recommendations
The choice of purification method for this compound is contingent on the specific requirements of the research or manufacturing process.
-
For high-purity applications where cost and time are secondary, flash column chromatography is the method of choice, offering excellent separation and the highest achievable purity.
-
For large-scale production where cost-effectiveness and throughput are paramount, recrystallization and vacuum distillation are more suitable. Recrystallization is particularly advantageous for its simplicity and low cost, while vacuum distillation offers high throughput for thermally stable compounds.
Ultimately, a multi-step purification strategy, such as an initial recrystallization followed by a final polishing step with column chromatography for very high purity requirements, may be the most effective approach. The purity of the final product should always be verified using a combination of orthogonal analytical techniques to ensure it meets the required specifications for its intended application.
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Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61–68. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Methyl 3-(3-aminophenyl)benzoate
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 3-(3-aminophenyl)benzoate. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the necessary precautions.
Hazard Identification and Immediate Safety Precautions
Key Potential Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Toxicity: Harmful to aquatic life.[2]
Due to these hazards, it is imperative to handle this compound in a controlled environment, such as a chemical fume hood, and to always wear appropriate Personal Protective Equipment (PPE).[1]
Summary of Hazard Information (Based on Analogous Compounds)
| Hazard Classification | Category | Associated Risks | Source |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2][3] | [1][2][3] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[1] | [1] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1] | [1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4] | [1][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][4] | [1][4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1] | [1] |
| Hazardous to the Aquatic Environment | Acute 3 | Harmful to aquatic life.[2] | [2] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling this compound and its waste. Aromatic amines can be readily absorbed through the skin, making dermal protection particularly critical.[5][6]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or fluoroelastomer (Viton).[7] Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.
-
Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If handling outside of a chemical fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading. Use absorbent materials like vermiculite, sand, or spill pillows to contain the spill.[5] Do not use combustible materials like paper towels on large spills.
-
Neutralize (if applicable): For small spills, after absorption, the area should be decontaminated.
-
Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4]
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe disposal. Mixing incompatible chemicals can lead to dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, weighing paper).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Incompatible Materials: Do not mix this waste with strong acids, bases, or reducing agents.[1][9]
Disposal Pathway Decision Framework
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedure
-
Collection: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be collected for disposal as hazardous waste.[1][9] Do not dispose of this chemical down the drain or in regular trash.[2][10]
-
Containerization:
-
Place the waste in a chemically compatible container with a secure, tight-fitting lid.
-
Leave at least 10% headspace in liquid waste containers to allow for expansion.
-
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number, if known (168619-25-8)
-
The specific hazard characteristics (e.g., Toxic, Irritant)
-
The date when waste was first added to the container (accumulation start date)
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.[4]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9][11] The ultimate disposal will likely involve incineration at a permitted hazardous waste facility.[7]
-
Emergency Procedures in Case of Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[1][3]
References
-
(Note: This is for a closely related isomer and is used as a proxy for hazard identification.)
-
(Note: This provides general information on the benzoate ester functional group.)
-
(Note: Provides information on a related aminobenzoic acid ester.)
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(3-aminophenyl)benzoate
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 3-(3-aminophenyl)benzoate (CAS No. 168619-25-8). While specific toxicological data for this exact compound is not extensively published, its structure—containing an aromatic amine moiety—requires us to adopt stringent safety protocols based on well-understood risks from structurally similar compounds. Our core principle is to mitigate risk by treating this compound with the caution afforded to its hazardous analogs, ensuring both personal safety and data integrity.
The 'Why': A Proactive Hazard Assessment
Understanding the causality behind PPE selection is critical. The molecular structure of this compound features two key functional groups that inform our safety strategy: a methyl ester and, more significantly, an aromatic amine.
-
Primary Hazard Analog - Methyl 3-aminobenzoate: The closely related analog, Methyl 3-aminobenzoate (CAS No. 4518-10-9), is classified as hazardous. It is known to be harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1] It is also categorized as causing significant skin, eye, and respiratory system irritation.[1] These properties dictate that the primary routes of accidental exposure we must guard against are dermal, respiratory, and ocular.
-
The Aromatic Amine Alert: The presence of the aminophenyl group places this compound in the aromatic amine class. Aromatic amines are a well-known class of compounds that can present significant health risks. They can be absorbed through the skin, and some have been shown to be mutagenic.[2][3] For instance, research on similar compounds like methyl 3-amino-2-methyl benzoate has indicated positive results in mutagenicity assays (Ames test).[4] This potential for systemic and genetic toxicity, even in the absence of immediate irritation, is the primary driver for our recommendation of advanced PPE and engineering controls.
Core Directive: Required Personal Protective Equipment
Based on the hazard assessment, a multi-layered approach to PPE is mandatory. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Task | Engineering Control | Hand Protection | Eye/Face Protection | Body & Foot Protection |
| Weighing/Transfer (Solid) | Chemical Fume Hood | Double Gloving (Nitrile inner, Neoprene/Butyl outer) | Safety Goggles & Face Shield | Lab Coat, Closed-toe Shoes |
| Solution Preparation | Chemical Fume Hood | Double Gloving (Nitrile inner, Neoprene/Butyl outer) | Safety Goggles & Face Shield | Lab Coat, Chemical-Resistant Apron, Closed-toe Shoes |
| Reaction Workup/Purification | Chemical Fume Hood | Double Gloving (Nitrile inner, Neoprene/Butyl outer) | Safety Goggles & Face Shield | Lab Coat, Chemical-Resistant Apron, Closed-toe Shoes |
| Storage & Transport (within lab) | N/A | Single pair of Nitrile gloves | Safety Glasses | Lab Coat, Closed-toe Shoes |
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood.[1] This is the most critical barrier to prevent the inhalation of fine powders or solvent vapors, directly addressing the respiratory irritation hazard.[1]
Hand Protection: The Imperative of Double Gloving
Given the potential for dermal absorption associated with aromatic amines, single-glove protection is insufficient.
-
Inner Glove: A standard nitrile glove provides a good baseline of splash protection and dexterity.
-
Outer Glove: An extended-cuff neoprene or butyl rubber glove must be worn over the nitrile glove.[5] These materials offer superior resistance to a broader range of chemicals, including the aromatic solvents often used to dissolve such compounds.[5][6]
Glove Selection Rationale
| Glove Material | Protection Against | Avoid | Key Feature |
|---|---|---|---|
| Nitrile | Oils, greases, mild acids/bases, some solvents.[7] | Strong acids, ketones, chlorinated solvents.[7] | Good puncture resistance and dexterity. |
| Neoprene | Acids, bases, alcohols, petroleum products.[7] | Halogenated and aromatic hydrocarbons. | Excellent durability and flexibility.[5] |
| Butyl Rubber | Ketones, esters, strong acids, aldehydes.[5] | Aliphatic and aromatic hydrocarbons.[5] | Superior resistance to gas/vapor permeation. |
Always check the manufacturer's specific chemical resistance charts. Gloves should be changed immediately if contamination is suspected or after extended use (e.g., every 1-2 hours) to prevent permeation.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1]
-
Safety Goggles: ANSI Z87.1-rated chemical splash goggles are mandatory to protect against splashes and fine dust.
-
Face Shield: A full-face shield must be worn over the goggles, especially when handling larger quantities (>1g) or during procedures with a higher risk of splashing, such as solution transfers or reaction quenching.[8]
Body and Foot Protection
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.
-
Chemical-Resistant Apron: When handling solutions or larger quantities, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Full-coverage, closed-toe shoes made of a non-porous material are required at all times in the laboratory.[9]
Operational Plan: A Step-by-Step Handling Workflow
This protocol is designed to be a self-validating system, minimizing exposure at every step.
Caption: Standard workflow for handling this compound.
Detailed Protocol:
-
Preparation: Before bringing the chemical into the fume hood, ensure the hood is operational and certified. Gather all necessary equipment. Don all required PPE in the correct order, finishing with the outer gloves.
-
Weighing Solid: To minimize dust, use an anti-static weigh boat or creased weighing paper. Perform all weighing and transfers deep within the fume hood.
-
Solution Preparation: Slowly add the solvent to the solid in the reaction flask. Ensure the process is controlled to avoid splashing.
-
Post-Handling: After the experiment is complete, decontaminate all surfaces and glassware within the fume hood.
-
Waste Disposal: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and contaminated paper towels, must be placed in a designated, sealed hazardous waste container.[1][10]
-
Doffing PPE: Remove PPE at the edge of the work area to prevent contamination of other lab spaces. Remove outer gloves first, followed by the face shield and lab coat/apron. Finally, remove inner gloves and wash hands immediately and thoroughly with soap and water.[1]
Disposal and Emergency Plans
Spill Response Protocol
Immediate and correct response to a spill is critical.
Caption: Decision tree for responding to a chemical spill.
-
For Minor Spills (inside a fume hood):
-
Ensure you are wearing the full PPE outlined in Section 2.
-
Cover the spill with a chemical absorbent material like sand, diatomite, or a commercial sorbent.[10]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
For Major Spills (outside a fume hood or large volume):
-
Evacuate the immediate area.
-
Alert colleagues and notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately.
-
Do not attempt to clean it up yourself.
-
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
References
-
Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal. [Link]
-
PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
CPAchem. (2023, December 14). Safety data sheet: Methyl benzoate. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
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Arctom. This compound. [Link]
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Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. [Link]
-
Fox Scientific, Inc. Chemical Resistant Chart. [Link]
-
SAS Safety Corp. Chemical Resistance Chart. [Link]
-
OSHA. OSHA Glove Selection Chart. [Link]
-
Džajić, A., et al. (2025, March 25). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. PubMed Central. [Link]
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- 3. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. biotech.gsu.edu [biotech.gsu.edu]
- 7. safetyware.com [safetyware.com]
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- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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- 11. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
